molecular formula C10H9NO3 B084930 5-Methoxy-1H-indole-3-carboxylic acid CAS No. 10242-01-0

5-Methoxy-1H-indole-3-carboxylic acid

Cat. No.: B084930
CAS No.: 10242-01-0
M. Wt: 191.18 g/mol
InChI Key: RVVSEZGJCOAUED-UHFFFAOYSA-N
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Description

5-Methoxy-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88877. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methoxy-1H-indole-3-carboxylic acid
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InChI

InChI=1S/C10H9NO3/c1-14-6-2-3-9-7(4-6)8(5-11-9)10(12)13/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RVVSEZGJCOAUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
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DSSTOX Substance ID

DTXSID40293353
Record name 5-Methoxy-1H-indole-3-carboxylic acid
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Molecular Weight

191.18 g/mol
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CAS No.

10242-01-0
Record name 5-Methoxy-1H-indole-3-carboxylic acid
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Record name 5-Methoxy-1H-indole-3-carboxylic acid
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Record name 5-Methoxy-1H-indole-3-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive exploration of the synthetic pathways leading to 5-Methoxy-1H-indole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and process chemists with both theoretical understanding and practical, field-proven protocols. We will dissect the most direct and efficient synthetic strategy, which involves the C3-functionalization of a 5-methoxyindole core, and contrast it with classical named reactions like the Fischer, Japp-Klingemann, and Reissert syntheses, which are regioselectively biased towards other isomers. This guide emphasizes the causality behind procedural choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Introduction: The Significance of the 5-Methoxyindole Scaffold

The indole nucleus is a cornerstone of pharmacologically active compounds, found in everything from the essential amino acid tryptophan to complex natural product alkaloids.[1] The introduction of a methoxy group at the 5-position significantly modulates the electronic properties of the indole ring, enhancing its reactivity and often conferring valuable biological activities.[1] this compound, in particular, serves as a crucial intermediate in the synthesis of pharmaceuticals targeting a range of conditions, including neurological and inflammatory disorders.[2] Its structural motif is a key building block for molecules designed to interact with various biological receptors, making reliable and scalable synthetic access a high priority for the drug development community.

This guide moves beyond a simple recitation of steps to provide a strategic overview of synthesis, focusing on the most logical and efficient path to the desired C3-carboxylated isomer while also providing an expert analysis of alternative, classical routes to the indole core.

Physicochemical and Spectroscopic Profile

A clear understanding of the target molecule's properties is fundamental for tracking reaction progress and verifying the final product.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 10242-01-0[3]
Molecular Formula C₁₀H₉NO₃[3]
Molecular Weight 191.18 g/mol [3]
Appearance Off-white to light brown solid-
Melting Point Approx. 231 °C[3]

Table 2: Representative Spectroscopic Data for this compound

TechniqueData
¹H NMR δ (ppm) in DMSO-d₆: ~12.0 (s, 1H, -COOH), ~11.5 (s, 1H, N-H), ~8.0 (s, 1H, H2), ~7.5 (d, 1H, H4), ~7.3 (d, 1H, H7), ~6.8 (dd, 1H, H6), ~3.8 (s, 3H, -OCH₃)
¹³C NMR δ (ppm) in DMSO-d₆: ~165 (C=O), ~154 (C5), ~132 (C7a), ~130 (C3), ~125 (C3a), ~113 (C7), ~112 (C4), ~105 (C2), ~101 (C6), ~55 (-OCH₃)
IR (cm⁻¹): ~3300-2500 (broad, O-H stretch), ~3350 (N-H stretch), ~1680 (C=O stretch), ~1250 (C-O stretch)

The Primary Synthetic Strategy: Post-Functionalization of the Indole Core

Analysis of indole reactivity dictates that the most direct route to a C3-substituted product is often through electrophilic substitution of a pre-formed indole ring. The C3 position is the most nucleophilic and kinetically favored site for such reactions. Our primary strategy is therefore a robust, three-step sequence: synthesis of the 5-methoxyindole core, C3-formylation via the Vilsmeier-Haack reaction, and subsequent oxidation to the target carboxylic acid.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Pinnick Oxidation A Starting Material (p-Anisidine or 5-Bromoindole) B 5-Methoxyindole A->B Fischer Synthesis or Cu-Catalysis C 5-Methoxy-1H-indole-3-carbaldehyde B->C POCl₃, DMF D This compound C->D NaClO₂, NaH₂PO₄ 2-methyl-2-butene

Primary synthetic workflow for the target molecule.
Step 1: Synthesis of 5-Methoxyindole

The starting indole core can be reliably prepared via several methods. A common academic and industrial approach is the Fischer indole synthesis from p-anisidine (4-methoxyaniline). Alternatively, a modern and efficient route involves the copper-catalyzed methoxylation of 5-bromoindole.[4]

Protocol 1: Synthesis of 5-Methoxyindole from 5-Bromoindole [4]

  • Rationale: This protocol, adapted from patent literature, leverages a copper-catalyzed nucleophilic aromatic substitution, which is often high-yielding and avoids the potentially harsh acidic conditions of the Fischer synthesis.[4]

  • Procedure:

    • To a suitable reaction vessel, add 5-bromoindole (1.0 eq), phenanthroline (0.1 eq), and cuprous bromide (CuBr, 0.05 eq).

    • Add a 30% solution of sodium methoxide in methanol (2.0 eq).

    • Heat the reaction mixture to 110-120 °C with stirring.

    • Monitor the reaction for completion (typically 5-10 hours) by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • The filtrate is concentrated under reduced pressure to remove methanol.

    • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield pure 5-methoxyindole.[3][4]

Step 2: Vilsmeier-Haack Formylation of 5-Methoxyindole

This reaction is the cornerstone for introducing a one-carbon electrophile at the C3 position. It uses a Vilsmeier reagent, a chloroiminium salt, generated in situ from a formamide (like DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[5][6]

Mechanism Rationale: The indole nitrogen's lone pair donates electron density into the ring, making the C3 position highly nucleophilic. This allows it to attack the relatively weak electrophile of the Vilsmeier reagent, where stronger electrophiles might lead to unwanted side reactions.

G DMF DMF + POCl₃ VR Vilsmeier Reagent [ClCH=N⁺(CH₃)₂] DMF->VR Formation Intermediate Iminium Salt Intermediate VR->Intermediate Indole 5-Methoxyindole (Nucleophile) Indole->Intermediate Electrophilic Attack at C3 Aldehyde 5-Methoxy-1H-indole- 3-carbaldehyde Intermediate->Aldehyde Aqueous Workup (Hydrolysis)

Mechanism of the Vilsmeier-Haack Reaction.

Protocol 2: Synthesis of 5-Methoxy-1H-indole-3-carbaldehyde [7]

  • Procedure:

    • In a three-necked flask under an inert atmosphere (N₂ or Ar), cool phosphorus oxychloride (POCl₃, 1.2 eq) in a suitable solvent (e.g., anhydrous DMF or CH₂Cl₂) to 0 °C.

    • Add N,N-dimethylformamide (DMF, 3.0 eq) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

    • Prepare a solution of 5-methoxyindole (1.0 eq) in anhydrous DMF.

    • Add the indole solution dropwise to the Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and basify with a cold aqueous solution of NaOH or K₂CO₃ to pH 9-11.

    • The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

    • The crude 5-methoxy-1H-indole-3-carbaldehyde is typically of high purity but can be recrystallized from ethanol if necessary.[8]

Step 3: Pinnick Oxidation of the Aldehyde

The final step is the oxidation of the aldehyde to a carboxylic acid. The Pinnick oxidation is the method of choice due to its exceptionally mild conditions and high tolerance for other functional groups, including the electron-rich indole ring which can be sensitive to harsh oxidants.[2][9]

Mechanism Rationale: The active oxidant is chlorous acid (HClO₂), formed in situ from sodium chlorite (NaClO₂) and a weak acid buffer (e.g., NaH₂PO₄).[10] A key feature is the inclusion of a scavenger, such as 2-methyl-2-butene, which reacts with the hypochlorous acid (HOCl) byproduct, preventing it from causing unwanted side reactions.[1]

Protocol 3: Synthesis of this compound [1]

  • Procedure:

    • Dissolve 5-methoxy-1H-indole-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water.

    • To this solution, add 2-methyl-2-butene (a scavenger, ~5-10 eq).

    • In a separate flask, prepare an aqueous solution of sodium chlorite (NaClO₂, ~5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, ~5 eq).

    • Add the aqueous oxidant solution to the aldehyde solution at room temperature and stir vigorously.

    • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

    • Upon completion, cool the mixture in an ice bath and quench by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until a starch-iodide test is negative.

    • Acidify the mixture to pH ~2-3 with dilute HCl, which will precipitate the carboxylic acid product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Alternative Synthetic Strategies: A Comparative Overview

While post-functionalization is most direct for the target, a comprehensive understanding requires knowledge of classical indole syntheses. These methods are powerful but are often regioselectively biased towards producing the indole-2-carboxylic acid isomer.

Table 3: Comparative Analysis of Major Indole Synthesis Routes

MethodStarting MaterialsTypical ProductRegioselectivityKey AdvantagesKey Limitations
Vilsmeier/Oxidation 5-MethoxyindoleIndole-3-carboxylic acidExcellent for C3Direct, mild conditionsRequires pre-formed indole core
Fischer Synthesis 4-Methoxyphenylhydrazine, Pyruvic AcidIndole-2-carboxylic acidExcellent for C2Versatile, well-establishedHarsh acidic conditions, not direct for C3-acids
Japp-Klingemann Diazonium salt, β-keto esterHydrazone (precursor)N/A (forms intermediate)Excellent for hydrazone prepMulti-step when combined with Fischer
Reissert Synthesis 4-Methoxy-2-nitrotoluene, Diethyl oxalateIndole-2-carboxylic acidExcellent for C2Utilizes nitro-aromaticsRequires reduction step, often harsh conditions
The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone.[11] To synthesize a 5-methoxyindole-2-carboxylic acid, one would react 4-methoxyphenylhydrazine with pyruvic acid. The mechanism proceeds through a[10][10]-sigmatropic rearrangement, which dictates the final connectivity and reliably places the carboxyl group at the C2 position.[9]

G A 4-Methoxyphenylhydrazine + Pyruvic Acid B Hydrazone Formation A->B Condensation C Enehydrazine (Tautomer) B->C Acid Catalyst D [3,3]-Sigmatropic Rearrangement C->D E Rearomatization & Cyclization D->E F Ammonia Elimination E->F G 5-Methoxy-1H-indole- 2-carboxylic Acid F->G

Fischer indole synthesis leading to the 2-carboxy isomer.

While a cornerstone of indole chemistry, its inherent regioselectivity makes it an indirect route to the desired 3-carboxylic acid.

Conclusion and Future Perspectives

The synthesis of this compound is most efficiently achieved through a strategic, multi-step sequence involving the post-functionalization of the 5-methoxyindole core. The Vilsmeier-Haack formylation followed by a mild Pinnick oxidation provides a high-yielding and regioselective route that is tolerant of the sensitive indole nucleus. This approach stands in contrast to classical named reactions like the Fischer and Reissert syntheses, which, while foundational to heterocyclic chemistry, are better suited for the preparation of the isomeric indole-2-carboxylic acids. For drug development professionals, understanding this strategic difference is crucial for efficient route scouting and process optimization. Future work in this area will likely focus on developing catalytic C-H carboxylation methods to further streamline the synthesis, potentially reducing it to a two-step or even one-pot procedure from the core heterocycle.

References

The Definitive Spectroscopic Guide to 5-Methoxy-1H-indole-3-carboxylic acid: A Comprehensive Technical Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spectroscopic Purity and Structural Confirmation

5-Methoxy-1H-indole-3-carboxylic acid (C₁₀H₉NO₃, Molar Mass: 191.19 g/mol ) is a crucial building block in the synthesis of a wide array of pharmacologically active compounds.[1] Its indole core, substituted with a methoxy and a carboxylic acid group, provides a versatile scaffold for drug discovery, particularly in the development of novel therapeutics. The precise structural elucidation and purity assessment of this intermediate are paramount to ensure the safety, efficacy, and reproducibility of the final drug product. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), are indispensable tools for achieving this. This guide offers a detailed examination of the application of these techniques to the comprehensive analysis of this compound.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound dictates its characteristic spectroscopic fingerprint. Understanding the interplay of the indole ring, the electron-donating methoxy group, and the electron-withdrawing carboxylic acid group is fundamental to interpreting the spectral data.

Caption: Molecular structure of this compound with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of this compound by probing the chemical environment of each proton and carbon atom.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solvating power for carboxylic acids and its ability to allow for the observation of exchangeable protons (N-H and COOH).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for adequate signal-to-noise ratio.

Data Interpretation:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale for Assignment
COOH~12.0 - 13.0Broad Singlet-The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.
N-H~11.5 - 12.0Broad Singlet-The indole N-H proton is also deshielded and its signal is often broadened due to quadrupolar relaxation of the nitrogen atom and exchange.
H2~8.0 - 8.2Singlet-The proton at the C2 position is adjacent to the electron-withdrawing carboxylic acid group at C3 and the nitrogen atom, leading to significant deshielding.
H4~7.5 - 7.7Doublet~2.0 - 2.5This proton is ortho to the methoxy group and shows a small meta-coupling to H6.
H6~6.8 - 7.0Doublet of Doublets~8.5 - 9.0, ~2.0 - 2.5This proton is ortho to H7 and meta to H4, resulting in a doublet of doublets.
H7~7.2 - 7.4Doublet~8.5 - 9.0This proton is ortho to H6, showing a large ortho-coupling.
OCH₃~3.8Singlet-The three equivalent protons of the methoxy group appear as a sharp singlet in the aliphatic region.

Note: The chemical shifts are predicted for a DMSO-d₆ solution and may vary slightly depending on the solvent and concentration.

1H_NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL DMSO-d6 weigh->dissolve standard Add TMS Internal Standard dissolve->standard instrument 400+ MHz NMR Spectrometer standard->instrument acquire Acquire Spectrum (16-32 scans) instrument->acquire process Process FID (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Peaks process->integrate assign Assign Signals & Measure Coupling Constants integrate->assign

Caption: Experimental workflow for ¹H NMR analysis.

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Experimental Protocol:

The sample prepared for ¹H NMR can be directly used for ¹³C NMR analysis. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to a series of single lines for each unique carbon atom.

Data Interpretation:

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale for Assignment
C=O (Carboxylic Acid)~165 - 170The carbonyl carbon of the carboxylic acid is highly deshielded.
C5~155 - 160The carbon atom bearing the electron-donating methoxy group is significantly deshielded.
C7a~135 - 140A quaternary carbon in the indole ring.
C3a~130 - 135Another quaternary carbon in the indole ring.
C2~125 - 130The C2 carbon is deshielded by the adjacent nitrogen atom.
C3~110 - 115The C3 carbon is attached to the carboxylic acid group.
C7~110 - 115An aromatic carbon in the benzene portion of the indole ring.
C6~110 - 115An aromatic carbon in the benzene portion of the indole ring.
C4~100 - 105An aromatic carbon in the benzene portion of the indole ring.
OCH₃~55 - 60The carbon of the methoxy group appears in the aliphatic region.

Note: These are approximate chemical shifts, and the actual values may differ.

II. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method can be employed.

  • ATR-FTIR: A small amount of the powdered sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. This is a simple and fast method.

  • KBr Pellet: 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

Data Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, C-O, and aromatic C-H and C=C bonds. The analysis of a new polymorph of 5-Methoxy-1H-indole-2-carboxylic acid provides valuable reference data.[3]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Functional Group
O-H stretch (carboxylic acid)2500 - 3300BroadCarboxylic Acid
N-H stretch (indole)3300 - 3500Medium, SharpIndole N-H
C-H stretch (aromatic)3000 - 3100MediumAromatic C-H
C-H stretch (methoxy)2850 - 3000MediumAliphatic C-H
C=O stretch (carboxylic acid)1680 - 1720StrongCarboxylic Acid
C=C stretch (aromatic)1450 - 1600Medium to StrongAromatic Ring
C-O stretch (ether)1200 - 1300StrongMethoxy Group
C-O stretch (carboxylic acid)1210 - 1320StrongCarboxylic Acid
O-H bend (carboxylic acid)920 - 950Medium, BroadCarboxylic Acid

The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded dimeric structure commonly adopted by carboxylic acids in the solid state.

FTIR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis start Start method Choose Method start->method atr Place on ATR Crystal method->atr ATR kbr_grind Grind with KBr method->kbr_grind KBr Pellet instrument FTIR Spectrometer atr->instrument kbr_press Press into Pellet kbr_grind->kbr_press kbr_press->instrument acquire Acquire Spectrum instrument->acquire process Process Spectrum (Baseline Correction, etc.) acquire->process identify Identify Characteristic Bands process->identify assign Assign Bands to Functional Groups identify->assign

Caption: Experimental workflow for FTIR analysis.

III. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Experimental Protocol:

Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, as it minimizes fragmentation and allows for the clear observation of the molecular ion.

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote ionization.

  • Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the mass spectrum in positive or negative ion mode.

Data Interpretation:

In positive ion mode, the spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

Ion Expected m/z Ionization Mode
[M+H]⁺192.0655Positive
[M-H]⁻190.0509Negative

The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for indole derivatives involve cleavage of the substituents from the indole ring.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, employing a combination of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry, provides a robust and reliable method for its structural elucidation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle, and together they form a self-validating system for the unambiguous identification of this important pharmaceutical intermediate. The protocols and data interpretations presented in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to ensure the quality and integrity of their work.

References

An In-depth Technical Guide to the Chemical Properties of 5-Methoxy-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Methoxy-1H-indole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical characteristics, spectral properties, and chemical reactivity, offering insights grounded in established scientific principles.

Compound Identification and Physicochemical Properties

This compound is a substituted indole derivative with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol [1][2]. Its structure features a bicyclic indole core, with a methoxy group at the 5-position of the benzene ring and a carboxylic acid functional group at the 3-position of the pyrrole ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 10242-01-0[1][2]
Molecular Formula C₁₀H₉NO₃[1][2]
Molecular Weight 191.18 g/mol [1][2]
Appearance Crystalline solid[3]
Melting Point Not consistently reported for the 3-carboxylic acid isomer. The related 5-methoxyindole has a melting point of 52-55 °C.[4]
Solubility Soluble in methanol. Insoluble in water.[4]
pKa Data not available.

Synthesis of this compound

The synthesis of the 5-methoxyindole scaffold is most commonly achieved through the versatile Fischer indole synthesis [5][6][7]. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine and a carbonyl compound[5][6]. For the synthesis of 5-methoxyindoles, 4-methoxyphenylhydrazine is a key starting material. The electron-donating nature of the para-methoxy group generally facilitates the cyclization process[5].

A common route to indole-3-carboxylic acids involves the use of a pyruvate derivative as the carbonyl component, followed by hydrolysis of the resulting ester.

Experimental Protocol: Synthesis via Fischer Indole Synthesis

This protocol outlines a representative two-step procedure for the synthesis of this compound.

Step 1: Synthesis of Ethyl 5-Methoxy-1H-indole-3-carboxylate

  • Reaction Principle: The Fischer indole synthesis is employed to construct the indole ring system. 4-methoxyphenylhydrazine is reacted with diethyl ketomalonate under acidic conditions to form the corresponding hydrazone, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization to yield the indole ester.

  • Materials:

    • 4-Methoxyphenylhydrazine hydrochloride

    • Diethyl ketomalonate

    • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., H₂SO₄, ZnCl₂)[5]

    • Ethanol

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in ethanol.

    • Add diethyl ketomalonate to the solution and stir at room temperature to form the hydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Once the hydrazone formation is complete, remove the ethanol under reduced pressure.

    • To the crude hydrazone, add polyphosphoric acid (PPA) and heat the mixture with stirring. The temperature is typically raised to 80-100 °C[8].

    • Monitor the reaction by TLC until the hydrazone is consumed.

    • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain ethyl 5-methoxy-1H-indole-3-carboxylate.

Step 2: Hydrolysis to this compound

  • Reaction Principle: The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

  • Materials:

    • Ethyl 5-methoxy-1H-indole-3-carboxylate

    • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

    • Methanol or ethanol

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve ethyl 5-methoxy-1H-indole-3-carboxylate in a mixture of methanol (or ethanol) and water.

    • Add a solution of sodium hydroxide and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting ester is consumed.

    • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

    • Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Fischer_Indole_Synthesis cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Hydrolysis start1 4-Methoxyphenylhydrazine + Diethyl ketomalonate hydrazone Hydrazone Intermediate start1->hydrazone Condensation ester Ethyl 5-Methoxy-1H-indole-3-carboxylate hydrazone->ester Acid Catalyst (PPA) Heat ester2 Ethyl 5-Methoxy-1H-indole-3-carboxylate acid This compound ester2->acid 1. NaOH, H₂O/MeOH 2. HCl

Caption: Synthetic workflow for this compound.

Spectral Properties

¹H NMR Spectroscopy (Expected)

  • Indole NH: A broad singlet typically downfield (>10 ppm), due to hydrogen bonding and the acidic nature of the proton.

  • Carboxylic Acid OH: A very broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

  • Aromatic Protons:

    • A singlet for the proton at the 2-position of the indole ring.

    • A doublet for the proton at the 4-position, showing a small coupling to the 6-proton.

    • A doublet of doublets for the proton at the 6-position, coupling to both the 4- and 7-protons.

    • A doublet for the proton at the 7-position, coupling to the 6-proton.

  • Methoxy Protons: A sharp singlet around 3.8 ppm.

¹³C NMR Spectroscopy (Expected)

  • Carbonyl Carbon: A peak in the range of 165-175 ppm.

  • Aromatic and Heterocyclic Carbons: Multiple peaks in the aromatic region (approx. 100-155 ppm), including the carbon bearing the methoxy group at a downfield shift.

  • Methoxy Carbon: A peak around 55 ppm.

Infrared (IR) Spectroscopy (Expected)

  • O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.

  • N-H Stretch (Indole): A sharp to moderately broad peak around 3300-3400 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

  • C=C Stretch (Aromatic): Multiple absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Methoxy Ether): A strong absorption band around 1200-1250 cm⁻¹.

Mass Spectrometry (Expected)

  • Molecular Ion (M⁺): A peak at m/z = 191, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation patterns would include the loss of water (M-18), the loss of the carboxyl group (M-45), and other fragments characteristic of the indole ring system.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three key functional components: the indole ring system, the carboxylic acid group, and the methoxy group.

Reactions of the Carboxylic Acid Group

  • Esterification: The carboxylic acid can be readily converted to its corresponding esters via Fischer esterification with an alcohol in the presence of an acid catalyst[12][13]. This reaction is an equilibrium process and is typically driven to completion by using the alcohol as the solvent[12]. Alternatively, esterification can be achieved under milder conditions using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP)[14].

Esterification acid This compound ester Methyl 5-Methoxy-1H-indole-3-carboxylate acid->ester CH₃OH, H⁺ (cat.) Fischer Esterification

Caption: Esterification of this compound.

  • Decarboxylation: Indole-3-carboxylic acids can undergo decarboxylation under thermal or catalytic conditions to yield the corresponding indole[1][15][16]. Metal-free conditions, such as heating in the presence of a base like potassium carbonate or in a solvent like acetonitrile, have been shown to be effective[1][15]. Acid-catalyzed decarboxylation is also a known transformation for this class of compounds[17].

Reactions of the Indole Ring
  • N-Alkylation: The nitrogen of the indole ring can be alkylated using an alkyl halide in the presence of a base. This reaction typically proceeds with good regioselectivity for the nitrogen over the other positions of the indole ring[18].

  • Electrophilic Substitution: The indole ring is electron-rich and susceptible to electrophilic attack. The presence of the electron-donating methoxy group at the 5-position further activates the benzene portion of the ring towards electrophilic substitution. The C-2 position is generally the most nucleophilic site on the pyrrole ring for indoles where the C-3 position is substituted.

Applications in Research and Development

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules and pharmaceutical agents.

  • Precursor for Bioactive Molecules: This compound serves as a starting material for the synthesis of more complex indole alkaloids and other heterocyclic systems that are of interest in drug discovery programs[17][19]. Its derivatives have been investigated for a variety of therapeutic targets.

  • Intermediate in Drug Synthesis: The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, to build more complex molecular architectures. For example, related 5-methoxyindole derivatives are precursors to compounds with potential applications in neuroscience and oncology.

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.

  • GHS Hazard Statements:

    • H315: Causes skin irritation[1][2].

    • H319: Causes serious eye irritation[1][2].

    • H335: May cause respiratory irritation[1][2].

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1].

    • P280: Wear protective gloves/protective clothing/eye protection/face protection[1].

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its rich chemistry, stemming from the indole nucleus, the carboxylic acid functionality, and the activating methoxy group, allows for a wide range of chemical transformations. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective utilization in the development of novel pharmaceuticals and functional materials.

References

Introduction: Contextualizing a Key Heterocyclic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 5-Methoxy-1H-indole-3-carboxylic Acid

This compound is a member of the indole family, a class of heterocyclic compounds of paramount importance in medicinal chemistry and materials science.[1] The indole scaffold is a privileged structure, appearing in a vast array of natural products and synthetic pharmaceuticals. The specific substitution pattern of this molecule—a methoxy group at the 5-position and a carboxylic acid at the 3-position—imparts distinct electronic and steric properties that influence its reactivity, biological activity, and solid-state behavior. The methoxy group, an electron-donating substituent, enhances the electron density of the indole ring system, impacting its reactivity in synthetic transformations.[1] The carboxylic acid at the 3-position provides a crucial handle for derivatization and is a key determinant of the molecule's acidity and solubility.

This guide provides a comprehensive analysis of the core physical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this compound's characteristics to inform its application in synthesis, formulation, and biological screening. We will move beyond simple data reporting to explain the causality behind these properties and the experimental methodologies used to determine them, ensuring a robust and actionable understanding.

Molecular Identity and Core Descriptors

A precise understanding of a molecule begins with its fundamental descriptors. These identifiers are critical for database searches, regulatory submissions, and ensuring the correct material is used in experimental work.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 10242-01-0[2][3]
Molecular Formula C₁₀H₉NO₃[2][4]
Molecular Weight 191.18 g/mol [2]
Monoisotopic Mass 191.058243149 Da[2]
SMILES COC1=CC2=C(C=C1)NC=C2C(=O)O[2][5]
InChIKey RVVSEZGJCOAUED-UHFFFAOYSA-N[2][4]

Solid-State Properties: Melting Point and Crystallinity

The solid-state characteristics of an active pharmaceutical ingredient (API) or intermediate are fundamental to its handling, formulation, and stability.

Melting Point

The melting point is a primary indicator of a crystalline solid's purity and thermal stability. While a specific, experimentally determined melting point for this compound is not consistently reported across primary literature, data for closely related analogs provides a valuable reference. For instance, the corresponding aldehyde, 5-Methoxyindole-3-carboxaldehyde, has a reported melting point of 179-183 °C.[6] The presence of the carboxylic acid, which can form strong intermolecular hydrogen-bonded dimers, would be expected to result in a significantly higher melting point. Commercial suppliers often list a melting point range on their certificate of analysis, which should be consulted for specific batches.

Crystal Structure and Intermolecular Interactions

While a specific single-crystal X-ray diffraction study for this compound is not publicly available in the search results, we can infer its likely solid-state packing from extensive studies on similar indole carboxylic acids. For example, the crystal structure of indole-3-carboxylic acid reveals centrosymmetric cyclic dimers connected by strong O-H···O hydrogen bonds between the carboxylic acid moieties.[7] This dimerization is a highly conserved motif in carboxylic acids.

Furthermore, the indole N-H group is a potent hydrogen bond donor. It is highly probable that in the crystal lattice of this compound, these N-H groups form hydrogen bonds with available acceptors, such as the carbonyl oxygen of a neighboring dimer or the methoxy oxygen. These interactions, along with potential π–π stacking of the indole rings, create a stable, three-dimensional supramolecular architecture. Understanding this architecture is critical, as it dictates properties like solubility, dissolution rate, and hygroscopicity.

Below is a diagram illustrating the principal hydrogen bonding interactions anticipated in the solid state.

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_NH N-H A_COOH C=O---H-O B_COOH O-H---O=C A_COOH->B_COOH O-H···O Dimer B_NH N-H C_O C=O B_NH->C_O N-H···O Bond B_COOH->A_COOH

Caption: Expected primary hydrogen bonding: carboxylic acid dimerization and N-H···O interactions.

Solution Properties: Solubility and Acidity

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis (reaction media) and pharmacology (bioavailability). Based on its structure, this compound is a polar molecule with both hydrogen bond donor (N-H, O-H) and acceptor (C=O, -OCH₃) sites.

  • Aqueous Solubility: Expected to be low in neutral water due to the hydrophobic indole core. Solubility will increase significantly at higher pH as the carboxylic acid is deprotonated to the more soluble carboxylate salt.

  • Organic Solubility: It is sparingly soluble in non-polar solvents like hexanes. It exhibits moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF), and in polar protic solvents like methanol and ethanol, especially with heating. The use of DMSO-d₆ as a solvent for NMR analysis of related compounds confirms its solubility in this medium.[8]

Acidity (pKa)

The pKa is the negative logarithm of the acid dissociation constant and is a quantitative measure of a compound's acidity in solution. The primary acidic proton is that of the carboxylic acid group. For comparison, the pKa of indole-3-carboxylic acid is approximately 5.5-6.0. The electron-donating methoxy group at the 5-position is expected to have a minor acid-weakening effect (slightly increasing the pKa) compared to the unsubstituted parent compound. The indole N-H proton is significantly less acidic, with a pKa typically in the range of 16-17.[9]

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound in a solvent like DMSO-d₆, the following characteristic signals are expected:

    • A broad singlet for the carboxylic acid proton (O-H) , typically downfield (>12 ppm).

    • A broad singlet for the indole proton (N-H) , around 11-12 ppm.

    • A singlet for the methoxy protons (-OCH₃) , around 3.7-3.8 ppm.

    • Signals for the aromatic protons on the indole ring system. The proton at the 2-position will appear as a singlet or a narrow doublet. The protons at positions 4, 6, and 7 will exhibit characteristic splitting patterns based on their coupling constants.

  • ¹³C NMR: The carbon NMR spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule, including the characteristic carbonyl carbon of the carboxylic acid (~165-175 ppm) and the methoxy carbon (~55 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The gas-phase IR spectrum for the related 5-Methoxyindole-2-carboxylic acid is available in the NIST WebBook, providing a reference for expected vibrational modes.[10] For the 3-carboxylic acid isomer, the key absorption bands would be:

  • O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.

  • N-H Stretch: A sharper peak around 3300-3400 cm⁻¹, corresponding to the indole N-H stretch.

  • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl of the carboxylic acid.

  • C-O Stretch: Absorptions in the 1200-1300 cm⁻¹ region associated with the C-O bonds of the carboxylic acid and the methoxy ether.

Experimental Protocols

To ensure scientific integrity, the methods for determining these physical properties must be robust and reproducible.

Protocol: Determination of Melting Point
  • Sample Preparation: A small amount of finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated digital melting point apparatus.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. The causality for a sharp melting range is high purity, whereas a broad range often indicates impurities.

Protocol: Single-Crystal X-ray Diffraction (SC-XRD) Workflow

This protocol provides the definitive three-dimensional structure of the molecule in the solid state.

G A Crystal Growth (e.g., Slow Evaporation) B Crystal Selection & Mounting A->B Select defect-free crystal C Data Collection (X-ray Diffractometer) B->C Mount on goniometer D Data Processing (Integration & Scaling) C->D Generate reflection data E Structure Solution (e.g., Direct Methods) D->E Determine electron density map F Structure Refinement E->F Fit atoms to density G Validation & Analysis (CIF File Generation) F->G Finalize atomic coordinates

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

  • Crystal Growth (Causality): The foundational step requires growing a single, defect-free crystal. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical because it directly controls the kinetics of nucleation and growth, which determines crystal quality.

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and cooled (typically to 100 K) to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the unit cell. An initial electron density map is generated and refined until the calculated diffraction pattern matches the experimentally observed one, yielding the final crystal structure.

Conclusion

The physical properties of this compound—from its solid-state packing and melting point to its solution behavior and spectroscopic signature—are a direct consequence of its molecular structure. The interplay between the indole core, the electron-donating methoxy group, and the hydrogen-bonding carboxylic acid function defines its behavior. A thorough characterization of these properties, using the robust experimental protocols outlined herein, is not merely an academic exercise. It is an essential prerequisite for the rational design of synthetic routes, the development of stable formulations, and the successful application of this versatile molecule in the advancement of chemical and pharmaceutical sciences.

References

5-Methoxy-1H-indole-3-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Mechanism of Action of 5-Methoxy-1H-indole-3-carboxylic Acid

Executive Summary

This compound is a notable indole derivative primarily recognized as a versatile intermediate in the synthesis of bioactive molecules, particularly those with potential neuroprotective and anti-inflammatory properties.[1] Despite its application in medicinal chemistry, a definitive, well-characterized mechanism of action for the parent compound remains to be fully elucidated in publicly accessible literature. This guide addresses this knowledge gap by synthesizing preclinical data from structurally related indole derivatives to propose and explore putative mechanisms of action. We will delve into potential activities including neuroprotection via antioxidant pathways and monoamine oxidase B (MAO-B) inhibition, as well as potential cytotoxic effects on cancer cell lines. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also actionable experimental protocols to investigate these proposed mechanisms.

Introduction: The Indole Scaffold and the Promise of this compound

The indole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural and synthetic compounds with significant pharmacological activities.[2] From the essential amino acid tryptophan to the neurotransmitter serotonin, indoles are integral to a vast array of physiological processes.[3] Their unique electronic properties and the ability of the indole nitrogen to act as a hydrogen bond donor and acceptor make them ideal for interacting with a wide range of biological targets.

This compound emerges from this rich chemical landscape as a compound of interest. While its primary documented role is that of a synthetic precursor, the known biological activities of its close analogs suggest a therapeutic potential of its own. This guide will, therefore, construct a scientifically-grounded hypothesis of its mechanism of action by examining the established activities of its derivatives, focusing on three key areas: neuroprotection, MAO-B inhibition, and cytotoxicity.

Proposed Mechanisms of Action Based on Analog Research

Neuroprotection via Antioxidant Activity

Reactive oxygen species (ROS) are key players in the pathogenesis of neurodegenerative diseases, causing damage to lipids, proteins, and DNA.[1] The indole nucleus is an electron-rich system, making many of its derivatives effective antioxidants and free radical scavengers.[1][4][5] It is plausible that this compound shares these antioxidant properties. The proposed mechanism involves the donation of a hydrogen atom from the indole nitrogen to neutralize free radicals, thus terminating the oxidative chain reaction.

Putative Antioxidant Mechanism of this compound

G ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•−) Neutralized_ROS Neutralized Species (e.g., H2O, H2O2) ROS->Neutralized_ROS accepts H• from Indole Cell_Damage Cellular Damage (Lipid Peroxidation, DNA damage) ROS->Cell_Damage causes Indole This compound (Indole-NH) Indole_Radical Indole Radical (Indole-N•) Indole->Indole_Radical donates H• Indole->Cell_Damage prevents

Caption: Proposed antioxidant mechanism of this compound.

Inhibition of Monoamine Oxidase B (MAO-B)

Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of dopamine in the brain.[6] Elevated MAO-B activity is associated with neurodegenerative conditions like Parkinson's disease, as it leads to reduced dopamine levels and increased oxidative stress from the byproducts of the reaction.[6][7] A number of indole derivatives have been identified as potent and selective MAO-B inhibitors.[7][8][9] Given this precedent, it is a strong hypothesis that this compound could act as a MAO-B inhibitor. This would represent a significant neuroprotective mechanism by preserving dopamine levels and reducing the generation of neurotoxic reactive oxygen species.

MAO-B Inhibition Pathway

G Dopamine Dopamine MAOB MAO-B Dopamine->MAOB substrate DOPAL DOPAL (Neurotoxic) MAOB->DOPAL H2O2 H2O2 (Oxidative Stress) MAOB->H2O2 Inhibitor This compound Inhibitor->MAOB inhibits

Caption: The role of MAO-B in dopamine metabolism and its inhibition.

Cytotoxic Effects in Cancer Cells

Research into the anticancer potential of indole derivatives is an active field. A study on 5-hydroxyindole-3-carboxylic acid and its ester derivatives demonstrated significant cytotoxic effects against the MCF-7 breast cancer cell line, with some compounds showing half-maximal effective concentrations (EC50) in the low micromolar range.[2] While the substitution at the 5-position is different (hydroxy vs. methoxy), this finding suggests that the core indole-3-carboxylic acid scaffold possesses cytotoxic potential. The precise mechanism for these derivatives is not fully elucidated but could involve the induction of apoptosis or cell cycle arrest. Therefore, investigating the cytotoxic and antiproliferative effects of this compound against various cancer cell lines is a logical and promising avenue of research.

Experimental Protocols for Mechanistic Investigation

To empirically validate the proposed mechanisms of action, the following detailed experimental protocols are provided.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a standard method to determine the free radical scavenging capacity of a compound.[10]

DPPH Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Control with DPPH Solution (1:1 ratio) Prep_DPPH->Mix Prep_Sample Prepare Serial Dilutions of Test Compound Prep_Sample->Mix Prep_Control Prepare Ascorbic Acid (Positive Control) Prep_Control->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Experimental workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol. Store this solution in an amber bottle to protect it from light.[11]

    • Test Compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO, methanol).

    • Serial Dilutions: From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Positive Control: Prepare a 1 mg/mL stock solution of Ascorbic Acid and make serial dilutions in the same manner as the test compound.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compound or positive control to triplicate wells.

    • Add 100 µL of the solvent as a blank (for 0% scavenging).

    • Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test compound.[10]

    • Determine the IC50 value (the concentration that scavenges 50% of the DPPH radical) by plotting the percentage of scavenging activity against the compound concentrations.

MAO-B Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-B.[12]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reconstitute recombinant human MAO-B enzyme, a suitable substrate (e.g., tyramine or benzylamine), and a developer solution in the provided assay buffer as per the manufacturer's instructions (e.g., Sigma-Aldrich MAK296, Assay Genie BN01013).[12][13]

    • Prepare a 10X working solution of the test compound and a known MAO-B inhibitor (e.g., Selegiline) as a positive control.

  • Assay Procedure:

    • In a 96-well black plate, add 10 µL of the test inhibitor, positive control, or assay buffer (for the enzyme control) to the appropriate wells.

    • Add 50 µL of the MAO-B enzyme solution to each well.

    • Incubate the plate for 10 minutes at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding 40 µL of the MAO-B substrate solution to each well.

  • Data Acquisition and Analysis:

    • Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically at 37°C for 10-40 minutes.

    • Calculate the rate of reaction from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each compound concentration relative to the enzyme control.

    • Calculate the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the cells for a specified period (e.g., 72 hours).[16]

  • MTT Assay and Data Analysis:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes and measure the absorbance at 490-570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the EC50 value from the dose-response curve.

Data Presentation

The results from the aforementioned experiments can be effectively summarized in tables for clear comparison and interpretation.

Table 1: Hypothetical Antioxidant and MAO-B Inhibitory Activity

Compound DPPH Scavenging IC50 (µM) MAO-B Inhibition IC50 (nM)
This compound Experimental Value Experimental Value
Ascorbic Acid (Control) Known Value N/A

| Selegiline (Control) | N/A | Known Value |

Table 2: Hypothetical Cytotoxicity Data

Cell Line This compound EC50 (µM)
MCF-7 (Breast Cancer) Experimental Value
A549 (Lung Cancer) Experimental Value

| HDF (Normal Fibroblasts) | Experimental Value |

Future Directions and Conclusion

This guide has outlined a series of plausible mechanisms of action for this compound based on the established biological activities of its structural analogs. The primary hypotheses center on its potential as a neuroprotective agent, acting through antioxidant pathways and the inhibition of MAO-B, and as a cytotoxic agent against cancer cells.

The provided experimental protocols offer a clear roadmap for the validation of these hypotheses. Further research should also explore its anti-inflammatory potential by investigating its effects on key inflammatory mediators such as TNF-α and IL-6 in relevant cell models.[17] The structural simplicity and synthetic tractability of this compound make it an attractive starting point for the development of novel therapeutics. The elucidation of its core mechanism of action is a critical next step in realizing this potential.

References

The Emerging Therapeutic Potential of 5-Methoxy-1H-indole-3-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methoxy-1H-indole-3-carboxylic acid, a structurally intriguing indole derivative, is emerging from the vast chemical landscape as a molecule of significant therapeutic interest. While research is still in its nascent stages, the unique placement of the methoxy and carboxylic acid functionalities on the indole scaffold suggests a diverse pharmacological potential. This technical guide provides a comprehensive overview of the current understanding of this compound, synthesizing available data on its synthesis, proposed mechanisms of action, and potential applications in neuroprotection, oncology, and anti-inflammatory therapies. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to catalyze further investigation into this promising molecule.

Introduction: The Indole Scaffold and the Promise of this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic substitution on this bicyclic aromatic heterocycle allows for the fine-tuning of its pharmacological properties. This compound distinguishes itself through the presence of an electron-donating methoxy group at the 5-position and a carboxylic acid group at the 3-position. This specific arrangement is anticipated to influence its binding affinity to various biological targets and its pharmacokinetic profile.

While direct studies on this compound are limited, extensive research on closely related analogues, particularly 5-methoxyindole-2-carboxylic acid (MICA) and various indole-3-carboxylic acid derivatives, provides a strong rationale for its investigation across multiple therapeutic areas. This guide will explore these promising avenues, grounded in the available scientific literature.

Synthesis of this compound: A Proposed Pathway

A robust and scalable synthesis is paramount for the successful development of any therapeutic agent. While a definitive, optimized protocol for this compound is not extensively detailed in publicly available literature, established methods for indole synthesis, such as the Fischer, Reissert, and Japp-Klingemann reactions, provide a solid foundation.

A plausible and commonly employed route involves the Fischer indole synthesis, which is a versatile method for constructing the indole nucleus from a phenylhydrazine and a carbonyl compound.

Proposed Synthetic Workflow: Fischer Indole Synthesis

The synthesis can be envisioned to proceed via the reaction of 4-methoxyphenylhydrazine with a suitable pyruvate derivative, followed by cyclization and hydrolysis.

Fischer_Indole_Synthesis A 4-Methoxyphenylhydrazine C Hydrazone Intermediate A->C Condensation B Diethyl 2-oxomalonate B->C D Ethyl 5-methoxy-1H-indole-3-carboxylate C->D Fischer Cyclization (Acid Catalyst, Heat) E This compound D->E Hydrolysis (e.g., NaOH, H2O/EtOH)

Caption: Proposed Fischer indole synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, non-validated procedure based on established chemical principles for the synthesis of related indole-3-carboxylates. Optimization of reaction conditions, including catalyst, solvent, and temperature, is crucial for maximizing yield and purity.

Step 1: Formation of the Hydrazone Intermediate

  • To a solution of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

  • Add diethyl 2-oxomalonate (1.05 eq) to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Extract the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude hydrazone intermediate.

Step 2: Fischer Indole Cyclization

  • Dissolve the crude hydrazone intermediate in a suitable high-boiling solvent such as toluene or Dowtherm A.

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid).

  • Heat the mixture to a high temperature (typically 140-200 °C) for several hours, monitoring by TLC.

  • Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude ethyl 5-methoxy-1H-indole-3-carboxylate by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

  • Dissolve the purified ethyl 5-methoxy-1H-indole-3-carboxylate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 3-5 eq).

  • Heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and acidify to pH 2-3 with dilute hydrochloric acid.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to afford this compound.

Potential Therapeutic Applications and Mechanisms of Action

The therapeutic potential of this compound can be inferred from studies on its close structural analogues and derivatives.

Neuroprotection: A Multifaceted Approach

Indole derivatives are known to possess neuroprotective properties, and the 5-methoxy substitution often enhances this activity.[1]

Mechanism of Action: Studies on hydrazone derivatives of 5-methoxy-indole carboxylic acid have demonstrated potent neuroprotective effects against oxidative stress.[1][2] These compounds have been shown to protect neuronal cells from H₂O₂-induced and 6-hydroxydopamine (6-OHDA)-induced neurotoxicity.[1][2] The proposed neuroprotective mechanisms include:

  • Antioxidant Activity: Direct scavenging of reactive oxygen species (ROS) and suppression of iron-induced lipid peroxidation.[1][2]

  • Modulation of Oxidative Stress Pathways: While not directly demonstrated for the 3-carboxylic acid, the related 5-methoxyindole-2-carboxylic acid (MICA) has been shown to confer neuroprotection in stroke models by preserving mitochondrial function and upregulating the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[3]

Neuroprotection_Pathway cluster_stress Oxidative Stress cluster_protection Neuroprotective Effects ROS Reactive Oxygen Species (ROS) NeuronalSurvival Enhanced Neuronal Survival ROS->NeuronalSurvival Induces Damage LipidPeroxidation Lipid Peroxidation LipidPeroxidation->NeuronalSurvival Induces Damage MitochondrialFunction Preservation of Mitochondrial Function MitochondrialFunction->NeuronalSurvival Nrf2 Nrf2 Pathway Upregulation AntioxidantEnzymes Increased Antioxidant Enzyme Expression Nrf2->AntioxidantEnzymes AntioxidantEnzymes->ROS Neutralizes Indole This compound (and derivatives) Indole->ROS Scavenges Indole->LipidPeroxidation Inhibits Indole->MitochondrialFunction Indole->Nrf2

Caption: Proposed neuroprotective mechanisms of 5-methoxyindole derivatives.

Anticancer Activity: Targeting Apoptosis Pathways

The indole-3-carboxylic acid scaffold has been explored for the development of anticancer agents.[4] A significant body of research has focused on the development of indole derivatives as inhibitors of the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins, particularly Myeloid cell leukemia-1 (Mcl-1).[4]

Mechanism of Action: While direct binding data for this compound to Bcl-2 family members is not yet available, studies on indole-3-carboxylic acid-based derivatives have yielded potent dual inhibitors of Bcl-2 and Mcl-1.[4] These inhibitors function by binding to the BH3-binding groove of anti-apoptotic proteins, thereby preventing them from sequestering pro-apoptotic proteins like Bak and Bax. This leads to the induction of apoptosis in cancer cells.

Quantitative Data for Related Compounds: The following table summarizes the cytotoxic activity of some 5-hydroxyindole-3-carboxylic acid derivatives against the MCF-7 breast cancer cell line, demonstrating the potential of this scaffold.[5]

Compound IDR GroupIC₅₀ (µM) on MCF-7 Cells
5d 4-methoxyphenyl4.7
5a Butyl< 10
5l 4-methylbenzyl< 10

Data extracted from a study on 5-hydroxyindole-3-carboxylic acid derivatives, which are structurally related to the topic compound.[5]

Anti-inflammatory Properties

Chronic inflammation is a hallmark of numerous diseases. Indole derivatives, including indole-3-acetic acid (a related metabolite), have demonstrated anti-inflammatory effects.[6]

Mechanism of Action: The anti-inflammatory mechanism of indole-3-acetic acid involves the induction of heme oxygenase-1 (HO-1), a potent antioxidant and anti-inflammatory enzyme, and the direct neutralization of free radicals.[6] It is plausible that this compound shares a similar mechanism of action. A study on a derivative of 5-methoxy-1H-indole-2-carboxylic acid has also reported anti-inflammatory activity, further supporting this potential therapeutic application.[7]

Pharmacokinetics and Toxicology: A Critical Gap

A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the toxicological profile, is essential for the progression of any drug candidate.

Current Status: To date, there is a significant lack of publicly available data on the pharmacokinetics and in vivo toxicity of this compound. Studies on related compounds such as indole-3-carbinol and indole-3-acetic acid have shown dose-dependent toxicities, including neurological and hepatic effects at high doses.[2] However, derivatives of 5-methoxy-indole carboxylic acid have shown good safety profiles in preliminary in vitro and in vivo studies.[2]

Future Directions: It is imperative that future research on this compound includes comprehensive ADME and toxicology studies. Key experiments should include:

  • In vitro metabolic stability assays using liver microsomes.

  • Cell permeability assays (e.g., Caco-2).

  • In vivo pharmacokinetic studies in animal models to determine bioavailability, half-life, and clearance.

  • Acute and sub-chronic toxicity studies in rodents to establish a safety profile.

Conclusion and Future Perspectives

This compound stands as a promising yet underexplored scaffold in drug discovery. The convergence of evidence from related compounds strongly suggests its potential as a therapeutic agent in neurodegenerative diseases, cancer, and inflammatory conditions. Its multifaceted pharmacological profile, likely stemming from its antioxidant properties and its ability to modulate key signaling pathways, makes it an attractive candidate for further investigation.

The path forward for realizing the therapeutic potential of this molecule requires a concerted effort in several key areas:

  • Optimization of Synthesis: Development of a high-yielding and scalable synthetic route is a critical first step.

  • Elucidation of a Definitive Mechanism of Action: In-depth biochemical and cellular assays are needed to identify and validate its primary molecular targets.

  • Comprehensive Preclinical Evaluation: Rigorous pharmacokinetic, pharmacodynamic, and toxicological studies are essential to assess its drug-like properties and safety profile.

This technical guide has aimed to provide a solid foundation for these future endeavors. By leveraging the insights and methodologies presented herein, the scientific community can unlock the full therapeutic potential of this compound and its derivatives.

References

Methodological & Application

Application Note: Structural Elucidation of 5-Methoxy-1H-indole-3-carboxylic acid using Advanced NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-1H-indole-3-carboxylic acid is a key heterocyclic compound with a scaffold prevalent in numerous biologically active molecules and pharmaceutical agents. Its structural integrity and purity are paramount in drug discovery and development, necessitating precise analytical characterization.[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous determination of its molecular structure in solution.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed NMR data analysis of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our analysis in authoritative references.

The molecular structure of this compound, with the IUPAC name this compound and molecular formula C10H9NO3, forms the basis of our investigation.[5][6][7]

Core Principles of NMR Analysis for Indole Derivatives

The power of NMR spectroscopy lies in its ability to probe the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[1] For indole derivatives, specific nuclei, primarily ¹H and ¹³C, are targeted to piece together the molecular puzzle. Chemical shifts (δ), reported in parts per million (ppm), are highly sensitive to the electronic environment of each nucleus.[3] Coupling constants (J), measured in Hertz (Hz), reveal through-bond interactions between neighboring nuclei, establishing connectivity. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for confirming assignments by revealing proton-proton and proton-carbon correlations, respectively.[8][9]

Experimental Design and Rationale

A logical workflow is crucial for the efficient and accurate structural elucidation of this compound.

References

Application Note: Quantitative Analysis of 5-Methoxy-1H-indole-3-carboxylic Acid Derivatives using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated methodology for the sensitive and selective analysis of 5-Methoxy-1H-indole-3-carboxylic acid and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and low volatility of these compounds, a crucial derivatization step is employed to enhance their chromatographic performance and ensure thermal stability. This guide provides a comprehensive, step-by-step protocol encompassing sample preparation, derivatization, GC-MS instrumental parameters, and data analysis. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a deep understanding of the analytical workflow. This method is suitable for quantitative analysis in various matrices, including pharmaceutical formulations and biological samples, following appropriate extraction procedures.

Introduction

This compound and its derivatives are a class of indole alkaloids that have garnered significant interest in pharmaceutical and biochemical research.[1] These compounds serve as crucial intermediates in the synthesis of various bioactive molecules and have shown potential in therapeutic areas such as neurological disorders due to their possible neuroprotective properties.[1] The indole scaffold, particularly when methoxy-activated, is a key feature in many natural products and pharmaceuticals, enhancing their reactivity and biological activity.[2]

Accurate and reliable quantification of these compounds is paramount for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and metabolic research. While High-Performance Liquid Chromatography (HPLC) is a common technique for analyzing indole alkaloids, Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive structural identification, making it a "gold standard" for forensic substance identification and the analysis of volatile and semi-volatile compounds.[3][4][5]

The primary challenge in analyzing carboxylic acid-containing indoles by GC-MS is their low volatility and potential for thermal degradation in the high-temperature environment of the GC inlet and column.[6][7] To overcome this, a derivatization step is necessary to convert the polar carboxylic acid and N-H groups into less polar, more volatile, and more thermally stable derivatives.[8][9] This application note focuses on silylation, a common and effective derivatization technique for compounds with active hydrogens.[8][10]

Experimental Workflow Overview

The analytical workflow is designed to ensure reproducibility and accuracy. It involves sample extraction, derivatization to improve volatility and thermal stability, and subsequent analysis by GC-MS.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Matrix (e.g., Biological Fluid, Formulation) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness (Nitrogen Stream) Extraction->Evaporation Derivatization Silylation Reaction (e.g., with BSTFA + TMCS) Evaporation->Derivatization GC_MS GC-MS Injection & Data Acquisition Derivatization->GC_MS Data_Processing Data Processing (Quantification & Identification) GC_MS->Data_Processing Result Final Report: Concentration Data Data_Processing->Result

Caption: Overall workflow for the GC-MS analysis of this compound derivatives.

Materials and Reagents

  • Analytes: this compound and its ester derivatives (e.g., methyl, ethyl esters).

  • Internal Standard (IS): Deuterated this compound-d3 or a structurally similar compound not present in the sample.[11]

  • Solvents: Dichloromethane, Hexane, Methanol, Ethyl Acetate (GC-MS grade).[12]

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Extraction Cartridges: Solid-Phase Extraction (SPE) cartridges (e.g., C18) may be required for complex matrices.[13]

  • Gases: Helium (carrier gas, 99.999% purity).

Detailed Protocols

Sample Preparation

The goal of sample preparation is to isolate the analytes of interest from the sample matrix and concentrate them.[14][15] The choice between liquid-liquid extraction (LLE) and solid-phase extraction (SPE) depends on the matrix complexity.

Protocol: Liquid-Liquid Extraction (LLE) for Aqueous Samples

  • Spiking: To 1 mL of the aqueous sample (e.g., plasma, urine), add the internal standard to a final concentration of 1 µg/mL.

  • Acidification: Adjust the pH of the sample to ~3 with 1M HCl. This protonates the carboxylic acid group, making it less polar and more extractable into an organic solvent.

  • Extraction: Add 3 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat: Repeat the extraction (steps 3-4) one more time and combine the organic extracts.

  • Evaporation: Evaporate the combined organic solvent to complete dryness under a gentle stream of nitrogen at 40°C. The dry residue is now ready for derivatization.

Derivatization Protocol: Silylation

Silylation replaces active hydrogens on the carboxylic acid and indole nitrogen with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability.[8][10] BSTFA is a powerful silylating agent, and the TMCS catalyst ensures a complete and rapid reaction.

  • Reagent Addition: To the dried sample residue, add 50 µL of ethyl acetate to redissolve the analytes.

  • Silylation: Add 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for immediate injection into the GC-MS system.

GC-MS Instrumental Conditions

The selection of the GC column and instrument parameters is critical for achieving good separation and sensitivity. A non-polar or mid-polar column is generally suitable for the analysis of silylated derivatives.[16][17]

Table 1: Recommended GC-MS Parameters

ParameterValueRationale
Gas Chromatograph
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A standard non-polar column offering excellent resolution and low bleed, which is ideal for MS applications.[16][18] Doubling column length only increases resolution by ~40%.[19]
Injection ModeSplitlessMaximizes the transfer of analyte onto the column, essential for trace-level analysis.[12]
Injector Temperature280°CEnsures rapid volatilization of the derivatized analytes while minimizing the risk of thermal degradation of thermally labile compounds.[7][20]
Carrier GasHelium at a constant flow of 1.0 mL/minProvides good efficiency and is inert.[17]
Oven ProgramInitial 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 minAn initial hold allows for focusing of early eluting peaks, while the ramp rate provides a good balance between separation and analysis time.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.[21]
Ion Source Temp.230°CStandard temperature to minimize analyte degradation within the source.
Quadrupole Temp.150°CStandard temperature to maintain mass accuracy.
Acquisition ModeScan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Scan mode is used for initial identification. SIM mode provides higher sensitivity and selectivity for quantification by monitoring characteristic ions.[22]

Results and Discussion

Chromatographic Performance

Under the specified conditions, the di-TMS derivative of this compound is expected to elute as a sharp, symmetrical peak. The exact retention time will depend on the specific instrument and column but should be highly reproducible.

Mass Spectral Fragmentation

Electron ionization of the silylated derivatives produces characteristic fragmentation patterns that are crucial for identification.

fragmentation cluster_info Key Fragmentation Pathways Parent Di-TMS Derivative Molecular Ion (M+•) Frag1 [M-15]+• (Loss of •CH3) Parent->Frag1 - •CH3 Frag2 [M-73]+• (Loss of •Si(CH3)3) Parent->Frag2 - •Si(CH3)3 Frag3 [M-117]+• (Loss of •COOTMS) Parent->Frag3 - •COOTMS info The loss of a methyl radical (•CH3) from a TMS group is a very common fragmentation, often resulting in the base peak. The loss of the entire TMS group or the silylated carboxyl group are also diagnostic fragments for structural confirmation.

Caption: General fragmentation pathway for a di-silylated indole-3-carboxylic acid derivative.

Table 2: Expected Ions for SIM Analysis of Di-TMS-5-Methoxy-1H-indole-3-carboxylic acid

Ion DescriptionExpected m/zRole in Analysis
Molecular Ion (M+•)335Confirms the molecular weight of the derivative.
[M-15]+ (Loss of •CH3)320Often the base peak, ideal for quantification.
[M-117]+ (Loss of •COOTMS)218Confirmatory ion for structural identification.
Tropylium-like ion from indole160Characteristic fragment of the indole core.

Note: These m/z values are calculated based on the molecular weight of this compound (191.18 g/mol ) and the addition of two TMS groups (-Si(CH3)3), with the loss of two protons.[23]

Method Validation

For use in regulated environments, the analytical method must be validated according to ICH guidelines.[24][25] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.

  • Linearity: Assessed by analyzing a series of standards over a defined concentration range (e.g., 0.1-10 µg/mL). A correlation coefficient (R²) of >0.99 is typically required.[24]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115% (80-120% at the lower limit of quantification), and precision (RSD) should be ≤15% (≤20% at LLOQ).[5]

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively. Typically determined based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[5]

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., injector temperature ±5°C, flow rate ±0.1 mL/min) to ensure the method remains reliable.[24]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of this compound derivatives by GC-MS. The critical step of silylation derivatization is essential for achieving the necessary volatility and thermal stability for successful gas-phase analysis. By following the outlined procedures for sample preparation, derivatization, and instrumental analysis, researchers can achieve sensitive, selective, and reliable quantification of these important pharmaceutical compounds. The provided validation framework ensures that the method is fit for its intended purpose in research, development, and quality control settings.

References

Introduction: The Strategic Value of the 5-Methoxyindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 5-Methoxy-1H-indole-3-carboxylic Acid in Organic Synthesis

This compound is a highly versatile heterocyclic building block in the world of organic synthesis. Its indole core is a privileged scaffold, appearing in a vast array of natural products and pharmaceuticals, while the methoxy and carboxylic acid functionalities provide strategic handles for molecular elaboration.[1] The electron-donating 5-methoxy group enhances the nucleophilicity of the indole ring, influencing its reactivity in electrophilic substitution reactions. The carboxylic acid at the 3-position is the primary site for transformations such as amidation and esterification, allowing for the construction of diverse molecular libraries for drug discovery and materials science.[2][3]

This guide provides an in-depth exploration of the key synthetic transformations involving this compound, supported by detailed, field-proven protocols. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound stems from three primary reactive centers:

  • The Carboxylic Acid (C3-Position): This is the most readily functionalized group, serving as an electrophilic precursor for nucleophilic attack after activation. It is the gateway to amides, esters, and other acyl derivatives.

  • The Indole Nitrogen (N1-Position): The N-H bond is acidic and can be deprotonated to allow for N-alkylation or N-arylation, a common strategy for modulating a molecule's pharmacokinetic properties.

  • The Indole Ring: The heterocyclic ring is electron-rich and susceptible to electrophilic attack, although the C3-position is already functionalized. Reactions at other positions are possible but often require more specialized conditions.

Our strategic approach will focus on leveraging the C3-carboxylic acid for primary diversification, followed by exploring modifications to the indole core itself.

Key Synthetic Transformation: Amide Bond Formation

The conversion of the carboxylic acid to an amide is a cornerstone reaction in medicinal chemistry, creating the stable peptide bond linkage that is central to many biologically active molecules.[4] Direct condensation of a carboxylic acid and an amine is generally unfavorable; therefore, the carboxylic acid must first be "activated" to create a better leaving group, facilitating nucleophilic attack by the amine.[5]

Causality of Experimental Design: Carbodiimide Coupling

Carbodiimide reagents, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble analogue 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this activation. The reaction proceeds through an O-acylisourea intermediate. While this intermediate is reactive, it can rearrange to a stable N-acylurea byproduct. To improve efficiency and suppress this side reaction, an additive like 1-Hydroxybenzotriazole (HOBt) is introduced. HOBt intercepts the O-acylisourea to form an activated HOBt ester, which is more reactive towards the amine and less prone to side reactions.[4]

Workflow for Amide Coupling

G cluster_activation Activation Phase cluster_coupling Coupling Phase IndoleAcid 5-Methoxy-1H-indole- 3-carboxylic acid Acylisourea O-Acylisourea Intermediate IndoleAcid->Acylisourea + EDC EDC EDC (Coupling Reagent) ActiveEster Active HOBt Ester Acylisourea->ActiveEster + HOBt (Intercepts) Acylisourea->ActiveEster HOBt HOBt (Additive) AmideProduct Target Amide ActiveEster->AmideProduct + Amine Amine Primary/Secondary Amine (R-NH2)

Caption: Carbodiimide-mediated amide coupling workflow.

Protocol 1: Synthesis of N-Benzyl-5-methoxy-1H-indole-3-carboxamide

This protocol details the coupling of this compound with benzylamine.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound191.191.01.0
Benzylamine107.151.11.1
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.701.21.2
HOBt (1-Hydroxybenzotriazole)135.121.21.2
N,N-Diisopropylethylamine (DIPEA)129.242.02.0
Anhydrous Dimethylformamide (DMF)-10 mL-

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (191 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DMF (10 mL) and stir until the solid is completely dissolved.

  • Reagent Addition: Add HOBt (162 mg, 1.2 mmol) and EDC (230 mg, 1.2 mmol) to the solution. Stir for 5 minutes at room temperature.

  • Amine Addition: Add benzylamine (120 µL, 1.1 mmol) followed by the dropwise addition of DIPEA (348 µL, 2.0 mmol).

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting carboxylic acid.

  • Work-up: Pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water. Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization (e.g., from ethyl acetate/hexanes) to yield the pure amide product.

Key Synthetic Transformation: Esterification

Esterification of the C3-carboxylic acid is another fundamental transformation, yielding intermediates that are valuable for further reactions or as final products with modified solubility and metabolic profiles.[6]

Causality of Experimental Design: Fischer vs. Mild Esterification

The classic Fischer esterification involves heating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like H₂SO₄.[7] While effective, the harsh acidic conditions and high temperatures can be detrimental to the sensitive indole ring, potentially causing degradation or side reactions.

A milder and often more efficient alternative for sensitive substrates is the use of a dehydrating agent or coupling agent at room temperature.[8][9] Using phosphorus oxychloride (POCl₃) in an alcohol solvent provides a rapid and clean conversion at low temperatures. POCl₃ activates the carboxylic acid by forming a highly reactive acyl phosphate intermediate, which is then readily attacked by the alcohol solvent.[8]

Workflow for POCl₃-Mediated Esterification

G IndoleAcid 5-Methoxy-1H-indole- 3-carboxylic acid AcylPhosphate Acyl Dichlorophosphate Intermediate IndoleAcid->AcylPhosphate + POCl3 POCl3 POCl3 (Activator) EsterProduct Target Ester AcylPhosphate->EsterProduct + R-OH Alcohol Alcohol (R-OH) (Solvent & Nucleophile)

Caption: POCl₃-mediated esterification workflow.

Protocol 2: Synthesis of Methyl 5-methoxy-1H-indole-3-carboxylate

This protocol describes a mild and efficient method for methyl ester formation.[8]

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound191.195.01.0
Phosphorus oxychloride (POCl₃)153.336.01.2
Anhydrous Methanol (MeOH)-25 mL-

Step-by-Step Procedure

  • Reaction Setup: To a round-bottom flask, add this compound (956 mg, 5.0 mmol).

  • Dissolution & Cooling: Add anhydrous methanol (25 mL) and stir to dissolve. Cool the solution to 0 °C in an ice bath.

  • Activator Addition: Add POCl₃ (0.56 mL, 6.0 mmol) dropwise to the cold, stirring solution over 5 minutes. A mild exotherm may be observed.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up: Carefully pour the reaction mixture over 100 g of crushed ice with stirring. A precipitate will form.

  • Neutralization: Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Isolation: Filter the solid precipitate, wash it thoroughly with cold water, and dry it under vacuum to yield the methyl ester product. The product is often pure enough for subsequent steps without further purification.

Key Synthetic Transformation: Decarboxylation

Removal of the C3-carboxylic acid group provides direct access to 5-methoxy-1H-indole, a valuable synthon in its own right. This transformation is typically achieved by heating the carboxylic acid in a high-boiling solvent, often with a catalyst.[10]

Causality of Experimental Design: Metal-Free Thermal Decarboxylation

Indole-3-carboxylic acids undergo decarboxylation via an electrophilic substitution mechanism where a proton replaces the carboxyl group. The reaction proceeds through a zwitterionic intermediate, and the electron-rich nature of the indole ring facilitates the loss of CO₂. High temperatures are required to overcome the activation energy for this process. Using a high-boiling, basic solvent like quinoline can facilitate the reaction, while copper catalysts have also been employed. However, simple heating in a polar, aprotic solvent like N,N-dimethylformamide (DMF) under basic conditions (e.g., with K₂CO₃) can also effectively promote the reaction under metal-free conditions.[10]

Workflow for Base-Promoted Decarboxylation

G IndoleAcid 5-Methoxy-1H-indole- 3-carboxylic acid Solvent High-Boiling Solvent (e.g., DMF) Product 5-Methoxy-1H-indole IndoleAcid->Product + Heat Heat Heat (Δ) CO2 CO2 (gas)

Caption: Thermal decarboxylation workflow.

Protocol 3: Decarboxylation to 5-Methoxy-1H-indole

This protocol outlines a straightforward thermal decarboxylation.[10]

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)
This compound191.195.0
N,N-Dimethylformamide (DMF)-15 mL
Potassium Carbonate (K₂CO₃)138.210.5

Step-by-Step Procedure

  • Reaction Setup: Combine this compound (956 mg, 5.0 mmol), K₂CO₃ (69 mg, 0.5 mmol), and DMF (15 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to 140-150 °C (oil bath temperature) and maintain it at this temperature for 2-4 hours. Evolution of CO₂ should be observed initially.

  • Monitoring: Follow the disappearance of the starting material by TLC.

  • Cooling & Work-up: Cool the reaction mixture to room temperature. Pour the dark solution into 100 mL of cold water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x 40 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 30 mL) to remove residual DMF, followed by brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography (eluting with a hexanes/ethyl acetate gradient) to afford pure 5-methoxy-1H-indole.

Summary of Transformations

TransformationKey ReagentsTypical ConditionsProduct Type
Amidation Amine, EDC, HOBt, DIPEA, DMFRoom Temperature, 12-18 hN-Substituted Indole-3-carboxamide
Esterification Alcohol, POCl₃0 °C to Room Temperature, 2-3 hIndole-3-carboxylate Ester
Decarboxylation DMF, K₂CO₃ (cat.)140-150 °C, 2-4 h5-Methoxy-1H-indole

References

experimental protocols for 5-Methoxy-1H-indole-3-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Chemistry of 5-Methoxy-1H-indole-3-carboxylic Acid

Introduction: The Versatility of a Privileged Scaffold

This compound is a key heterocyclic building block in the landscape of medicinal chemistry and materials science. As a derivative of the indole scaffold, which is prevalent in numerous natural products and pharmaceuticals, this compound offers a unique combination of reactivity and structural features.[1] The presence of the methoxy group at the 5-position enhances the electron-rich nature of the indole ring, influencing its reactivity in electrophilic substitution reactions.[1] The carboxylic acid at the 3-position, however, is the primary handle for synthetic transformations, allowing for the construction of a diverse array of derivatives such as esters, amides, and other functionalized molecules.[2][3]

This guide provides detailed application notes and protocols for three fundamental reactions involving this compound: esterification, amidation, and decarboxylation. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying principles, practical execution, and analytical validation.

Safety and Handling

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is classified as a substance that may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

General Precautions:

  • Always work in a well-ventilated fume hood.[5]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles (eyeshields), gloves, and a lab coat.[5]

  • Avoid inhalation of dust and contact with skin and eyes.[5]

  • In case of contact, rinse the affected area immediately with plenty of water.[5]

  • Store the compound in a tightly closed container in a dry, refrigerated place.[5]

Protocol 1: Esterification via Acid Catalysis

Esterification is a cornerstone reaction for modifying carboxylic acids to enhance properties such as lipophilicity, membrane permeability, or to serve as a protecting group.[6] The following protocol details the conversion of this compound to its corresponding methyl ester using a simple and efficient acid-catalyzed method.

Causality and Mechanistic Insight

The reaction proceeds via the Fischer-Speier esterification mechanism. A strong acid catalyst (e.g., POCl₃ or H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.[7] A nucleophilic alcohol (methanol in this case) then attacks this activated carbon. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst. The use of excess alcohol can shift the equilibrium towards the product side, maximizing the yield.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Acid in Methanol B Cool solution in ice bath A->B C Add POCl₃ dropwise B->C D Stir at room temperature (2h) C->D E Monitor via TLC D->E F Pour onto crushed ice E->F G Extract with Ethyl Acetate F->G H Wash with NaHCO₃ (sat.) G->H I Dry over MgSO₄ H->I J Evaporate solvent I->J K Recrystallization or Column Chromatography J->K G cluster_mech Amidation Mechanism Acid R-COOH (Indole-3-carboxylic acid) Intermediate R-CO-Imidazole (N-Acylimidazole) Acid->Intermediate + CDI - Imidazole, - CO₂ CDI CDI Amide R-CO-NHR' (Product) Intermediate->Amide + R'-NH₂ Imidazole Imidazole (Byproduct) Intermediate->Imidazole - Imidazole Amine R'-NH₂ G A Combine Indole-3-carboxylic acid, K₂CO₃, and DMF in a flask B Heat the mixture to reflux (e.g., 100-130°C) A->B C Monitor reaction by TLC (disappearance of starting material) B->C D Cool to room temperature C->D E Dilute with water D->E F Extract with an organic solvent (e.g., Ethyl Acetate) E->F G Wash, Dry, and Concentrate F->G H Purify the product (5-Methoxyindole) G->H

References

Application Notes & Protocols: 5-Methoxy-1H-indole-3-carboxylic Acid as a Privileged Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Among the vast array of indole derivatives, 5-Methoxy-1H-indole-3-carboxylic acid stands out as a particularly versatile and strategic building block. The methoxy group at the 5-position critically influences electronic properties and metabolic stability, while the carboxylic acid at the 3-position provides a robust and reliable handle for synthetic elaboration. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth insights into the strategic application of this scaffold, detailed protocols for its chemical modification, and a discussion of its role in the generation of potent therapeutic agents across different disease areas, including oncology and neurology.[4][5][6][7]

Strategic Value and Physicochemical Profile

This compound is a commercially available starting material that offers a unique combination of structural features, making it an ideal entry point for library synthesis and lead optimization campaigns.

1.1. Key Structural Features and Their Implications

  • Indole Core: The bicyclic aromatic system provides a rigid scaffold that can be oriented within protein binding pockets. The N-H group can act as a hydrogen bond donor.

  • C3-Carboxylic Acid: This functional group is the primary site for synthetic modification. It is a versatile handle for forming stable amide bonds, esters, and other functionalities, allowing for the systematic exploration of the surrounding chemical space.[8][9] Its acidity also provides a potential point of interaction with basic residues in a target protein.

  • C5-Methoxy Group: This electron-donating group modifies the electronic character of the indole ring. Its presence is significant for several reasons:

    • Target Engagement: It mimics the 5-hydroxy group of the endogenous neurotransmitter serotonin, making it a key pharmacophore for serotonin receptor ligands.[10][11][12]

    • Metabolic Stability: The methoxy group can block a potential site of oxidative metabolism (the C5 position), often improving the pharmacokinetic profile of the resulting drug candidate.

    • Solubility and Lipophilicity: It subtly modulates the molecule's lipophilicity, which can be fine-tuned to achieve the desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound [13][14]
Molecular Formula C₁₀H₉NO₃ [13][15]
Molecular Weight 191.18 g/mol [13]
SMILES COC1=CC2=C(C=C1)NC=C2C(=O)O [13][14]

| InChIKey | RVVSEZGJCOAUED-UHFFFAOYSA-N |[13][14] |

G cluster_outcomes Strategic Implications Indole This compound Indole Core (Rigid Scaffold) C5-Methoxy Group (Modulates Electronics, Metabolism, Target Binding) C3-Carboxylic Acid (Versatile Synthetic Handle) Target Interaction Target Interaction Indole:f2->Target Interaction e.g., Serotonin Receptors Synthetic Versatility Synthetic Versatility Indole:f3->Synthetic Versatility Amide Coupling, Esterification Improved PK/PD Improved PK/PD Indole:f2->Improved PK/PD Blocks Metabolism

Caption: Key structural features and their strategic implications in drug design.

Application in Anticancer Drug Discovery

The 5-methoxyindole scaffold is a privileged structure found in numerous compounds with potent antiproliferative activity.[4] By appending different functionalities to the C3-carboxylic acid, researchers can target various hallmarks of cancer.

2.1. Case Study: Targeting Cell Proliferation Derivatives of 5-methoxyindole have shown significant cytotoxicity against a range of human cancer cell lines. For instance, hybrids of 5-methoxyindole and isatin have demonstrated potent, broad-spectrum antiproliferative activity, in some cases significantly exceeding the potency of standard drugs like Sunitinib.[11] The mechanism often involves the induction of cell cycle arrest or apoptosis.[11]

Table 2: Comparative Antiproliferative Activity of 5-Methoxyindole Derivatives

Compound ID Derivative Class Cancer Cell Line IC₅₀ (µM) Reference Drug IC₅₀ (µM) Source
5o 5-Methoxyindole-isatin Hybrid ZR-75 (Breast) 1.69 Sunitinib 8.11 [11]
5o 5-Methoxyindole-isatin Hybrid HT-29 (Colon) 1.69 Sunitinib 8.11 [11]
5w 5-Methoxyindole-isatin Hybrid A-549 (Lung) 1.91 Sunitinib >10 [11]

| MMNC | Indolo[2,3-b]quinoline | HCT116 (Colorectal) | 0.33 | 5-Fluorouracil | >100 |[11] |

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 5-Methoxyindole Derivative (e.g., MMNC) Inhibitor->PI3K Inhibition

Caption: Hypothesized mechanism of an anticancer 5-methoxyindole derivative inhibiting the PI3K/AKT/mTOR pathway.[11]

Core Synthetic Methodologies and Protocols

The C3-carboxylic acid is readily derivatized using standard organic chemistry techniques. The following protocols provide robust, field-tested methods for the synthesis of amide and ester libraries.

3.1. Protocol 1: Standard Amide Coupling via EDC/HOBt

Amide bond formation is the most common transformation applied to this building block.[9] The use of a carbodiimide activator like EDC in combination with an additive like HOBt is a reliable method that minimizes side reactions and preserves chiral integrity if the amine component is asymmetric.[16]

Causality Behind Choices:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. Its byproducts are water-soluble, simplifying purification.[8]

  • HOBt (Hydroxybenzotriazole): Acts as a coupling additive. It traps the reactive intermediate to form an activated ester, which is less prone to racemization and side reactions than the O-acylisourea. It also improves reaction rates and yields.[16][17]

  • Solvent (DMF or DCM): Anhydrous, aprotic solvents are required to prevent hydrolysis of the activated intermediate.

  • Base (DIPEA or Et₃N): A non-nucleophilic base is used to neutralize the HCl salt of EDC and the proton released during the reaction, driving the equilibrium towards product formation.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process IndoleAcid 5-Methoxy-1H-indole- 3-carboxylic acid Activation 1. Activation (Formation of HOBt ester) IndoleAcid->Activation Amine Primary or Secondary Amine (R-NH₂) Coupling 2. Nucleophilic Attack by Amine Amine->Coupling EDC EDC EDC->Activation HOBt HOBt HOBt->Activation Base DIPEA Base->Coupling Solvent Anhydrous DMF Solvent->Activation Activation->Coupling Product Target Amide Coupling->Product

Caption: General workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Addition of Reagents: To the stirred solution, add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir at room temperature for 15 minutes to pre-activate the acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the mixture, followed by the dropwise addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Allow the reaction to stir at room temperature for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

3.2. Protocol 2: Advanced Transformation via Curtius Rearrangement

For instances where an amine is desired at the C3 position instead of a carbonyl-containing group, the carboxylic acid can be converted to a primary amine via a Curtius rearrangement. This protocol provides access to a completely different set of derivatives.[18]

Causality Behind Choices:

  • DPPA (Diphenylphosphoryl azide): A safe and effective reagent for converting a carboxylic acid directly into an acyl azide in a one-pot procedure, avoiding the need to isolate potentially explosive intermediates.[18]

  • Triethylamine (Et₃N): Acts as a base to deprotonate the carboxylic acid, facilitating the reaction with DPPA.

  • Toluene & Heat: The rearrangement of the acyl azide to an isocyanate intermediate requires thermal energy. Toluene is a suitable high-boiling, inert solvent for this step.

  • Acidic Hydrolysis: The resulting isocyanate is trapped and hydrolyzed under acidic conditions to yield the primary amine.

G Start 5-Methoxy-1H-indole- 3-carboxylic acid Step1 Acyl Azide Formation Start->Step1 DPPA, Et₃N Intermediate1 Acyl Azide Intermediate Step1->Intermediate1 Step2 Thermal Rearrangement (Loss of N₂) Intermediate1->Step2 Toluene, Heat (Δ) Intermediate2 Isocyanate Intermediate Step2->Intermediate2 Step3 Hydrolysis (Acidic or Basic) Intermediate2->Step3 H₃O⁺ Product 3-Amino-5-methoxy- 1H-indole Step3->Product

Caption: Synthetic workflow for the Curtius rearrangement of this compound.[18]

Step-by-Step Protocol:

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

  • Base Addition: Add triethylamine (1.1 eq) to the solution.

  • Azide Formation: Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.

  • Rearrangement: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction for the evolution of N₂ gas and the formation of the isocyanate intermediate by IR spectroscopy (characteristic peak ~2250 cm⁻¹).

  • Hydrolysis: After cooling to room temperature, carefully add 2 M aqueous HCl and stir vigorously for 1-3 hours to hydrolyze the isocyanate.

  • Work-up: Neutralize the mixture with a saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amine product by flash column chromatography.

Conclusion and Future Outlook

This compound is a high-value building block that provides a reliable and strategic starting point for the synthesis of diverse compound libraries. Its inherent structural features, particularly the serotonin-mimicking 5-methoxy group and the synthetically versatile C3-carboxylic acid, have cemented its role in the development of therapeutics for oncology, neurology, and beyond. The robust and well-characterized protocols for its derivatization enable rapid and efficient structure-activity relationship (SAR) exploration. As drug discovery moves towards more complex molecular architectures, this fundamental scaffold will continue to serve as a critical component in the medicinal chemist's toolbox for generating novel and potent clinical candidates.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Methoxy-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Methoxy-1H-indole-3-carboxylic Acid

This compound is a pivotal building block in the synthesis of a wide array of pharmacologically active compounds. Its indole core, functionalized with a methoxy group at the 5-position and a carboxylic acid at the 3-position, is a common motif in molecules targeting neurological disorders, inflammatory conditions, and certain cancers. The controlled and efficient large-scale production of this intermediate is therefore a critical step in the drug development pipeline, demanding a robust, scalable, and economically viable synthetic strategy.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this compound. We will explore a scientifically sound and field-proven synthetic route, delving into the causality behind experimental choices, providing comprehensive, step-by-step protocols, and addressing critical safety and purification considerations.

Strategic Approach to Synthesis: A Two-Step Protocol

For the large-scale synthesis of this compound, a two-step approach starting from the readily available 5-methoxy-1H-indole is recommended for its reliability and scalability. This strategy involves:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3 position of 5-methoxy-1H-indole to yield 5-methoxy-1H-indole-3-carboxaldehyde.

  • Oxidation: Conversion of the aldehyde to the desired carboxylic acid.

This route avoids some of the potential regioselectivity issues and harsh conditions associated with classical indole syntheses like the Fischer or Reissert methods when targeting this specific substitution pattern at a larger scale.[1]

Logical Workflow of the Synthesis

G cluster_0 Step 1: Formylation cluster_1 Step 2: Oxidation & Purification A 5-Methoxy-1H-indole C 5-Methoxy-1H-indole-3-carboxaldehyde A->C Formylation B Vilsmeier-Haack Reagent (POCl3, DMF) E This compound C->E Oxidation D Oxidizing Agent (e.g., KMnO4 or Silver(I) oxide) F Purification (Recrystallization) E->F G Final Product F->G

Caption: Synthetic workflow for this compound.

Part 1: Vilsmeier-Haack Formylation of 5-Methoxy-1H-indole

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds, such as indoles. The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electron-donating methoxy group at the 5-position of the indole ring activates the C3 position, making it highly susceptible to electrophilic attack by the Vilsmeier reagent.

Protocol: Synthesis of 5-Methoxy-1H-indole-3-carboxaldehyde

Materials:

  • 5-Methoxy-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH) solution

  • Ice bath

  • Mechanical stirrer

  • Large reaction vessel with a dropping funnel and nitrogen inlet

Procedure:

  • Vessel Preparation: Under a nitrogen atmosphere, charge the reaction vessel with anhydrous DMF. Cool the DMF to 0-5 °C using an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. The formation of the chloroiminium salt (Vilsmeier reagent) is exothermic.

  • Indole Addition: In a separate container, dissolve 5-methoxy-1H-indole in anhydrous dichloromethane.

  • Reaction: Slowly add the 5-methoxy-1H-indole solution to the pre-formed Vilsmeier reagent, maintaining the reaction temperature between 0-5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a vessel containing crushed ice and a sodium hydroxide solution to neutralize the acid. This should be done in a well-ventilated fume hood as the quenching process can be vigorous.

  • Product Isolation: The product, 5-methoxy-1H-indole-3-carboxaldehyde, will precipitate as a solid.[2] Filter the solid, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum at a temperature not exceeding 50 °C.

Part 2: Oxidation of 5-Methoxy-1H-indole-3-carboxaldehyde

The oxidation of the aldehyde to a carboxylic acid is the final synthetic step. Several oxidizing agents can be employed, with potassium permanganate (KMnO₄) or silver(I) oxide (Ag₂O) being common choices. The choice of oxidant can depend on the desired scale, cost, and waste disposal considerations. Aldehyde oxidases are also known to catalyze this transformation in biological systems.[3]

Protocol: Synthesis of this compound

Materials:

  • 5-Methoxy-1H-indole-3-carboxaldehyde

  • Potassium permanganate (KMnO₄) or Silver(I) oxide (Ag₂O)

  • Acetone or a suitable solvent

  • Sodium bisulfite (for KMnO₄ work-up)

  • Hydrochloric acid (HCl)

  • Water

  • Mechanical stirrer

  • Reaction vessel

Procedure (using Potassium Permanganate):

  • Dissolution: Suspend 5-methoxy-1H-indole-3-carboxaldehyde in acetone in the reaction vessel.

  • Oxidant Addition: Slowly add a solution of potassium permanganate in water to the suspension with vigorous stirring. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the starting aldehyde and the formation of a more polar spot indicates product formation.

  • Work-up: Once the reaction is complete, quench the excess potassium permanganate by adding a solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filtration: Filter the mixture to remove the manganese dioxide.

  • Acidification: Transfer the filtrate to a clean vessel and acidify with hydrochloric acid to a pH of approximately 2-3.

  • Product Precipitation: The desired product, this compound, will precipitate out of the acidic solution.

  • Isolation and Drying: Filter the solid product, wash with cold water, and dry under vacuum.

Purification and Quality Control

For large-scale production, achieving high purity is paramount. Recrystallization is a cost-effective and scalable method for purifying the final product.[4]

Recrystallization Protocol:
  • Solvent Selection: Choose a suitable solvent system. A mixture of ethanol and water or ethyl acetate and hexanes is often effective.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent system.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
5-Methoxy-1H-indoleC₉H₉NO147.1752-55
5-Methoxy-1H-indole-3-carboxaldehydeC₁₀H₉NO₂175.18179-183[2]
This compoundC₁₀H₉NO₃191.18223-226[5]

Alternative Scalable Synthetic Routes

While the formylation-oxidation sequence is robust, other methods are also viable for large-scale synthesis, each with its own advantages and considerations.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for forming the indole nucleus.[6] For 5-methoxyindoles, this would involve the reaction of 4-methoxyphenylhydrazine with a suitable carbonyl compound, followed by acid-catalyzed cyclization.[1][6]

G cluster_0 Fischer Indole Synthesis A 4-Methoxyphenylhydrazine C Hydrazone Intermediate A->C B Pyruvic Acid Derivative B->C E This compound Derivative C->E Cyclization D Acid Catalyst (e.g., PPA, H2SO4)

Caption: Fischer Indole Synthesis for 5-methoxyindole derivatives.

Careful control of the acid catalyst and temperature is crucial to avoid side reactions, such as the formation of regioisomers or polymeric tars.[1][7]

Japp-Klingemann Reaction

The Japp-Klingemann reaction is a powerful tool for synthesizing hydrazones from β-keto-esters and aryl diazonium salts.[8][9] These hydrazones can then be cyclized via the Fischer indole synthesis to afford indole-2-carboxylic acid esters, which can be further manipulated to the desired 3-carboxylic acid.[10] This method offers good control over the substitution pattern of the final indole.

Safety and Handling

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[11][12]

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

  • Potassium permanganate (KMnO₄): Strong oxidizing agent. Avoid contact with combustible materials.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13] Work in a well-ventilated area.

Conclusion

The large-scale synthesis of this compound is a critical process in the pharmaceutical industry. The presented two-step formylation and oxidation route from 5-methoxy-1H-indole offers a reliable, scalable, and efficient pathway to this valuable intermediate. By understanding the underlying chemical principles and adhering to the detailed protocols and safety guidelines, researchers and production chemists can confidently and safely produce high-purity material for downstream applications in drug discovery and development.

References

Application Note: Strategic Derivatization of 5-Methoxy-1H-indole-3-carboxylic Acid for Enhanced Bioactivity and High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" found in numerous natural products and synthetic therapeutic agents.[1][2] Molecules like tryptophan, the neurotransmitter serotonin, and the anti-inflammatory drug indomethacin highlight the biological significance of this heterocyclic system.[1][2] Within this class, 5-Methoxy-1H-indole-3-carboxylic acid (5-MICA) serves as a particularly valuable starting material for drug discovery. Its structure combines the biologically active indole core with a carboxylic acid handle at the C3 position, which is ripe for chemical modification.

The rationale for derivatizing 5-MICA is multifaceted. Strategic modification of the carboxylic acid group allows for a systematic exploration of the structure-activity relationship (SAR), enabling researchers to fine-tune the molecule's pharmacological profile. Derivatization can enhance potency, improve selectivity for a biological target, and optimize pharmacokinetic properties such as cell permeability and metabolic stability. This application note provides a detailed guide on the primary derivatization strategies for 5-MICA—amidation, esterification, and hydrazide-hydrazone formation—and outlines protocols for screening these new chemical entities in relevant bioassays.

Part 1: Rationale and Derivatization Strategies

The carboxylic acid moiety of 5-MICA is an ideal anchor for chemical diversification. It can be readily converted into a wide array of functional groups, each imparting distinct physicochemical properties to the parent molecule. The choice of derivatization strategy is dictated by the therapeutic target and the desired biological outcome.

  • Amidation: Converting the carboxylic acid to an amide is a cornerstone of medicinal chemistry. This transformation replaces an acidic proton with a more stable N-H group, introduces hydrogen bond donating and accepting capabilities, and allows for the incorporation of diverse side chains (R-groups). This can profoundly influence the molecule's interaction with biological targets like enzymes or receptors.

  • Esterification: Esterification masks the polar carboxylic acid group, generally increasing the lipophilicity of the molecule. This can enhance its ability to cross cellular membranes and improve oral bioavailability. Esters can also act as prodrugs, undergoing hydrolysis by cellular esterases to release the active carboxylic acid parent compound within the target cell or tissue.[1]

  • Hydrazide-Hydrazone Formation: This two-step approach dramatically expands molecular diversity. First, the carboxylic acid is converted to a hydrazide, which then serves as a versatile intermediate. Condensation of the hydrazide with a library of aldehydes or ketones yields a series of hydrazones. This scaffold has been shown to possess significant neuroprotective, antioxidant, and anti-inflammatory properties.[3][4][5]

Part 2: Experimental Protocols and Workflows

The following protocols provide detailed, step-by-step methodologies for the key derivatization reactions of this compound.

Protocol 1: Amide Synthesis via Carbodiimide Coupling

This protocol describes a general method for forming an amide bond between 5-MICA and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Causality: Direct reaction between a carboxylic acid and an amine to form an amide is thermally driven and requires high temperatures, which can degrade sensitive molecules.[6] Carbodiimide coupling agents like EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange into a stable N-acylurea byproduct. HOBt is added to trap the activated species, forming an HOBt-ester that is less prone to side reactions and reacts efficiently with the amine to yield the desired amide with minimal racemization.[7]

Workflow Diagram: Amide Synthesis

Amidation_Workflow MICA 5-MICA EDC_HOBt EDC, HOBt in Dry DMF/DCM MICA->EDC_HOBt Activation Activated_Ester Activated HOBt-Ester Intermediate EDC_HOBt->Activated_Ester Amine Primary/Secondary Amine (R-NH2) Amide 5-MICA Amide Derivative Amine->Amide Activated_Ester->Amide Nucleophilic Acyl Substitution Purification Workup & Purification (Chromatography) Amide->Purification

Caption: General workflow for EDC/HOBt-mediated amidation of 5-MICA.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 equiv.) in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Add HOBt (1.2 equiv.) and EDC·HCl (1.2 equiv.) to the solution. Stir the mixture at 0 °C (ice bath) for 20 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equiv.) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 equiv.) to neutralize it.[7]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure amide derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Methyl Ester Synthesis via Acid-Catalyzed Esterification

This protocol details the conversion of 5-MICA to its methyl ester, a common first step for creating other derivatives or for use as a neuroprotective agent itself.[8][9]

Causality: In the presence of a strong acid catalyst (like H₂SO₄), the carbonyl oxygen of the carboxylic acid is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This makes it susceptible to nucleophilic attack by a weak nucleophile like methanol. The subsequent elimination of a water molecule yields the ester. Using a large excess of methanol drives the equilibrium towards the product side (Le Châtelier's principle).

Workflow Diagram: Esterification

Esterification_Workflow MICA 5-MICA Reagents Methanol (excess) Catalytic H2SO4 MICA->Reagents Fischer Esterification Protonation Protonated Carbonyl Intermediate Reagents->Protonation Ester 5-MICA Methyl Ester Protonation->Ester Nucleophilic Attack & Dehydration Purification Neutralization, Extraction & Evaporation Ester->Purification

Caption: Workflow for the Fischer esterification of 5-MICA.

Step-by-Step Methodology:

  • Preparation: Suspend this compound (1.0 equiv.) in methanol (serving as both reagent and solvent).

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equiv.) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash carefully with saturated NaHCO₃ solution to neutralize the acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude solid, this compound methyl ester, is often pure enough for subsequent steps but can be further purified by recrystallization if needed.[8]

  • Characterization: Confirm the structure via NMR and Mass Spectrometry.

Protocol 3: Hydrazide-Hydrazone Synthesis

This two-step protocol first creates the 5-MICA hydrazide intermediate, which is then condensed with an aldehyde to form a hydrazone derivative. These derivatives have shown significant potential as neuroprotective and antioxidant agents.[3][5]

Causality: The first step is analogous to amidation, where hydrazine acts as the nucleophile. The resulting hydrazide possesses a reactive -NH₂ group. In the second step, this terminal amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent dehydration under reflux conditions forms a stable C=N double bond, yielding the hydrazone.

Workflow Diagram: Hydrazide-Hydrazone Synthesis

Hydrazone_Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Hydrazone Formation MICA_Ester 5-MICA Methyl Ester Hydrazine Hydrazine Hydrate in Ethanol MICA_Ester->Hydrazine Hydrazide 5-MICA Hydrazide Hydrazine->Hydrazide Aldehyde Aldehyde/Ketone (R-CHO) Hydrazide->Aldehyde Condensation (Reflux in Ethanol) Hydrazone 5-MICA Hydrazone Aldehyde->Hydrazone

Caption: Two-step synthesis of 5-MICA hydrazone derivatives.

Step-by-Step Methodology:

Step A: Synthesis of 5-methoxy-1H-indole-3-carbohydrazide

  • Preparation: Dissolve 5-MICA methyl ester (1.0 equiv., prepared as in Protocol 2) in ethanol.

  • Reaction: Add hydrazine hydrate (an excess, e.g., 10 equiv.) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours.[5] A precipitate will typically form as the reaction progresses.

  • Isolation: Cool the mixture to room temperature. Collect the solid precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the hydrazide intermediate.

Step B: Synthesis of N'-aryl/alkylidene-5-methoxy-1H-indole-3-carbohydrazide (Hydrazone)

  • Preparation: Dissolve the 5-MICA hydrazide (1.0 equiv.) in absolute ethanol.

  • Aldehyde Addition: Add the desired aldehyde or ketone (1.0 equiv.) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction: Reflux the mixture for 2-4 hours, monitoring by TLC.[3]

  • Isolation: Upon completion, cool the reaction mixture. The hydrazone product often precipitates out of solution. Collect the solid by filtration, wash with cold ethanol, and dry. If it does not precipitate, the product can be isolated by concentrating the solvent and purifying via recrystallization or column chromatography.

  • Characterization: Confirm the final structure via NMR and Mass Spectrometry.

Part 3: Bioassay Screening Protocols

Once a library of 5-MICA derivatives has been synthesized, the next critical step is to evaluate their biological activity. The choice of assay depends on the therapeutic goal. Indole derivatives are frequently screened for anticancer, antimicrobial, and neuroprotective effects.[1][2][5][10]

Summary of Potential Bioassays for 5-MICA Derivatives

Derivative TypeTarget BioactivityRecommended Primary AssayKey Metric
AmidesAnticancerMTT Cell Viability AssayIC₅₀ (Half-maximal Inhibitory Concentration)
Amides/EstersAntimicrobialBroth MicrodilutionMIC (Minimum Inhibitory Concentration)
HydrazonesNeuroprotection / AntioxidantLipid Peroxidation Inhibition Assay% Inhibition
EstersAnticancer (as prodrugs)MTT Cell Viability AssayIC₅₀
Protocol 4: MTT Assay for Anticancer Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a standard initial screen for potential anticancer agents.[1]

Causality: The assay is based on the ability of mitochondrial reductase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A cytotoxic compound will decrease the rate of formazan formation.

Bioassay Screening Workflow

Bioassay_Workflow Start Synthesized 5-MICA Derivatives Plate_Cells Seed Cancer Cells in 96-well plate (e.g., MCF-7) Start->Plate_Cells Add_Compound Add Serial Dilutions of Derivatives Plate_Cells->Add_Compound Incubate Incubate (e.g., 48-72h) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Lyse_Cells Add Solubilizing Agent (e.g., DMSO, SDS) Incubate_MTT->Lyse_Cells Read_Abs Read Absorbance (~570 nm) Lyse_Cells->Read_Abs Calculate_IC50 Calculate % Viability & Determine IC50 Read_Abs->Calculate_IC50

Caption: Standard workflow for determining IC₅₀ values using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture: Culture the selected cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.[1][2]

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized 5-MICA derivatives in cell culture medium. Remove the old medium from the cells and add the compound-containing medium to the wells. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37 °C with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is an exceptionally versatile starting block for the generation of novel, biologically active molecules. The derivatization of its carboxylic acid group through amidation, esterification, and hydrazone formation provides a robust platform for probing structure-activity relationships. By combining these synthetic strategies with systematic bioassay screening, such as the MTT assay for anticancer activity, researchers can efficiently identify lead compounds for further development in the fields of oncology, neuropharmacology, and infectious diseases. The protocols outlined in this note offer a comprehensive framework for executing these critical early-stage drug discovery workflows.

References

Troubleshooting & Optimization

Technical Support Center: 5-Methoxy-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methoxy-1H-indole-3-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges associated with this compound. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this molecule effectively in their experiments.

Compound Overview & Physicochemical Properties

This compound is an indole derivative investigated for various biological activities.[1][2] Like many carboxylic acids with aromatic ring systems, it possesses limited aqueous solubility in its neutral form, which can present significant challenges during experimental setup.[3] Understanding its fundamental physicochemical properties is the first step to overcoming these issues.

PropertyValueSource
Molecular Formula C₁₀H₉NO₃[4]
Molecular Weight 191.18 g/mol [4]
Appearance White to off-white powder/solid[1]
pKa ~4-5 (Estimated for carboxylic acid group)Inferred from typical carboxylic acid pKa values[5]
Melting Point Not consistently reported
Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for this compound?

For creating concentrated stock solutions, polar aprotic solvents are highly recommended. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices.[6] It is advisable to use anhydrous, newly-opened solvents to prevent the introduction of water, which can lower the solubility of hydrophobic compounds.[7]

Q2: Why is this compound poorly soluble in water or neutral buffers (e.g., PBS pH 7.4)?

The molecule's structure contains a non-polar indole ring system and a polar carboxylic acid group. In neutral or acidic aqueous solutions, the carboxylic acid group remains largely protonated (-COOH).[8] This neutral form is not readily solvated by water, leading to very low solubility. The hydrophobic character of the indole backbone dominates, causing the molecules to aggregate rather than dissolve.[3]

Q3: Can I heat the solution to improve solubility?

Yes, gentle heating (e.g., 37-50°C) can increase the rate of dissolution and the saturation concentration.[9] However, this approach has two important caveats:

  • Compound Stability: Ensure the compound is stable at the temperature used. Prolonged heating can lead to degradation.

  • Precipitation on Cooling: The compound may precipitate out of solution as it cools to your experimental temperature (e.g., room temperature or 37°C). Therefore, heat should be used to aid initial dissolution, but the final solution must be stable at the working temperature.[9]

Q4: How can I be certain my compound is fully dissolved?

A visually clear solution is the first indicator, but not definitive proof. For a more rigorous check:

  • Absence of Particulates: The solution should be completely transparent with no visible solid particles, even when agitated.

  • Tyndall Effect: Shine a laser pointer through the solution. A truly dissolved solution will not scatter the light, and the beam's path will not be visible. If the beam is visible, it indicates the presence of suspended colloidal particles, not a true solution.[9]

  • Filtration Test: Pass the solution through a 0.22 µm syringe filter. If the compound is fully dissolved, the concentration of the filtrate should be identical to the pre-filtered solution. A significant drop in concentration indicates that undissolved particles were removed by the filter.[9]

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: My compound won't dissolve in my aqueous buffer (e.g., PBS, TRIS).

  • Root Cause: The concentration you are attempting to make exceeds the intrinsic aqueous solubility of the neutral form of this compound. The pH of your buffer is likely below the pKa of the carboxylic acid, keeping it in its poorly soluble, protonated state.[10]

  • Solution 1: pH Modification (Recommended for Aqueous Systems): The solubility of carboxylic acids is highly pH-dependent.[8][11] By increasing the pH of the solution to be at least 1.5-2 units above the compound's pKa (~4-5), you deprotonate the carboxylic acid to form a carboxylate salt (-COO⁻). This negatively charged ion is significantly more polar and thus more soluble in water.

    • Action: Prepare your buffer at a basic pH (e.g., pH 8.0-9.0). Alternatively, dissolve the compound in a dilute basic solution like 0.1 M sodium bicarbonate (NaHCO₃) or 0.05 M sodium hydroxide (NaOH) first, and then carefully adjust the pH downwards to your desired experimental pH, ensuring the compound does not precipitate.

  • Solution 2: Use of Organic Co-solvents: If pH modification is not suitable for your experiment, you can prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.

    • Action: Prepare a 10-50 mM stock in 100% DMSO. Then, perform a serial dilution into your aqueous medium. Crucially, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts or toxicity in biological assays. [7]

Issue 2: My compound dissolves in DMSO, but precipitates when diluted into my aqueous buffer.

  • Root Cause: This is a common problem where the compound's solubility limit in the final aqueous solution (even with a small amount of DMSO) is exceeded. The DMSO percentage is too low to keep the hydrophobic compound in solution.

  • Troubleshooting Steps:

    • Decrease Final Concentration: The simplest solution is to work at a lower final concentration of the compound.

    • Increase Final Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final DMSO concentration might help. Always run a vehicle control with the same solvent concentration.[12]

    • Combine pH and Co-solvent Methods: Use a basic aqueous buffer (pH > 8.0) for your dilution. The combination of the increased polarity from deprotonation and the solubilizing effect of the co-solvent is often effective.

Solubility Troubleshooting Workflow

The following diagram outlines a systematic approach to addressing solubility issues with this compound.

G start Start: Compound does not dissolve check_conc Is the concentration too high? start->check_conc solvent Is the solvent appropriate? check_conc->solvent No fail Re-evaluate: - Lower final concentration - Use solubilizing agents (e.g., cyclodextrins) - Consider alternative formulation check_conc->fail Yes, lower concentration aq_path Aqueous Buffer solvent->aq_path org_path Organic Solvent (e.g., DMSO) solvent->org_path check_ph Is the pH > pKa + 2? (i.e., pH > ~6.5-7) aq_path->check_ph use_cosolvent Prepare concentrated stock in DMSO/DMF, then dilute into buffer org_path->use_cosolvent adjust_ph Increase buffer pH to 8.0-9.0 or use dilute NaOH/NaHCO3 check_ph->adjust_ph No final_check Is the solution clear and stable? check_ph->final_check Yes adjust_ph->final_check precip Does it precipitate upon dilution? use_cosolvent->precip precip->final_check No precip->fail Yes success Success final_check->success Yes final_check->fail No

Caption: Troubleshooting workflow for dissolving this compound.

Mechanism of pH-Dependent Solubility

The ionization state of the carboxylic acid group is the key to its aqueous solubility.

Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is ideal for experiments where the final solution will contain a small, tolerated amount of organic co-solvent.

  • Materials:

    • This compound (MW: 191.18 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber glass vial or microcentrifuge tube

    • Vortex mixer and optional ultrasonic bath

  • Procedure:

    • Tare a sterile vial on an analytical balance.

    • Carefully weigh 1.91 mg of this compound into the vial.

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particles. If particles remain, sonicate the vial in an ultrasonic water bath for 5-10 minutes.[12]

    • The final solution should be clear and particle-free. Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 1 mg/mL (5.23 mM) Aqueous Solution using a Basic Buffer

This protocol is designed for preparing aqueous solutions directly, avoiding organic solvents.

  • Materials:

    • This compound

    • 0.1 M Sodium Bicarbonate (NaHCO₃) solution, or another suitable buffer adjusted to pH ~8.5

    • Sterile conical tube

    • pH meter

  • Procedure:

    • Weigh 1.0 mg of this compound into a sterile conical tube.

    • Add 1.0 mL of the 0.1 M NaHCO₃ solution (pH ~8.3-8.5).

    • Cap the tube and vortex thoroughly. The solid should dissolve completely as the acidic compound is neutralized by the basic buffer to form the soluble carboxylate salt.

    • Confirm the final solution is clear. This solution can now be used directly or diluted further into your experimental medium.

    • Note: If you need to adjust the pH for your experiment, do so carefully with dropwise addition of dilute HCl. Monitor the solution closely for any signs of precipitation as the pH is lowered.

Safety & Handling

Always consult the Safety Data Sheet (SDS) for the specific product you are using.[13]

  • Hazard Statements: May cause skin, eye, and respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[13]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.[13]

  • Storage: Keep the container tightly closed and store in a cool, dry place, as recommended by the supplier (often refrigerated at 2-8°C).[14]

References

Technical Support Center: Purification of 5-Methoxy-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-1H-indole-3-carboxylic acid is a crucial building block in medicinal chemistry and drug discovery, often utilized in the synthesis of pharmacologically active compounds. The purity of this reagent is paramount, as even minor impurities can lead to unwanted side reactions, impact yield, and complicate the interpretation of biological data. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the purification of this compound. We will explore the causality behind purification strategies, offering field-proven insights and detailed protocols to ensure the highest material quality.

Physicochemical Properties

A foundational understanding of the physical properties of this compound is critical for designing effective purification strategies.

PropertyValueSource
Molecular Formula C₁₀H₉NO₃[1][2]
Molecular Weight 191.18 g/mol [1][3]
Appearance Off-white to light yellow or tan powder/crystals[4]
Melting Point ~231 °C (decomposes)[1]
Solubility Generally soluble in polar organic solvents like methanol, ethanol, DMF, and DMSO. Sparingly soluble in water and non-polar solvents.[4][5]
pKa The carboxylic acid group makes the molecule acidic, enhancing solubility in basic aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities are typically residuals from the synthetic route. Common precursors like 5-methoxyindole or its derivatives can remain if the reaction did not go to completion. For instance, if synthesized via carboxylation of 5-methoxyindole, unreacted starting material is a likely impurity. Side products from oxidation or polymerization, which often present as colored contaminants, can also be present.[6]

Q2: Which purification method is generally preferred: recrystallization or column chromatography?

A2: For multi-gram quantities with moderate purity (e.g., >90%), recrystallization is often the most efficient and scalable first-line approach.[7][8] It is excellent for removing small amounts of impurities with different solubility profiles. Column chromatography is preferred for purifying smaller quantities, separating mixtures with very similar polarities, or when the initial purity is low and multiple components are present.[9]

Q3: How does the carboxylic acid functional group influence the purification strategy?

A3: The acidic proton of the carboxylic acid is a key handle. It allows for purification via acid-base extraction, where the compound can be selectively dissolved in a weak aqueous base (e.g., sodium bicarbonate solution), washed with an organic solvent to remove non-acidic impurities, and then precipitated by re-acidifying the aqueous layer. Additionally, the polar carboxylic acid group strongly interacts with polar stationary phases like silica gel, which must be accounted for when choosing a mobile phase for chromatography.[5][9]

Purification Workflow Overview

This diagram illustrates the general decision-making process for purifying crude this compound.

crude Crude Product (this compound) assess Assess Purity (TLC, ¹H NMR) crude->assess recryst Recrystallization assess->recryst High initial purity Few impurities chrom Column Chromatography assess->chrom Low initial purity Multiple impurities acidbase Acid-Base Extraction (Optional Pre-purification) assess->acidbase Non-acidic impurities present pure Pure Product (>98%) recryst->pure chrom->pure acidbase->recryst

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during purification.

Recrystallization Issues

Q4: My product "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in that specific solvent system, forming a liquid phase instead of solid crystals. This is often caused by a combination of high impurity concentration (which depresses the melting point) and cooling the solution too rapidly.

Causality: The presence of impurities disrupts the formation of a stable crystal lattice. Rapid cooling leads to supersaturation so quickly that molecules do not have time to orient themselves into a crystalline structure and instead aggregate as a disordered, supercooled liquid.

Solutions:

  • Slow Down Cooling: After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[10]

  • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.[10]

  • Re-evaluate Your Solvent System: The solubility profile may be too steep. Try a mixed-solvent system. Dissolve the compound in a "good" solvent (like ethanol) and slowly add a "poor" solvent (like water or hexane) at an elevated temperature until the solution becomes slightly turbid. Add a few drops of the "good" solvent to clarify and then cool slowly.[5][10]

Q5: The recovery yield from recrystallization is very low. What are the likely causes?

A5: Low recovery is a common challenge and can stem from several factors.

Causality: The primary cause is using an excessive volume of solvent, meaning the solution never reaches saturation upon cooling, and a significant amount of product remains dissolved. Other causes include premature crystallization during a hot filtration step or choosing a solvent in which the compound has high solubility even at low temperatures.

Solutions:

  • Use the Minimum Solvent: Add the hot solvent in small portions to your crude material, waiting for it to dissolve before adding more. The goal is to create a saturated solution at the solvent's boiling point.[8]

  • Pre-heat Your Funnel: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely on the cold surfaces.

  • Concentrate the Filtrate: If the yield is low, you can try to recover more product by carefully evaporating some of the solvent from the mother liquor and cooling it again to induce a second crop of crystals. Note that this second crop may be less pure.

  • Re-check Solvent Choice: Ensure your chosen solvent has a large solubility differential between hot and cold temperatures for your compound.[8]

Q6: My final product is still colored after recrystallization. How can I remove colored impurities?

A6: Persistent color often indicates the presence of high molecular weight, conjugated byproducts or oxidation products that co-crystallize with your compound.

Causality: These impurities, even at low concentrations, can be highly chromophoric. Their structural similarity or ability to get trapped in the crystal lattice of the desired product makes them difficult to remove by simple recrystallization.

Solution: Activated Charcoal Treatment

  • Dissolve the crude, colored product in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source.

  • Add a very small amount of activated charcoal (Norit) – typically 1-2% of the solute's weight. Caution: Adding charcoal to a boiling solution can cause violent bumping.

  • Gently swirl the mixture and bring it back to a boil for a few minutes. The charcoal will adsorb the large, colored impurity molecules.

  • Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal.

  • Allow the clarified, hot filtrate to cool slowly to crystallize the decolorized product.

Column Chromatography Issues

Q7: My compound is streaking or tailing badly on the silica gel column. Why is this happening?

A7: Peak tailing is a classic problem when running carboxylic acids on standard silica gel.[11]

Causality: Silica gel is weakly acidic. The polar carboxylic acid group of your compound can engage in strong, sometimes irreversible, hydrogen bonding with the silanol (Si-OH) groups on the silica surface. This leads to a slow, uneven elution process, resulting in broad, tailing peaks and poor separation.

Solutions:

  • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent. The added acid protonates the carboxylate, reducing its interaction with the silica, and also competes for the hydrogen bonding sites on the stationary phase, leading to sharper peaks.[12]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase column (C18) if the impurity profile allows.[12]

  • Check for Column Overload: Loading too much sample can saturate the stationary phase and lead to peak distortion. A general rule is to load 1-5% of the adsorbent weight.[9]

Q8: I'm not getting good separation between my product and a close-running impurity. What can I do?

A8: Poor resolution means the mobile phase is not effectively differentiating between the components.

Causality: The relative affinities of your product and the impurity for the stationary phase are too similar in the chosen solvent system. The eluent may be too polar, causing all components to move too quickly up the column without sufficient interaction, or too non-polar, causing everything to remain at the baseline.

Solutions:

  • Optimize the Mobile Phase: The key is to find a solvent system with the right polarity. Use Thin-Layer Chromatography (TLC) to test various solvent mixtures first. For this compound, systems like Hexane/Ethyl Acetate or Dichloromethane/Methanol are good starting points.

    • Goal: Aim for a TLC Rf value of ~0.2-0.4 for your target compound.

    • To increase Rf (move spots further): Increase the proportion of the more polar solvent (e.g., more Ethyl Acetate).

    • To decrease Rf (better retention): Increase the proportion of the less polar solvent (e.g., more Hexane).

  • Use a Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, and then gradually increase the polarity of the eluent over time to cleanly elute your target compound, leaving more polar impurities behind.

  • Ensure Proper Column Packing: Air bubbles or channels in the silica bed will ruin separation. Pack the column as a slurry and ensure the adsorbent bed is uniform and level.[9]

Troubleshooting Decision Tree

start Purification Problem? issue What is the issue? start->issue oiling Product 'Oils Out' issue->oiling Recrystallization low_yield Low Recovery Yield issue->low_yield Recrystallization color Product is Colored issue->color Recrystallization tailing Column Tailing issue->tailing Chromatography no_sep Poor Separation issue->no_sep Chromatography sol_oiling Slow cooling Scratch flask Use seed crystal Try mixed solvent system oiling->sol_oiling sol_yield Use minimum hot solvent Pre-heat funnel Concentrate mother liquor low_yield->sol_yield sol_color Treat with activated charcoal during recrystallization color->sol_color sol_tailing Add 0.5% Acetic Acid to mobile phase Check sample load tailing->sol_tailing sol_sep Optimize mobile phase using TLC (Rf ~0.3) Run a gradient elution Repack column carefully no_sep->sol_sep

Caption: A decision tree for troubleshooting common purification issues.

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is effective for purifying crude material that is >90% pure.

  • Dissolution: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask. Heat a beaker of ethanol on a hot plate. Add the hot ethanol to the flask in small portions with swirling until the solid just dissolves. A volume of 50-100 mL is typical.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat and add ~100 mg of activated charcoal. Swirl and heat for 5 minutes.

  • Hot Filtration (If Necessary): If charcoal or other insoluble material is present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Induce Crystallization: To the hot, clear solution, add deionized water dropwise with swirling until a faint, persistent cloudiness appears. Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold 1:1 ethanol/water, followed by a small amount of cold water to remove residual ethanol.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Assess purity via melting point and/or HPLC/NMR.

Protocol 2: Flash Column Chromatography

This protocol is suitable for purifying highly impure material or for small-scale purifications.

  • Adsorbent Preparation: For a 1 g sample, use approximately 50 g of silica gel (230-400 mesh). Prepare a slurry of the silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).

  • Column Packing: Pour the slurry into a glass column with the stopcock closed. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure the silica packs into a uniform bed without air bubbles. Add a thin layer of sand on top to protect the silica surface.[9]

  • Sample Loading: Dissolve the crude product (1.0 g) in a minimal amount of a polar solvent (e.g., acetone or ethyl acetate). Add ~1.5 g of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry-loading method, which generally provides better resolution. Carefully add this powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane/Ethyl Acetate + 0.5% Acetic Acid). Collect fractions and monitor the elution by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., move to 80:20, then 60:40 Hexane/Ethyl Acetate, always with 0.5% Acetic Acid) to elute the target compound.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure (rotary evaporation).

  • Final Product: Dry the resulting solid under high vacuum to remove residual solvent and acetic acid.

References

Technical Support Center: Optimization of 5-Methoxy-1H-indole-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and reaction optimization of 5-Methoxy-1H-indole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable indole derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle your experimental hurdles.

Issue 1: Low Yield and Significant Tar Formation in Fischer Indole Synthesis

Q: I am attempting to synthesize ethyl 5-methoxy-1H-indole-3-carboxylate via the Fischer indole synthesis from 4-methoxyphenylhydrazine and diethyl 2-ketoglutarate, but my yield is consistently low, and I am observing a significant amount of dark, tarry byproduct. What is causing this, and how can I mitigate it?

A: This is a classic issue in Fischer indole synthesis, often stemming from overly harsh reaction conditions which cause degradation of the starting materials or the electron-rich indole product.[1] The electron-donating methoxy group can also increase susceptibility to side reactions under strong acid catalysis.[2]

Causality and Optimization Strategy:

  • Acid Catalyst: The choice and concentration of the acid catalyst are paramount.[2] Strong Brønsted acids like sulfuric acid or hydrochloric acid at high concentrations can promote polymerization and other side reactions.

    • Solution 1: Catalyst Screening: Experiment with a range of Brønsted and Lewis acids. Polyphosphoric acid (PPA) is often an excellent alternative as it can act as both a catalyst and a solvent, promoting cyclization under more controlled conditions.[2][3] Lewis acids such as ZnCl₂ or BF₃·OEt₂ can also be effective and may lead to cleaner reactions.[3][4]

    • Solution 2: Staged Addition: Instead of adding the entire amount of acid at the beginning, consider a staged addition to maintain a more controlled reaction environment.

  • Temperature Control: High temperatures can accelerate the desired reaction but also significantly increase the rate of decomposition and polymerization.[1]

    • Solution: Begin the reaction at a lower temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC). Only increase the temperature if the reaction is proceeding too slowly.

  • Two-Step Procedure: A one-pot approach is convenient but can be prone to side reactions.

    • Solution: Consider a two-step procedure where the phenylhydrazone is first formed and isolated before the acid-catalyzed cyclization (indolization).[2] This allows for the purification of the intermediate, which can lead to a cleaner cyclization and higher overall yield.

Issue 2: My Final Product is Contaminated with the Starting Ester After Hydrolysis

Q: I have successfully synthesized ethyl 5-methoxy-1H-indole-3-carboxylate. However, after saponification with NaOH, my final this compound product is persistently contaminated with the starting ester, as confirmed by ¹H NMR and a higher Rƒ spot on TLC. How can I ensure complete hydrolysis?

A: Incomplete hydrolysis is a frequent problem, often due to the poor solubility of the ester in the aqueous basic solution or insufficient reaction time/temperature.[5]

Causality and Optimization Strategy:

  • Solubility: The ester may not be fully accessible to the hydroxide in a purely aqueous medium.

    • Solution: Employ a co-solvent system to improve the solubility of the ester. A mixture of water with a water-miscible organic solvent like ethanol, methanol, or tetrahydrofuran (THF) is highly effective.[6]

  • Reaction Conditions: The hydrolysis may be kinetically slow under your current conditions.

    • Solution 1: Increase Reaction Time and/or Temperature: Extend the reaction time and consider gently heating the mixture (e.g., to reflux) to drive the reaction to completion. Monitor the disappearance of the starting ester by TLC.

    • Solution 2: Increase Base Equivalents: While a stoichiometric amount of base is theoretically sufficient, using a slight excess (e.g., 1.5-2.0 equivalents) can help ensure complete conversion.

  • Work-up Procedure: Ensure proper acidification during work-up to precipitate the carboxylic acid. The pH should be adjusted to be sufficiently acidic (pH 1-2) to ensure complete protonation of the carboxylate salt.[6]

Issue 3: Unwanted Decarboxylation of the Final Product

Q: During the final purification of my this compound, I am noticing the formation of 5-methoxyindole as a significant impurity. What is causing this decarboxylation, and how can I prevent it?

A: Indole-3-carboxylic acids are susceptible to decarboxylation, a reaction that is often promoted by heat and can be catalyzed by residual acid or base.[7][8] This is a known transformation for this class of compounds.[9]

Causality and Optimization Strategy:

  • Thermal Stress: High temperatures are the primary driver of decarboxylation.

    • Solution: Avoid excessive heat during all stages of work-up and purification. When removing solvents, use a rotary evaporator at a moderate temperature. If recrystallization is necessary, avoid prolonged heating.

  • Catalytic Conditions: Both acidic and basic conditions can facilitate decarboxylation.

    • Solution 1: Neutralize Thoroughly: After acidification to precipitate the product, ensure the filtered solid is washed thoroughly with cold water to remove any residual acid.

    • Solution 2: Metal-Free Conditions: While some decarboxylation protocols are intentionally metal-catalyzed, it's good practice to ensure your reaction is free from trace metals that might promote this side reaction.[9][10] Some studies have developed specific metal-free conditions for decarboxylation, highlighting the role of catalysts in this process.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the most reliable synthetic routes to this compound?

A1: The most robust and commonly employed method is a multi-step synthesis that begins with the Japp-Klingemann reaction to form a hydrazone, followed by a Fischer indole synthesis to construct the indole core, and finally, saponification of the resulting ester.[6][11][12] This approach offers high yields and good control over the reaction intermediates.[13] The direct Fischer indole synthesis is also widely used but can be more prone to side reactions.[3][4]

Q2: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Essential for monitoring reaction progress in real-time. Adding a small amount of acetic or formic acid to the eluent can help prevent streaking of the carboxylic acid product.[5]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of purity. A C18 reverse-phase column with a gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid) is a common setup.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of intermediates and the final product, and for identifying impurities.

  • Mass Spectrometry (MS): Provides molecular weight confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization to increase volatility.[15]

Q3: My product has a broad melting point. What are the likely impurities?

A3: A broad melting point indicates an impure sample.[5] Based on the common synthetic routes, likely impurities include:

  • Unhydrolyzed ester (ethyl or methyl 5-methoxy-1H-indole-3-carboxylate): Less polar than the acid.[5]

  • 5-methoxyindole: The non-polar decarboxylation product.[7][8]

  • Unreacted starting materials: Such as 4-methoxyphenylhydrazine.

  • Regioisomers: While less common for the 5-methoxy derivative, other indole isomers could be present.[1]

Q4: Are there any known stability issues with this compound?

A4: The primary stability concern is its susceptibility to decarboxylation upon heating.[7][8] Like many indole derivatives, it can also be sensitive to strong light and oxidizing agents over long-term storage. It is best stored in a cool, dark, and dry place.

Experimental Protocols & Data

Protocol 1: Synthesis of Ethyl 5-Methoxy-1H-indole-3-carboxylate via Japp-Klingemann and Fischer Indole Synthesis

This protocol is an optimized two-step procedure that generally provides a clean product with a good yield.[6][11]

Step A: Hydrazone formation via Japp-Klingemann Reaction

  • Diazotization: Dissolve 4-methoxyaniline in 2.5 M HCl at 0-5 °C. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for 15 minutes to form the diazonium salt solution.

  • Coupling: In a separate flask, dissolve diethyl 2-ketoglutarate and sodium acetate in ethanol/water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the keto-ester solution, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours until TLC indicates the consumption of the starting materials.

  • Extract the resulting hydrazone with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step B: Fischer Indolization

  • Dissolve the crude hydrazone from Step A in absolute ethanol.

  • Add a catalytic amount of a suitable acid. A good starting point is ethanolic HCl or polyphosphoric acid (PPA).[2][6]

  • Heat the mixture to reflux and monitor the reaction by TLC until the hydrazone is consumed (typically 1-3 hours).

  • Cool the reaction mixture and pour it into ice-water.

  • Filter the precipitated solid, wash with water, and dry. The crude ethyl 5-methoxy-1H-indole-3-carboxylate can be purified by recrystallization from ethanol.

Protocol 2: Saponification to this compound
  • Suspend the ethyl 5-methoxy-1H-indole-3-carboxylate in a 1:1 mixture of ethanol and water.

  • Add 1.5 equivalents of potassium hydroxide or sodium hydroxide.[6]

  • Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the ester by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Acidify to pH 1-2 with concentrated HCl. A white precipitate should form.[6]

  • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield this compound.

ParameterConditionExpected OutcomeTroubleshooting
Indolization Catalyst PPA, 80-100 °CGood yield, clean reactionIf tarring occurs, try ZnCl₂ in ethanol at reflux.
Hydrolysis Solvent EtOH/H₂O (1:1)Complete reactionIf ester remains, add THF as a co-solvent.
Purification Recrystallization (EtOH/H₂O)Crystalline solidIf oily, purify by column chromatography (DCM/MeOH with 1% AcOH).[5]

Visualizing the Workflow

General Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

G cluster_0 Step 1: Hydrazone Synthesis cluster_1 Step 2: Indole Formation cluster_2 Step 3: Final Product A 4-Methoxyaniline B Diazonium Salt A->B NaNO₂, HCl D Hydrazone Intermediate B->D Japp-Klingemann Coupling C Diethyl 2-Ketoglutarate C->D Japp-Klingemann Coupling E Ethyl 5-Methoxy-1H- indole-3-carboxylate D->E Fischer Indolization (Acid Catalyst, Heat) F 5-Methoxy-1H-indole- 3-carboxylic Acid E->F Saponification (KOH, EtOH/H₂O)

Caption: Synthetic pathway for this compound.

Troubleshooting Decision Tree

This diagram provides a logical flow for addressing common issues during the synthesis.

G start Low Yield of Final Product q1 Check TLC of crude product. Impurity profile? start->q1 imp_ester Starting Ester Present? q1->imp_ester Multiple Spots imp_tar Tarry Byproducts / Baseline Smear? q1->imp_tar Baseline Material imp_decarboxy Decarboxylation Product Present? imp_ester->imp_decarboxy No sol_ester Incomplete Hydrolysis. - Increase reaction time/temp. - Add co-solvent (THF/MeOH). imp_ester->sol_ester Yes imp_decarboxy->imp_tar No sol_decarboxy Product Degradation. - Reduce heat during work-up. - Ensure thorough neutralization. imp_decarboxy->sol_decarboxy Yes sol_tar Harsh Indolization. - Use milder acid (PPA, ZnCl₂). - Lower reaction temperature. imp_tar->sol_tar Yes

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Synthesis of 5-Methoxy-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-1H-indole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important indole derivative. This compound and its precursors are valuable building blocks in medicinal chemistry.[1] However, their synthesis can present several challenges, from achieving optimal yields in the core indole formation to preventing degradation during workup and purification.

This document provides in-depth, field-proven insights structured in a practical question-and-answer format. We will explore the causality behind common experimental issues and offer validated, step-by-step protocols to help you navigate these complexities.

Section 1: Foundational Synthetic Strategies

The most prevalent route to 5-methoxyindole derivatives is the Fischer indole synthesis.[2][3] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from p-methoxyphenylhydrazine and a carbonyl compound, typically a pyruvate ester.[2][4][5] An alternative, the Japp-Klingemann reaction, can also be employed to generate the necessary hydrazone intermediate from an aryl diazonium salt and a β-keto-ester.[6][7] The resulting ester is then saponified to yield the target carboxylic acid.

Section 2: Troubleshooting Guide

This section directly addresses common problems encountered during the synthesis of this compound.

Problem 1: Low Yields and Side Reactions in the Fischer Indole Cyclization

Q: My Fischer indole synthesis of ethyl 5-methoxy-1H-indole-3-carboxylate is resulting in low yields and significant tar formation. What are the likely causes and how can I optimize the reaction?

A: This is a frequent challenge, often rooted in the reaction conditions and the stability of intermediates. The electron-donating methoxy group generally facilitates the key[8][8]-sigmatropic rearrangement, but it can also promote undesired side reactions if conditions are not carefully controlled.[4][9][10]

Causality and Expert Insights:

  • Catalyst Choice: The strength and type of acid catalyst are critical.[11] Strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) can be effective but may also lead to polymerization and tarring at elevated temperatures.[12] Lewis acids such as zinc chloride (ZnCl₂) offer a milder alternative but may require higher temperatures or longer reaction times.[10][11] The choice of catalyst can significantly impact the reaction's success.[2]

  • Temperature Control: Excessive heat is a primary cause of decomposition. The reaction is exothermic after initiation, and maintaining a consistent temperature is crucial for preventing the formation of unwanted byproducts.

  • Purity of Reactants: The starting p-methoxyphenylhydrazine is susceptible to oxidation. Using old or discolored hydrazine can introduce impurities that inhibit the reaction and contribute to tar formation. Similarly, the purity of the pyruvate ester is important.

  • Competing Pathways: Electron-donating substituents can sometimes divert the reaction toward heterolytic N-N bond cleavage, which competes with the desired sigmatropic rearrangement and leads to byproducts instead of the indole.[9][10][13]

Optimized Protocol (Fischer Indole Synthesis):

  • Hydrazone Formation (In Situ): In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), combine p-methoxyphenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.05 eq) in absolute ethanol.

  • Stir the mixture at room temperature for 1 hour to form the hydrazone. Monitor by TLC (Thin Layer Chromatography) until the hydrazine spot has been consumed.

  • Cyclization: Cool the mixture in an ice bath. Slowly add polyphosphoric acid (PPA) or a pre-prepared solution of 10% sulfuric acid in ethanol.

  • Allow the reaction to warm to room temperature and then gently heat to 60-80°C. The optimal temperature must be determined empirically, but avoid aggressive heating.

  • Monitor the reaction progress by TLC (typically 2-4 hours).

  • Workup: Once the reaction is complete, pour the mixture over crushed ice and water. The crude ethyl 5-methoxy-1H-indole-3-carboxylate will precipitate.

  • Filter the solid, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

Problem 2: Incomplete Saponification of the Ester Precursor

Q: The hydrolysis of my ethyl 5-methoxy-1H-indole-3-carboxylate to the carboxylic acid is sluggish and often incomplete. How can I ensure full conversion?

A: Incomplete saponification is usually a matter of reaction kinetics and equilibrium. Optimizing the base, solvent, and temperature is key to driving the reaction to completion.

Causality and Expert Insights:

  • Choice of Base: While sodium hydroxide (NaOH) is common, potassium hydroxide (KOH) is often more effective due to the higher solubility of potassium carboxylate salts in alcoholic solvents. Lithium hydroxide (LiOH) can also be used, particularly in THF/water systems.

  • Solvent System: A mixture of an alcohol (ethanol or methanol) and water is standard. The alcohol solubilizes the ester, while water solubilizes the hydroxide base, creating a homogenous reaction environment. A ratio of 2:1 to 3:1 alcohol to water is a good starting point.

  • Temperature: Heating the reaction to reflux is typically necessary to achieve a reasonable reaction rate.

  • Reaction Monitoring: Do not rely solely on time. Actively monitor the reaction by TLC, using a mobile phase that clearly separates the ester (higher Rf) from the carboxylate salt (baseline) and the final acid product (lower Rf).

Optimized Saponification Protocol:

  • Dissolve the crude ethyl 5-methoxy-1H-indole-3-carboxylate (1.0 eq) in a 3:1 mixture of ethanol and water.

  • Add a solution of potassium hydroxide (3.0-5.0 eq) in water. Using a larger excess of base can help drive the equilibrium.

  • Heat the mixture to reflux (approx. 80-90°C) and stir vigorously.

  • After 2 hours, take a small aliquot, acidify it, extract with ethyl acetate, and spot on a TLC plate to check for remaining starting material. Continue refluxing until the ester is no longer visible.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any non-polar impurities or unreacted ester.

  • Cool the aqueous layer in an ice bath and carefully acidify with cold 1M HCl until the pH is ~2-3. The this compound will precipitate.

  • Filter the solid, wash with copious amounts of cold water, and dry under vacuum.

Problem 3: Product Loss Due to Decarboxylation

Q: I am observing significant product loss, and I suspect decarboxylation is occurring during the acidic workup or subsequent purification steps. How can I minimize this?

A: Indole-3-carboxylic acids are notoriously prone to decarboxylation, especially in the presence of strong acids or heat.[8][14] The mechanism often involves protonation of the indole ring, which facilitates the loss of carbon dioxide.[8]

Causality and Expert Insights:

  • Acid Sensitivity: The C-C bond at the 3-position is labile. In concentrated acid, the reaction proceeds through a hydrated intermediate that readily cleaves to release protonated carbonic acid.[8]

  • Thermal Instability: Heating the isolated carboxylic acid, especially in solution or during drying, can induce thermal decarboxylation. This is a common issue when attempting purification by recrystallization from high-boiling solvents.

Mitigation Strategies:

  • Mild Acidification: During the saponification workup, use a dilute, cold acid (e.g., 1M HCl) and add it slowly while keeping the solution chilled in an ice bath. Do not overshoot the pH; acidify just enough to precipitate the product fully.

  • Avoid High Temperatures:

    • Dry the final product at a low temperature (e.g., 40-50°C) under vacuum.

    • If recrystallization is necessary, choose a solvent system with a relatively low boiling point.

  • Alternative Purification: If decarboxylation remains a problem, consider purifying the ester precursor (ethyl 5-methoxy-1H-indole-3-carboxylate) by recrystallization before the saponification step. Esters are far more stable to heat and chromatography.

dot digraph "Decarboxylation_Risk_Mitigation" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Workflow for minimizing decarboxylation during purification.

Section 3: FAQs

Q: What is the ideal catalyst for the Fischer indole cyclization step?

A: There is no single "best" catalyst, as the optimal choice depends on the scale and specific substrate. For lab-scale synthesis, Polyphosphoric acid (PPA) often gives good results by acting as both a catalyst and a solvent. However, it can make the workup difficult. A combination of acetic acid and sulfuric acid is also effective. For milder conditions, Lewis acids like ZnCl₂ are a good choice, though they may require higher temperatures.[11][12]

Q: What are the best solvent systems for recrystallizing the final product?

A: A good recrystallization solvent should dissolve the compound when hot but not when cold.[15][16] For this compound, common choices include:

  • Ethanol/Water: Dissolve the crude product in hot ethanol and add hot water dropwise until the solution becomes cloudy. Then, allow it to cool slowly.

  • Acetone/Heptane or Hexane: Dissolve in a minimum of hot acetone and add heptane or hexane as the anti-solvent.[17] Always perform a small-scale test to find the optimal solvent ratio.

Q: How should I store the final this compound product?

A: The compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (argon or nitrogen) to prevent degradation. Indole derivatives can be sensitive to light and air over long periods. Commercial suppliers of similar compounds like indole-3-carboxylic acid recommend storage at -20°C for long-term stability.[18]

Q: What analytical data should I expect to confirm the identity and purity of my product?

A:

  • ¹H NMR: Expect characteristic peaks for the indole NH proton (a broad singlet, often >10 ppm), aromatic protons on the indole ring system, a methoxy group singlet (~3.8 ppm), and the carboxylic acid proton (a very broad singlet, often >12 ppm).

  • ¹³C NMR: Will show distinct signals for the indole carbons, the methoxy carbon, and the carbonyl carbon of the carboxylic acid (~170 ppm).

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₁₀H₉NO₃ should be observed.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Section 4: Data & Protocol Summary

Table 1: Comparison of Fischer Indole Synthesis Catalysts
CatalystTypical ConditionsProsCons
Polyphosphoric Acid (PPA) 80-100°C, neatOften gives high yields.Viscous, difficult workup; can cause charring.
H₂SO₄ in EtOH 60-80°CHomogeneous, easy to control temperature.Strongly acidic, can lead to side products.
ZnCl₂ 100-150°C, often in a high-boiling solventMilder than Brønsted acids.Requires higher temperatures; heterogeneous.
Acetic Acid RefluxMild, acts as both solvent and catalyst.Slower reaction rates, may not be strong enough.
Optimized End-to-End Synthesis Workflow

G

References

Technical Support Center: Strategies for Improving the Yield of 5-Methoxy-1H-indole-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Methoxy-1H-indole-3-carboxylic acid. This valuable heterocyclic compound serves as a critical building block in the development of numerous pharmaceutical agents.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate common synthetic challenges and optimize your reaction yields.

Overview of the Primary Synthetic Pathway

While several methods exist for indole synthesis, a robust and widely adopted strategy for preparing this compound involves a two-step sequence starting from the commercially available 5-methoxyindole. This pathway is favored for its reliability and scalability.

  • Step 1: Vilsmeier-Haack Formylation. This reaction introduces a formyl group (-CHO) at the C3 position of the indole ring, the most nucleophilic site, to produce 5-methoxy-1H-indole-3-carboxaldehyde.[3]

  • Step 2: Oxidation. The intermediate aldehyde is then oxidized to the corresponding carboxylic acid.

This guide will focus on troubleshooting and optimizing this specific two-step pathway.

G cluster_0 Synthetic Workflow A 5-Methoxyindole (Starting Material) B 5-Methoxy-1H-indole-3-carboxaldehyde (Intermediate) A->B Step 1: Vilsmeier-Haack Formylation (POCl₃, DMF) C This compound (Final Product) B->C Step 2: Oxidation (e.g., KMnO₄, Ag₂O)

Caption: General two-step synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during synthesis. The solutions are grounded in chemical principles and best practices for organic synthesis.

Part 1: The Vilsmeier-Haack Formylation Step
Q1: My formylation reaction is giving a very low yield or failing to proceed. What are the common causes?

A: This is a frequent issue, often traceable to reagent quality and reaction conditions. The Vilsmeier-Haack reaction is highly sensitive to moisture.

  • Causality: The Vilsmeier reagent (chloromethyleneiminium salt) is formed from the reaction of dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. This reagent is a powerful electrophile but is readily hydrolyzed by water. Any moisture in the reagents or glassware will consume the Vilsmeier reagent, preventing it from reacting with the indole and halting the reaction.[4]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Flame-dry or oven-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Purify Reagents: Use freshly distilled, anhydrous DMF and POCl₃. Commercially available "anhydrous" solvents can absorb moisture over time.

    • Check Reagent Stoichiometry: Ensure the correct molar ratios are used. An excess of the Vilsmeier reagent is often employed to drive the reaction to completion.

    • Temperature Control: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C) to control its reactivity and prevent side reactions. After the addition of 5-methoxyindole, the reaction may be allowed to warm to room temperature or gently heated to ensure completion.[5]

Q2: My TLC analysis after formylation shows multiple spots, including a dark baseline material. What are these byproducts?

A: The formation of multiple products indicates a lack of selectivity or degradation.

  • Causality: Indoles, especially electron-rich ones like 5-methoxyindole, can be sensitive to the strongly acidic conditions of the Vilsmeier-Haack reaction.[6] This can lead to polymerization or degradation, resulting in insoluble, dark-colored "tar." The presence of other spots may indicate side reactions.

  • Troubleshooting Steps:

    • Control Temperature: Add the 5-methoxyindole solution slowly to the pre-formed Vilsmeier reagent at low temperature to dissipate heat and minimize degradation.[5]

    • Monitor Reaction Time: Over-exposure to the reaction conditions can promote byproduct formation. Monitor the reaction's progress by Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed.[7]

    • Proper Quenching: The reaction must be quenched carefully by pouring it into a cold, aqueous basic solution (e.g., ice-cold sodium hydroxide or sodium bicarbonate solution). This neutralizes the acid and precipitates the product while minimizing acid-catalyzed degradation during workup.

G Start Low Yield in Formylation Step? Check_Moisture Are reagents and glassware anhydrous? Start->Check_Moisture Yes Check_Temp Was temperature controlled during addition? Check_Moisture->Check_Temp Yes Sol_Moisture Solution: Dry glassware & distill solvents. Check_Moisture->Sol_Moisture No Check_Time Was reaction time monitored via TLC? Check_Temp->Check_Time Yes Sol_Temp Solution: Add indole slowly at 0-5 °C. Check_Temp->Sol_Temp No Sol_Time Solution: Quench immediately upon completion. Check_Time->Sol_Time No Success Yield Improved Check_Time->Success Yes Sol_Moisture->Success Sol_Temp->Success Sol_Time->Success

Caption: Troubleshooting logic for the Vilsmeier-Haack formylation step.

Part 2: The Oxidation Step
Q3: My oxidation of 5-methoxy-1H-indole-3-carboxaldehyde to the carboxylic acid is incomplete or slow. How can I improve the conversion?

A: The choice of oxidant and reaction conditions are paramount for achieving full conversion without degrading the indole ring. Aldehyde oxidases in nature efficiently convert aldehydes to carboxylic acids, and mimicking this reactivity in the lab requires careful selection of reagents.[8]

  • Causality: The indole nucleus is susceptible to oxidation itself. Harsh oxidizing agents can lead to ring-opening or other degradation pathways, competing with the desired aldehyde oxidation. The insolubility of the starting aldehyde in the reaction medium can also lead to slow or incomplete reactions.

  • Troubleshooting Steps:

    • Select an Appropriate Oxidant:

      • Potassium Permanganate (KMnO₄): A strong, cost-effective oxidant, but can be harsh. The reaction must be run in a suitable solvent system (e.g., acetone/water) and at controlled temperatures to improve selectivity.

      • Silver(I) Oxide (Ag₂O): A milder and more selective oxidant for aldehydes (Tollens' reagent is a variant). It is often used for sensitive substrates but is more expensive.

      • Sodium Chlorite (NaClO₂): Often used with a scavenger like 2-methyl-2-butene in a buffered solution (e.g., phosphate buffer) to selectively oxidize aldehydes with minimal side reactions.

    • Optimize Solvent and Temperature: Ensure the starting material has sufficient solubility in the chosen solvent system. Gentle heating may be required to increase the reaction rate, but this must be balanced against the risk of decomposition.

    • Control pH: For many oxidations, maintaining the correct pH is critical. For example, permanganate oxidations are often run under basic or neutral conditions.

Table 1: Comparison of Common Oxidizing Agents
Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
KMnO₄ Acetone/Water, RTInexpensive, powerfulCan be unselective, risk of over-oxidation/degradation
Ag₂O aq. NaOH/EtOH, heatHigh selectivity for aldehydesHigh cost of silver
NaClO₂ t-BuOH/H₂O, NaH₂PO₄ bufferExcellent selectivity, mildRequires a chlorine scavenger
Pinnick Oxidation (NaClO₂ with 2-methyl-2-butene)Very mild and selectiveMore complex setup
Q4: The final carboxylic acid product is impure, discolored, and difficult to purify. What should I do?

A: Impurities often arise from residual oxidant or degradation products. Purification requires careful workup and crystallization.

  • Causality: If a manganese-based oxidant like KMnO₄ is used, residual manganese dioxide (MnO₂) can contaminate the product, appearing as a brown solid. Acid-catalyzed degradation during acidic workup can also generate colored impurities.

  • Troubleshooting Steps:

    • Workup Procedure:

      • After a permanganate oxidation, quench any excess oxidant with a reducing agent (e.g., sodium bisulfite) until the purple color disappears. Filter the mixture through a pad of Celite to remove the brown MnO₂ precipitate before acidification.

    • Acidification and Isolation: After the workup, the aqueous solution is acidified to protonate the carboxylate, causing the carboxylic acid to precipitate. Add the acid slowly to a cooled solution to obtain a more crystalline, purer solid.

    • Recrystallization: The most effective way to purify the final product is through recrystallization. Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water, or ethyl acetate/hexanes) to find conditions that yield a pure, colorless crystalline product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for this compound? The two-step method involving Vilsmeier-Haack formylation of 5-methoxyindole followed by oxidation of the resulting aldehyde is generally considered the most direct and scalable approach.[9][10]

Q2: What are the key safety precautions for the Vilsmeier-Haack reaction? Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction is exothermic and should be conducted behind a blast shield, especially on a larger scale.

Q3: Are there alternative synthetic routes? Yes, other routes exist, such as the Fischer indole synthesis.[11] For this specific target, one could use the Japp-Klingemann reaction between a diazonium salt of p-anisidine and a β-ketoester, followed by Fischer cyclization to form a 5-methoxy-1H-indole-2-carboxylic ester.[12][13] However, this builds the indole ring with a C2-ester, which would then require several more steps to convert to the desired C3-carboxylic acid, making it a less direct route.

Q4: How important is the purity of the starting 5-methoxyindole? It is critically important. Impurities in the starting material can lead to significant side reactions, lower yields, and complex purification challenges in both the formylation and oxidation steps.[7] It is recommended to use high-purity starting material or purify it by recrystallization or column chromatography before use.

Detailed Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 5-Methoxyindole
  • Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 eq.).

  • Reagent Formation: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.

  • Indole Addition: Dissolve 5-methoxyindole (1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture back to 0 °C and carefully pour it into a beaker containing a vigorously stirred mixture of crushed ice and 30% aqueous sodium hydroxide solution, adjusting the pH to >9.

  • Isolation: The product, 5-methoxy-1H-indole-3-carboxaldehyde, will precipitate as a solid. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product under vacuum. The product is often pure enough for the next step, but can be further purified by recrystallization from ethanol.

Protocol 2: Oxidation of 5-Methoxy-1H-indole-3-carboxaldehyde
  • Setup: In a round-bottomed flask, suspend 5-methoxy-1H-indole-3-carboxaldehyde (1 eq.) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Oxidation: While stirring vigorously at room temperature, add a solution of potassium permanganate (KMnO₄) (approx. 1.5 eq.) in water dropwise over 1-2 hours. The purple color of the permanganate should disappear as it is consumed. A brown precipitate of MnO₂ will form.

  • Monitoring: Monitor the reaction by TLC. If starting material remains after the purple color persists, add a small amount of additional KMnO₄ solution.

  • Quenching: Once the reaction is complete, quench the excess KMnO₄ by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the purple color is gone and only the brown MnO₂ precipitate remains.

  • Filtration: Filter the entire mixture through a pad of Celite to remove the MnO₂. Wash the Celite pad with a small amount of acetone/water.

  • Isolation: Transfer the clear filtrate to a beaker and remove the acetone under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2M HCl. A white or off-white solid will precipitate.

  • Purification: Collect the solid product, this compound, by vacuum filtration. Wash with cold water and dry under vacuum. Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure product.

References

Technical Support Center: Synthesis of 5-Methoxy-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Methoxy-1H-indole-3-carboxylic acid is a crucial building block in medicinal chemistry and drug development, serving as a precursor for various pharmacologically active compounds, including those with potential neuroprotective properties.[1][2][3] Its synthesis, while well-established, is not without challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource to navigate common side reactions and experimental pitfalls.

Section 1: Troubleshooting Guide - The Japp-Klingemann / Fischer Indole Approach

The most common and robust route to this compound involves a two-stage process: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis to construct the indole ring system.[4][5] This section addresses issues that typically arise during this workflow.

Workflow Overview: Japp-Klingemann / Fischer Indole Synthesis

Synthesis_Workflow cluster_0 Part 1: Japp-Klingemann Reaction cluster_1 Part 2: Fischer Indole Synthesis & Hydrolysis start p-Anisidine diazonium 4-Methoxyphenyl- diazonium Salt start->diazonium NaNO₂, HCl 0-5 °C coupling Azo Coupling & Decarboxylation diazonium->coupling Base (e.g., NaOAc) ketoester Ethyl 2-methylacetoacetate ketoester->coupling hydrazone Hydrazone Intermediate coupling->hydrazone cyclization Indole Ring Formation hydrazone->cyclization ester Ethyl 5-Methoxy-1H-indole- 3-carboxylate cyclization->ester Acid Catalyst (e.g., H₂SO₄, PPA) hydrolysis Saponification ester->hydrolysis Base (e.g., KOH, NaOH) product 5-Methoxy-1H-indole- 3-carboxylic acid hydrolysis->product Acidic Workup caption Fig 1. General workflow for the synthesis.

Caption: Fig 1. General workflow for the synthesis.

Q1: My Japp-Klingemann reaction is giving a low yield of the hydrazone intermediate and forming a dark, insoluble tar. What's happening?

A1: This is a classic issue often stemming from two primary sources: instability of the diazonium salt and incorrect pH during the coupling reaction.

  • Causality: Aryl diazonium salts are notoriously unstable at elevated temperatures. If the diazotization of p-anisidine is not kept strictly between 0-5 °C, the salt will decompose, leading to phenolic byproducts and nitrogen gas evolution. These phenols can then undergo oxidative coupling to form polymeric, tarry materials. Furthermore, the subsequent coupling reaction is highly pH-dependent. If the pH is too low (acidic), the coupling is slow. If it's too high (strongly basic), the diazonium salt can convert to a non-reactive diazotate anion.

  • Troubleshooting Steps:

    • Temperature Control: Ensure your diazotization reaction vessel is submerged in an ice-salt bath to maintain a temperature below 5 °C. Monitor the internal temperature closely.

    • pH Management: The coupling of the diazonium salt with the β-ketoester enolate requires a mildly acidic to neutral pH (typically 4-6). This is usually achieved by adding a buffered solution like sodium acetate. Before adding the diazonium salt solution to your β-ketoester mixture, verify the pH.

    • Immediate Use: Use the diazonium salt immediately after its formation. Do not store it.

Q2: The Fischer indole cyclization step is sluggish, and I'm recovering a lot of the hydrazone starting material. How can I drive the reaction to completion?

A2: Incomplete cyclization is typically due to an insufficiently strong acid catalyst or inadequate heating. The Fischer indole synthesis requires a strong acid to protonate the hydrazone and facilitate the key[6][6]-sigmatropic rearrangement.[7][8]

  • Causality: The energy barrier for the C-C bond formation in the sigmatropic rearrangement can be high. The strength of the acid catalyst directly influences the rate of the preceding tautomerization and the rearrangement itself. Electron-donating groups, like the 5-methoxy group, generally facilitate the reaction, but suboptimal conditions can still stall it.[9]

  • Troubleshooting Steps:

    • Catalyst Choice: While sulfuric acid is common, polyphosphoric acid (PPA) is often more effective as it serves as both the acid catalyst and a dehydrating agent at elevated temperatures. Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful alternative.

    • Temperature and Time: Ensure the reaction is heated sufficiently. Typical temperatures range from 80 °C to over 100 °C depending on the catalyst. Monitor the reaction by TLC until the hydrazone spot disappears.

    • Solvent: For catalysts like sulfuric acid, using a high-boiling point solvent like ethanol or acetic acid can ensure the required temperature is maintained.[10]

CatalystTypical TemperatureAdvantagesDisadvantages
Sulfuric Acid 80-100 °CInexpensive, commonCan lead to sulfonation byproducts
Polyphosphoric Acid (PPA) 100-140 °CActs as solvent and dehydratorHighly viscous, difficult to stir
Zinc Chloride (ZnCl₂) 150-180 °CEffective Lewis acidHarsh conditions, workup can be difficult
Eaton's Reagent 60-80 °CVery powerful, lower temperaturesCorrosive, requires careful handling

Q3: My final product is a dark color and difficult to purify. I suspect decarboxylation or O-demethylation. How can I confirm and prevent these side reactions?

A3: Both decarboxylation and O-demethylation are potential side reactions, especially under harsh acidic or thermal conditions.

  • Causality & Confirmation:

    • Decarboxylation: The loss of the C3-carboxylic acid group to form 5-methoxyindole is a common side reaction, particularly when the indole is heated for prolonged periods in strong acid.[6][11] This can be confirmed by LC-MS (looking for a mass loss of 44 Da) or by observing a new, more nonpolar spot on TLC.

    • O-Demethylation: Cleavage of the 5-methoxy group to a 5-hydroxy group can occur in the presence of strong Brønsted or Lewis acids, especially at high temperatures.[12][13] Reagents like HBr or BBr₃ are classic demethylating agents, but even strong sulfuric acid can cause this side reaction to a lesser extent.[12] This can be confirmed by LC-MS (mass loss of 14 Da) and changes in the aromatic region of the ¹H NMR spectrum.

  • Prevention & Mitigation:

    • Minimize Heat and Time: During the Fischer cyclization, use the minimum temperature and time required for the reaction to complete. Avoid prolonged heating after the starting material is consumed.

    • Milder Final Hydrolysis: For the final saponification of the ethyl ester, use milder conditions (e.g., NaOH or KOH in aqueous ethanol at reflux) rather than harsh, high-temperature conditions.[10]

    • Purification: If these byproducts do form, they can often be removed by recrystallization or column chromatography. The desired carboxylic acid product has significantly different polarity and acidity compared to its decarboxylated or demethylated counterparts, which aids in separation.

Side Reaction Mechanisms

Side_Reactions cluster_decarbox Decarboxylation Pathway cluster_demethyl O-Demethylation Pathway product 5-Methoxy-1H-indole- 3-carboxylic acid protonated Protonated Intermediate (at C3) product->protonated H⁺, Δ (Strong Acid) decarboxylated 5-Methoxyindole protonated->decarboxylated - CO₂ - H⁺ product2 5-Methoxy-1H-indole- 3-carboxylic acid lewis_complex Lewis Acid Complex (at Methoxy O) product2->lewis_complex Lewis Acid (e.g., AlCl₃) or Strong H⁺, Δ demethylated 5-Hydroxy-1H-indole- 3-carboxylic acid lewis_complex->demethylated Nucleophilic Displacement caption Fig 2. Common degradation pathways.

Caption: Fig 2. Common degradation pathways.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the best practices for purifying the final this compound? A: The most common and effective method is recrystallization. After the basic hydrolysis of the ester, the product exists as a carboxylate salt in the aqueous solution. Upon careful acidification (e.g., with HCl), the carboxylic acid will precipitate out.[10] Collect the crude solid by filtration. A suitable recrystallization solvent is often an ethanol/water or methanol/water mixture. Dissolve the crude product in the minimum amount of hot alcohol and slowly add hot water until the solution becomes turbid. Allow it to cool slowly to form pure crystals.

Q: How should I store the final product? A: this compound is a relatively stable solid. However, like many indoles, it can be sensitive to light and air over long periods, which can cause gradual discoloration. For long-term storage, it is best to keep it in an amber vial in a cool, dark, and dry place, such as a desiccator at 0-8 °C.[3]

Q: Can I use a different starting material instead of a β-ketoester for the Japp-Klingemann reaction? A: Yes, the Japp-Klingemann reaction is versatile and can also be performed with β-keto-acids.[4] Using a β-keto-acid directly can sometimes simplify the process by avoiding the final ester hydrolysis step. However, β-keto-acids are often less stable than their ester counterparts and can undergo decarboxylation under the reaction conditions.

Section 3: Protocols & Methodologies

Protocol 1: Synthesis of Ethyl 5-Methoxy-1H-indole-3-carboxylate

This protocol is an illustrative example based on established procedures.

  • Diazotization: In a flask cooled to 0-5 °C, dissolve p-anisidine (1.0 eq) in a mixture of water and concentrated HCl. Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Coupling: In a separate, larger flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the ketoester solution, maintaining the temperature below 10 °C. A yellow-orange precipitate (the hydrazone) should form. Stir for 2-4 hours.

  • Cyclization: Filter the hydrazone intermediate and wash with cold water. Without extensive drying, add the crude hydrazone to a flask containing absolute ethanol and concentrated sulfuric acid (approx. 10% v/v).

  • Heat the mixture to reflux (approx. 80 °C) and stir for 1-2 hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture and pour it over ice water. A solid precipitate of the indole ester will form. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. The crude ester can be purified by recrystallization from ethanol.[10]

References

Technical Support Center: Crystallization of 5-Methoxy-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5-methoxy-1H-indole-3-carboxylic acid (CAS 10242-01-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific principles and practical techniques necessary to achieve high-purity crystalline material.

Introduction to Crystallization of this compound

This compound is a valuable building block in medicinal chemistry.[1] Achieving a highly pure, crystalline form is crucial for downstream applications, ensuring reproducibility and controlling product specifications. The crystallization of indole derivatives is governed by a network of intermolecular forces, primarily hydrogen bonding. The indole N-H group and the carboxylic acid moiety are key players, often forming dimers or extended chain structures that facilitate crystal lattice formation.[2][3] Understanding and controlling these interactions is fundamental to successful crystallization.

It is also important to consider that related indole carboxylic acids are known to exhibit polymorphism, where different crystallization conditions can lead to different crystal forms with varying physical properties.[2][4][5] While specific polymorphs of this compound are not detailed in readily available literature, it is a factor to be mindful of during experimental work.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: My compound has "oiled out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute, or when there are significant impurities present that depress the melting point.[6]

Causality and Solution Workflow:

  • Re-dissolve and Add More Solvent: The most common cause is that the solution is too concentrated, leading to the compound coming out of solution too quickly at a higher temperature.[6] Place the flask back on the heat source and add more of the primary solvent in small increments (e.g., 1-2 mL at a time) until the oil fully redissolves. A more dilute solution will lower the saturation point to a temperature more favorable for crystal nucleation.

  • Reduce the Cooling Rate: Rapid cooling can shock the solution, favoring the formation of an amorphous oil over an ordered crystal lattice. Once the oil is redissolved, allow the solution to cool to room temperature slowly on the benchtop, insulated with a cloth or paper towels. Do not immediately place it in an ice bath.

  • Change the Solvent System: If the problem persists, the solvent may be too "good" at dissolving the compound, or it may be too non-polar. Consider adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble). For example, if you are using methanol, you could add water dropwise to the hot, dissolved solution until it just begins to turn cloudy. Then, add a few drops of methanol to redissolve the precipitate and allow it to cool slowly. A methanol/water system has been shown to be effective for the crystallization of indole itself.[7]

Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What's next?

A2: The failure of crystals to form indicates that the solution is not sufficiently supersaturated.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide a surface for crystal nucleation.

    • Seeding: If you have a small amount of solid this compound, add a single, tiny crystal to the cold solution. This "seed" will act as a template for further crystal growth.

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent. Be careful not to overheat, which could decompose the sample. After reducing the volume, allow the solution to cool again.

  • Introduce an Anti-Solvent: As mentioned previously, adding a miscible solvent in which your compound is insoluble can induce precipitation. Add the anti-solvent dropwise to the cold solution until cloudiness persists, and then let it stand.

Q3: The crystallization happened too quickly, resulting in a fine powder instead of well-defined crystals. How can I improve crystal size?

A3: Rapid crystallization traps impurities and leads to small, poorly formed crystals.[6] The goal is to slow down the process to allow for the orderly growth of the crystal lattice.

Optimization Strategy:

  • Use More Solvent: The solution is likely too concentrated. Re-heat the solution and add more solvent to slightly decrease the level of supersaturation upon cooling.[6]

  • Slow Cooling is Key: Avoid placing the hot flask directly into an ice bath. Allow it to cool undisturbed on the benchtop first. You can further slow the cooling by placing the flask in a warm water bath that is allowed to cool to room temperature, or by insulating the flask.

  • Consider a Different Solvent System: A solvent system that provides a less steep solubility curve (i.e., the solubility doesn't change as dramatically with temperature) can promote slower crystal growth.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent for the recrystallization of this compound?

A: While specific solubility data is not widely published, a good starting point for carboxylic acids is often a polar protic solvent, as they can engage in hydrogen bonding.[8] Based on the structure and data for related compounds, here is a suggested screening table:

SolventRationaleExpected Solubility
Methanol Polar protic, likely to dissolve the compound when hot. A related indoleacetic acid is soluble in methanol.[9]Good starting point.
Ethanol Similar to methanol, but often provides a better solubility curve for crystallization.Good candidate.
Ethyl Acetate Medium polarity, may require heating. Often used in mixed solvent systems.Potential for good crystal formation.
Water The carboxylic acid group may impart some water solubility, but the indole ring is hydrophobic. Likely a poor solvent on its own but excellent as an anti-solvent with alcohols.[7]Use in a mixed system.
Acetone Polar aprotic, may be too good of a solvent, making it difficult to recover the compound.Use with caution.

Experimental Protocol: Solvent Screening

  • Place approximately 20-30 mg of your crude material into several different test tubes.

  • To each tube, add a different solvent dropwise at room temperature, swirling after each drop. Note the solubility.

  • If a solvent does not dissolve the compound at room temperature, gently heat the tube in a warm water bath.

  • A good crystallization solvent will dissolve the compound when hot but not at room temperature.[10]

  • Allow the tubes that showed good solubility upon heating to cool to room temperature and then in an ice bath to observe crystal formation.

Q: My final product is colored. How can I remove colored impurities?

A: Colored impurities are often highly conjugated organic molecules. They can sometimes be removed by adding activated charcoal to the hot solution before filtration.

Protocol for Decolorization:

  • Dissolve your crude compound in the minimum amount of hot solvent.

  • Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.

  • Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot filtration to remove the charcoal. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to prevent your desired compound from crystallizing prematurely on the filter paper.

  • Allow the filtered, colorless solution to cool and crystallize as usual.

Note: Using too much charcoal can lead to the loss of your desired product due to adsorption.[6]

Q: What are the key molecular interactions I should be aware of for this compound's crystallization?

A: The crystal structure of this compound will be dominated by hydrogen bonds. As seen in related indole carboxylic acids, you can expect:

  • Carboxylic Acid Dimers: Strong O-H···O hydrogen bonds between two carboxylic acid groups are very common and form a stable, centrosymmetric dimer.[2]

  • Indole N-H Bonding: The N-H group of the indole ring is a hydrogen bond donor. It can bond to the oxygen of a carboxylic acid group or potentially the oxygen of the methoxy group from an adjacent molecule.[2]

These interactions create a robust network that, under the right conditions, leads to a well-ordered crystal lattice.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting common crystallization issues.

G start Start Crystallization (Dissolve in min. hot solvent) cool Allow to Cool Slowly start->cool observe Observe Outcome cool->observe crystals_ok Well-formed Crystals observe->crystals_ok Success oiled_out Compound 'Oiled Out' observe->oiled_out Failure no_crystals No Crystals Form observe->no_crystals Failure fine_powder Fine Powder Forms observe->fine_powder Failure reheat_oil Re-heat to Dissolve Oil oiled_out->reheat_oil induce_nucleation Induce Nucleation (Scratch or Seed) no_crystals->induce_nucleation reheat_powder Re-heat to Dissolve fine_powder->reheat_powder add_solvent_oil Add More Solvent reheat_oil->add_solvent_oil slow_cool_oil Cool Slowly Again add_solvent_oil->slow_cool_oil slow_cool_oil->observe induce_nucleation->observe reduce_volume Reduce Solvent Volume induce_nucleation->reduce_volume If no success reduce_volume->cool add_solvent_powder Add More Solvent reheat_powder->add_solvent_powder slow_cool_powder Cool Even Slower add_solvent_powder->slow_cool_powder slow_cool_powder->observe

Caption: A workflow for troubleshooting common crystallization problems.

Safety Information

This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Technical Support Center: Optimizing Chromatographic Separation of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chromatographic analysis of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving robust and reproducible separations of this diverse class of compounds. Indole derivatives, encompassing everything from neurotransmitters and plant hormones to synthetic drug candidates, present unique analytical hurdles due to their varied polarities, ionizable functional groups, and potential for instability.

This resource moves beyond simple procedural lists to provide a deeper understanding of the chromatographic principles at play. By explaining the causality behind experimental choices, we aim to empower you to not only solve current issues but also to proactively develop superior analytical methods.

Section 1: Troubleshooting Guide

This section addresses the most common and frustrating issues encountered during the HPLC analysis of indole derivatives. Each problem is presented in a question-and-answer format, detailing the underlying causes and providing a logical, step-by-step approach to resolution.

Q1: Why are my peaks for basic indole derivatives tailing, and how can I fix it?

A1: Peak tailing for basic compounds is a classic symptom of secondary interactions between the analyte and the stationary phase, which must be systematically eliminated.

Peak tailing occurs when a single analyte population experiences multiple retention mechanisms within the column, causing a portion of the molecules to lag behind the main band.[1] For indole derivatives, which often contain a basic nitrogen atom, the primary cause is the interaction with acidic silanol groups on the surface of silica-based stationary phases (e.g., C18, C8).[1][2] These silanols can become ionized (negatively charged) at moderate pH levels, leading to strong, undesirable ionic interactions with protonated basic analytes.[3]

Troubleshooting Workflow:

  • Mobile Phase pH Adjustment (Primary Solution): The most effective way to mitigate silanol interactions is to control the ionization state of both the analyte and the silanol groups.[4]

    • Action: Lower the mobile phase pH to a range of 2.5-3.5 using an acid modifier like formic acid or trifluoroacetic acid (TFA) at 0.05-0.1% concentration.[4][5]

    • Causality: At low pH, the acidic silanol groups are fully protonated (neutral), eliminating the primary site for ionic secondary interactions.[3][6] This ensures that retention is governed primarily by the intended reversed-phase mechanism. It is crucial to operate at a pH at least 1.5-2 units away from your analyte's pKa to ensure it exists in a single, stable ionic state.[7][8]

  • Employ a High-Purity, End-Capped Column: Not all columns are created equal. The type and quality of the stationary phase are critical.

    • Action: Switch to a modern, high-purity silica column that is "end-capped." Consider columns with low silanol activity.[9]

    • Causality: End-capping is a process where the manufacturer chemically treats the silica to cap most of the residual silanol groups with a non-polar silyl group. This physically blocks the sites of secondary interaction, leading to much more symmetric peaks for basic compounds.[3]

  • Evaluate Buffer Concentration: If operating at a mid-range pH is necessary for selectivity, a buffer is essential.

    • Action: Ensure your buffer concentration is adequate, typically in the 10-50 mM range.[4]

    • Causality: A buffer maintains a stable pH across the peak as the analyte band passes through the column. Insufficient buffer capacity can lead to localized pH shifts, causing the analyte to exist in multiple ionization states, which results in peak tailing or splitting.[1]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase.

    • Action: Dilute your sample by a factor of 10 and reinject. If peak shape improves, you are likely overloading the column.

    • Causality: Column overload leads to a non-linear relationship between the analyte concentration in the mobile and stationary phases, often resulting in fronting or tailing peaks.[3] To prevent this, you can reduce the injected sample mass or use a column with a higher loading capacity (e.g., wider diameter or larger pore size).[1]

G start Peak Tailing Observed cause1 Mobile Phase Issue? start->cause1 cause2 Column Issue? cause1->cause2 No sol1a Lower pH to 2.5-3.5 (0.1% Formic Acid/TFA) cause1->sol1a Yes cause3 Sample Issue? cause2->cause3 No sol2a Use End-Capped, High-Purity Silica Column cause2->sol2a Yes sol3a Dilute Sample (Check for Overload) cause3->sol3a Yes sol1b Increase Buffer Strength (10-50 mM) sol1a->sol1b sol2b Check for Column Void/ Contamination sol2a->sol2b sol3b Match Sample Solvent to Mobile Phase sol3a->sol3b

Fig 1: Troubleshooting logic for peak tailing.
Q2: My retention times are shifting between injections and from day to day. What's causing this instability?

A2: Retention time (RT) instability is a critical issue that points to a lack of control over the chromatographic system, most commonly related to the mobile phase, temperature, or column equilibration. [10]

Reproducible retention times are the foundation of reliable compound identification and quantification. Drifting RTs can compromise both.

Systematic Checks for RT Stability:

  • Mobile Phase Preparation and Composition: The mobile phase is the most common source of RT variability.[11] In reversed-phase chromatography, retention is highly sensitive to the percentage of the organic modifier.

    • Action: Always prepare the mobile phase fresh daily and degas thoroughly before use.[12] Use precise volumetric measurements. For gradient elution, ensure the pump's proportioning valves are functioning correctly by running a gradient accuracy test.

    • Causality: Evaporation of the more volatile organic component (e.g., acetonitrile) will increase the aqueous content, leading to longer retention times.[7] Inconsistently prepared buffers can lead to pH shifts, drastically affecting the retention of ionizable indoles.[10]

  • Column Equilibration: The stationary phase needs to be fully conditioned with the mobile phase before analysis begins.

    • Action: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase. If you see a drifting baseline, the column is not ready.[12] For gradient methods, make sure the post-run equilibration time is sufficient to return to initial conditions.

    • Causality: Insufficient equilibration means the stationary phase chemistry is still changing when you inject your sample, leading to unpredictable and drifting retention, especially for the first few runs in a sequence.[10]

  • Temperature Control: Temperature affects both mobile phase viscosity and the kinetics of analyte-stationary phase interactions.

    • Action: Use a column oven and maintain a consistent temperature (e.g., 30-40 °C).

    • Causality: Fluctuations in ambient lab temperature can cause RT shifts. Higher temperatures generally decrease mobile phase viscosity, leading to shorter retention times, and can also alter selectivity.[13]

  • Flow Rate Consistency: The pump's performance is paramount.

    • Action: Check for pressure fluctuations, which may indicate a leak or a problem with a check valve in the pump.[10] Manually verify the flow rate with a graduated cylinder and stopwatch.

    • Causality: Any variation in the flow rate will directly and proportionally affect retention times.[13]

Section 2: Frequently Asked Questions (FAQs)

This section provides expert answers to common questions about method development for indole derivatives.

Q1: How do I select the right column for my indole derivative analysis?

A1: The choice of column depends on the specific properties of your indole derivatives. However, for most applications, a reversed-phase C18 column is the universal starting point due to its versatility and hydrophobicity.[14][15]

  • For General Purpose Analysis: A high-purity, end-capped C18 column with a particle size of 3.5 µm or 5 µm is an excellent choice.[14]

  • For Basic or Polar Indoles: If you experience peak tailing with a standard C18, consider a column with a polar-embedded stationary phase or a charged surface hybrid (CSH) column. These chemistries offer alternative selectivity and are designed to minimize silanol interactions.[4]

  • For Complex Mixtures: If a C18 does not provide adequate separation, a C8 column (less retentive) or a Phenyl-Hexyl column (offers pi-pi interactions) can provide different selectivity for aromatic compounds like indoles.

Q2: What is the role of pH in separating indole derivatives, and how do I choose the right pH?

A2: Mobile phase pH is arguably the most powerful tool for controlling the retention and selectivity of ionizable indole derivatives.[16][17] The pH of the mobile phase dictates the charge state of your analytes, which in turn dramatically affects their polarity and retention in a reversed-phase system.[8]

  • Principle of Ion Suppression/Ionization:

    • Acids: As pH increases, acidic compounds (like indole-3-acetic acid) lose a proton and become ionized (more polar), resulting in decreased retention.[8] To maximize retention, you would lower the pH.

    • Bases: As pH decreases, basic compounds gain a proton and become ionized (more polar), also leading to decreased retention.[8][18] To maximize retention of a basic indole, you would increase the pH.

  • Practical Strategy:

    • Identify Ionizable Groups: Determine if your indole derivative has acidic (e.g., carboxylic acid) or basic (e.g., amine) functional groups. The indole nitrogen itself is very weakly basic.

    • Find the pKa: If possible, find the pKa of your compound.

    • Set the pH for Stability: For robust and reproducible chromatography, set the mobile phase pH at least 1.5-2 pH units away from the analyte's pKa.[6] At this point, the compound exists almost entirely in one form (either fully ionized or fully neutral), leading to sharp, symmetrical peaks.[17] Operating near the pKa will cause split or broad peaks because both the ionized and neutral forms of the analyte exist in equilibrium.[18]

    • Starting Point: A low pH mobile phase (e.g., pH 2.5-3.5) is often an excellent starting point for method development with unknown indole mixtures.[6] This condition suppresses silanol activity and ensures most basic amines are protonated, simplifying the chromatographic behavior.

Mobile Phase Additive Typical Concentration Effective pH Range Notes
Formic Acid0.05 - 0.1% (v/v)~2.7 - 3.7Excellent for low pH, MS-compatible.[19][20]
Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)~2.0Strong ion-pairing agent, can suppress MS signal.[15]
Acetic Acid0.1 - 1.0% (v/v)~3.8 - 5.8Good for mid-range pH, MS-compatible.[21]
Ammonium Acetate/Formate10 - 20 mM3.8-5.8 / 2.8-4.8Volatile buffers, ideal for LC-MS applications.
Phosphate Buffer10 - 50 mM2.1-3.1 & 6.2-8.2Non-volatile, for UV detection only. Very stable pH control.[8]
Table 1: Common mobile phase modifiers and their properties.
Q3: My indole derivative is unstable and degrades during sample preparation or analysis. What can I do?

A3: The stability of certain indole derivatives, such as indole-3-pyruvic acid and indole-3-carbinol, is a significant analytical challenge.[22][23] Degradation can lead to inaccurate quantification and the appearance of ghost peaks.

  • Minimize Exposure to Light and Heat: Many indoles are photosensitive. Prepare samples under amber or low-light conditions and use amber autosampler vials. Avoid excessive heat during any evaporation steps.[22]

  • Control pH: Stability is often pH-dependent. For example, indole-3-carbinol is known to condense into diindolylmethane (DIM) under acidic conditions.[14][23] Your sample preparation solvent and mobile phase pH should be optimized for stability.

  • Quench Metabolic Activity: When extracting from biological tissues, immediately freeze samples in liquid nitrogen to stop enzymatic degradation.[22]

  • Use Antioxidants: If oxidative degradation is suspected, consider adding a small amount of an antioxidant like ascorbic acid to your sample solvent.

  • Derivatization: For highly unstable compounds like indole-3-pyruvic acid, derivatization (e.g., with hydroxylamine to form an oxime) can create a stable product that is more suitable for analysis.[22]

Section 3: Experimental Protocols
Protocol 1: General Method Development Workflow for Indole Derivatives

This protocol outlines a systematic approach to developing a robust HPLC method from scratch.

G cluster_0 Phase 1: Initial Scoping cluster_1 Phase 2: Gradient Scouting cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation A 1. Analyte Characterization (pKa, logP, solubility) B 2. Select Column (Start with C18, 5µm, 4.6x150mm) A->B C 3. Select Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile B->C D 4. Run Broad Gradient (e.g., 5-95% B over 20 min) C->D E 5. Identify Elution Window & Approximate %B D->E F 6. Optimize Gradient Slope (Shallow gradient around elution %B) E->F G 7. Fine-tune Selectivity (Change organic modifier to MeOH or adjust pH) F->G H 8. Optimize Flow Rate & Temperature G->H I 9. Perform System Suitability Test (Tailing factor, resolution, precision) H->I J 10. Validate Method (Linearity, accuracy, precision) I->J

Fig 2: Systematic workflow for HPLC method development.
  • Analyte Characterization: Gather information on the polarity (logP), pKa, and solubility of your indole derivatives. This will inform your initial choices.

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).[24]

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.[20]

    • Mobile Phase B: Acetonitrile (ACN).

  • Scouting Gradient:

    • Perform a fast, broad linear gradient (e.g., 5% to 95% ACN over 20 minutes) at a flow rate of 1.0 mL/min. Set the detector wavelength to 280 nm, a common absorbance maximum for the indole ring.[14][25]

  • Optimization:

    • Based on the scouting run, create a shallower, more focused gradient around the elution time of your compounds of interest.

    • If co-elution is an issue, try changing the organic modifier to methanol or adjusting the mobile phase pH to alter selectivity.[26][27]

    • Optimize flow rate and temperature for the best balance of resolution and run time.[25]

  • System Suitability: Before final validation, perform system suitability tests to ensure the method is performing correctly. Key parameters include tailing factor (should be < 1.5), resolution between critical pairs (> 2), and reproducibility of retention times and peak areas (RSD < 2%).[28]

Protocol 2: Extraction of Indole Derivatives from Plant Tissue

This protocol is adapted for extracting compounds like indole-3-acetic acid (IAA) from a complex biological matrix.[22]

  • Homogenization: Immediately freeze ~1g of plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. This quenches all metabolic activity.[22]

  • Extraction: Add 5 mL of ice-cold methanol to the powdered tissue and homogenize further.

  • Centrifugation: Transfer the slurry to a centrifuge tube and spin at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Acidification & Partitioning: Acidify the supernatant to pH ~2.5 with 1M HCl. Partition the extract twice against an equal volume of ethyl acetate. The indole derivatives will move into the organic phase.[22]

  • Evaporation & Reconstitution: Pool the organic layers and evaporate to dryness under a stream of nitrogen or using a rotary evaporator at low temperature (<35°C).[22]

  • Final Step: Reconstitute the dried extract in a small, known volume (e.g., 200 µL) of the initial mobile phase. Filter through a 0.22 µm syringe filter before injecting into the HPLC.[22]

Section 4: References
  • Hu, C., et al. (2014). Development and Validation of an HPLC Method for the Simultaneous Quantification of indole-3-carbinol Acetate, indole-3-carbinol, and 3,3'-diindolylmethane in Mouse Plasma, Liver, and Kidney Tissues. Journal of Chromatography B, 958, 1-9. --INVALID-LINK--

  • Cai, Y., et al. (2017). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Molecules, 22(8), 1269. --INVALID-LINK--

  • da Silva, C. S., et al. (2022). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. --INVALID-LINK--

  • Graffeo, A. P., & Karger, B. L. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry, 22(2), 184-187. --INVALID-LINK--

  • Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. --INVALID-LINK--

  • ResearchGate. (2015). How can I choose mobile phase for reverse phase HPLC?. --INVALID-LINK--

  • Chan, K., et al. (2014). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 19(7), 9483-9502. --INVALID-LINK--

  • Mujib, A., et al. (2012). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Journal of Pharmaceutical and Biomedical Analysis, 61, 235-241. --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of Indole, 1-(2-diethylaminoethyl)- on Newcrom R1 HPLC column. --INVALID-LINK--

  • Peña, A., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Folia Microbiologica, 57(5), 375-381. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Derivatives. --INVALID-LINK--

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. --INVALID-LINK--

  • Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. --INVALID-LINK--

  • GMP Insiders. (2023). Peak Tailing in Chromatography: Troubleshooting Basics. --INVALID-LINK--

  • uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. --INVALID-LINK--

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. --INVALID-LINK--

  • Chromedia. (n.d.). Troubleshooting LC, basics. --INVALID-LINK--

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. --INVALID-LINK--

  • Labcompare. (2025). Troubleshooting Common HPLC Issues. --INVALID-LINK--

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. --INVALID-LINK--

  • LCGC International. (n.d.). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC–UV and LC-MS. --INVALID-LINK--

  • PharmaGuru. (2025). What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. --INVALID-LINK--

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. --INVALID-LINK--

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. --INVALID-LINK--

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. --INVALID-LINK--

  • Satinsky, D., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis, 121, 169-174. --INVALID-LINK--

  • YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). --INVALID-LINK--

  • ResearchGate. (2025). 17 Troubleshooting in high performance liquid chromatography. --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. --INVALID-LINK--

  • Li, Y., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Journal of Chromatographic Science, 51(8), 755-760. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. --INVALID-LINK--

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization Strategies in HPLC. --INVALID-LINK--

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  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 5-Methoxyindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 5-methoxyindole scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. The introduction of a methoxy group at the 5-position of the indole ring profoundly influences the electronic and steric properties of the molecule, leading to a wide spectrum of pharmacological activities. This guide provides an in-depth, objective comparison of the biological activities of various 5-methoxyindole derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutic agents. We will delve into the anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties of these fascinating compounds, elucidating structure-activity relationships and the underlying mechanisms of action.

Unlocking Anticancer Potential: A Comparative Analysis

The quest for novel anticancer agents has led to the extensive exploration of 5-methoxyindole derivatives, revealing their potent cytotoxic effects against a range of cancer cell lines. These compounds have been shown to interfere with key cellular processes, including cell cycle progression and survival signaling pathways.

Comparative Cytotoxicity of 5-Methoxyindole Derivatives

The in vitro cytotoxic activity of several 5-methoxyindole derivatives has been evaluated using the MTT assay, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison. The data presented in Table 1 highlights the potent and, in some cases, superior activity of these derivatives compared to established anticancer drugs.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Key Structural Features
5o 5-Methoxyindole-isatin HybridZR-75 (Breast)1.69[1][2]Sunitinib8.11[1][2]Isatin moiety at the 2-position of the indole, N-benzyl group on the isatin.
HT-29 (Colon)1.69[1][2]Sunitinib8.11[1][2]
A-549 (Lung)1.69[1][2]Sunitinib8.11[1][2]
5w 5-Methoxyindole-isatin HybridZR-75 (Breast)1.91[1][2]Sunitinib8.11[1][2]Isatin moiety at the 2-position of the indole, N-phenyl group on the isatin.
HT-29 (Colon)1.91[1][2]Sunitinib8.11[1][2]
A-549 (Lung)1.91[1][2]Sunitinib8.11[1][2]
UA-1 Ursolic acid-indole derivativeRAW 264.7 (Macrophage)2.2[3]Ursolic Acid17.5[3]Indole moiety attached to ursolic acid.

Analysis of Structure-Activity Relationships (SAR): The data clearly indicates that hybridization of the 5-methoxyindole scaffold with an isatin moiety leads to potent anticancer activity. For instance, compounds 5o and 5w exhibit significantly lower IC50 values against breast, colon, and lung cancer cell lines compared to the multi-kinase inhibitor, Sunitinib.[1][2] The nature of the substituent on the isatin nitrogen appears to play a role in modulating this activity, with the N-benzyl group in 5o conferring slightly higher potency than the N-phenyl group in 5w .

Mechanistic Insights into Anticancer Activity

The anticancer effects of 5-methoxyindole derivatives are not limited to cytotoxicity but are also attributed to their ability to modulate specific cellular signaling pathways and induce cell cycle arrest.

Cell Cycle Arrest: The 5-methoxyindole-isatin hybrid, 5o , has been shown to exert its antiproliferative effect by inducing cell cycle arrest at the G1 phase.[1][2] This is achieved by reducing the proportion of cells entering the S and G2/M phases of the cell cycle.[1][2] This mechanism prevents cancer cells from replicating their DNA and dividing, ultimately leading to a halt in tumor growth.

Inhibition of the PI3K/Akt/mTOR Pathway: Several indole derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and angiogenesis that is often dysregulated in cancer.[4][5][6] By targeting key kinases in this pathway, such as PI3K, Akt, and mTOR, these compounds can effectively induce apoptosis (programmed cell death) in cancer cells.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Indole_Derivative 5-Methoxyindole Derivative Indole_Derivative->PI3K Indole_Derivative->Akt Indole_Derivative->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 5-methoxyindole derivatives.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented, detailed experimental protocols for the key assays are provided below.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The 5-methoxyindole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48-72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is then removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.

mtt_assay_workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with 5-methoxyindole derivatives Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 value Absorbance_Measurement->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for the MTT-based cell viability assay.

Comparative Anti-Inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of paramount importance. Certain 5-methoxyindole derivatives have demonstrated promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

In Vitro Anti-Inflammatory Efficacy

The anti-inflammatory potential of 5-methoxyindole derivatives is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. Overproduction of NO is a key event in the inflammatory cascade.

Compound IDDerivative ClassCell LineAssayIC50 (µM)Reference CompoundReference IC50 (µM)
UA-1 Ursolic acid-indole derivativeRAW 264.7NO Inhibition2.2 ± 0.4[3]Ursolic Acid17.5 ± 2.0[3]
Indazole Derivative (5-aminoindazole) Indazole-COX-2 Inhibition12.32[7]Celecoxib5.10[7]
Indazole Derivative (6-nitroindazole) Indazole-COX-2 Inhibition19.22[7]Celecoxib5.10[7]
Indazole Derivative (Indazole) Indazole-COX-2 Inhibition23.42[7]Celecoxib5.10[7]

Structure-Activity Relationship Insights: The data suggests that attaching an indole moiety to a known anti-inflammatory scaffold like ursolic acid can significantly enhance its activity, as seen with UA-1 which has a much lower IC50 for NO inhibition compared to the parent compound.[3] Among the indazole derivatives, the 5-amino substituted compound showed the most potent COX-2 inhibition, although it was less potent than the reference drug celecoxib.[7]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants using the Griess reagent.

Step-by-Step Methodology:

  • Cell Culture and Seeding: RAW 264.7 macrophages are cultured and seeded in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the 5-methoxyindole derivatives for a specific duration, followed by stimulation with LPS (1 µg/mL) to induce an inflammatory response.

  • Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of NO inhibition.

Broad-Spectrum Antimicrobial Potential

The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. 5-Methoxyindole derivatives have emerged as a promising class of compounds with activity against a range of bacteria and fungi.

Comparative Antimicrobial Susceptibility

The antimicrobial efficacy of these derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference DrugReference MIC (µg/mL)
Pyrazoline DerivativeE. faecalis32[8]Ampicillin-
Pyrazoline DerivativeS. aureus64[8]Ampicillin-
Pyrazoline DerivativeB. subtilis64[8]Ampicillin-
Pyrazoline DerivativeC. albicans64[8]Fluconazole-

Insights from Structure-Activity Relationships: While specific data for 5-methoxyindole derivatives is still emerging, related indole-containing heterocyclic compounds like pyrazolines have shown moderate antimicrobial activity.[8] The presence of a methoxy group has been noted in some studies to enhance antibacterial activity.[8] Further research is needed to establish a clear SAR for 5-methoxyindole derivatives in this context.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a widely used method for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of the 5-methoxyindole derivative is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Oxidative stress and protein aggregation are key pathological features of many neurodegenerative diseases. 5-Methoxyindole derivatives have shown potential as neuroprotective agents due to their antioxidant and anti-amyloid aggregation properties.

In Vitro Neuroprotective Efficacy

The neuroprotective effects of these compounds are often evaluated by their ability to protect neuronal cells from various toxic insults. The half-maximal effective concentration (EC50) is a measure of the compound's potency in exerting this protective effect.

CompoundCell TypeAssayEC50 (µM)Reference Compound
DehydropirlindoleCorticalIron-Induced Toxicity6[9]Trolox
DehydropirlindoleHippocampalIron-Induced Toxicity12[9]Trolox
DehydropirlindoleHippocampal/CorticalNitric Oxide-Induced Toxicity3[9]Trolox

Structure-Activity Relationship Observations: Dehydropirlindole, a derivative of a monoamine oxidase-A inhibitor, demonstrates significant neuroprotective effects against both iron- and nitric oxide-induced toxicity at low micromolar concentrations.[9] This activity is attributed to its intrinsic free radical scavenging capabilities rather than MAO-A inhibition.[9]

Mechanisms of Neuroprotection

Antioxidant Activity: 5-Methoxyindole derivatives can act as potent antioxidants, scavenging free radicals and reducing oxidative stress in neuronal cells. This helps to protect cells from damage and death.

Anti-Amyloid Aggregation: Some indole derivatives have been shown to interfere with the aggregation of amyloid-beta peptides, a key event in the pathogenesis of Alzheimer's disease.[10] By inhibiting the formation of these toxic protein aggregates, these compounds may help to slow the progression of the disease.

Caption: Dual neuroprotective mechanisms of 5-methoxyindole derivatives.

Conclusion

The 5-methoxyindole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity, enabling the design of compounds with potent and selective effects. The potent anticancer activity of 5-methoxyindole-isatin hybrids, the enhanced anti-inflammatory effects of indole-conjugated natural products, and the emerging antimicrobial and neuroprotective potential of this class of compounds underscore the importance of continued research in this area. The detailed experimental protocols provided herein serve as a foundation for the rigorous and reproducible evaluation of future 5-methoxyindole derivatives, paving the way for the discovery of next-generation therapeutics.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Indole Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Purity in Indole Therapeutics

Indole and its derivatives are foundational scaffolds in medicinal chemistry and drug development, celebrated for their ubiquity in biologically active molecules and natural products.[1] Among these, indole carboxylic acids (ICAs) are of particular interest, serving as key intermediates and pharmacophores in compounds with potential neuroprotective and anti-cancer properties.[2] However, the precise biological activity of an ICA derivative is critically dependent on the position of the carboxylic acid group on the indole ring. Isomers such as indole-2-carboxylic acid, indole-3-carboxylic acid, and indole-5-carboxylic acid can exhibit vastly different pharmacological profiles.

This guide provides a comprehensive spectroscopic comparison of common indole carboxylic acid isomers. We will delve into the underlying principles and present experimental data from Ultraviolet-Visible (UV-Vis), Fluorescence, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy to establish a robust framework for their unambiguous identification and differentiation. This document is intended for researchers, analytical scientists, and drug development professionals who require precise structural characterization of these vital compounds.

The Isomers: A Structural Overview

The position of the carboxyl substituent dictates the electronic distribution and steric environment of the molecule, forming the basis for spectroscopic differentiation. The primary isomers of focus in this guide are indole-2-, indole-3-, indole-4-, and indole-5-carboxylic acid.

G cluster_2 Indole-2-Carboxylic Acid cluster_3 Indole-3-Carboxylic Acid cluster_4 Indole-4-Carboxylic Acid cluster_5 Indole-5-Carboxylic Acid I2CA I2CA I3CA I3CA I4CA I4CA I5CA I5CA

Figure 1: Chemical structures of common Indole Carboxylic Acid isomers.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For indoles, the key transitions involve the two lowest-energy excited singlet states, ¹Lₐ and ¹Lₑ. The position of the electron-withdrawing carboxylic acid group directly influences the energy of these transitions, resulting in distinct absorption maxima (λₘₐₓ) for each isomer.

Causality of Spectral Shifts

The indole chromophore's absorption is sensitive to substitution. A carboxylic acid group acts as a deactivating, electron-withdrawing group, which can alter the energy gap between the ground state and the excited states. This effect is position-dependent, leading to observable shifts in the λₘₐₓ. For instance, indole-3-carboxylic acid exhibits a characteristic absorption spectrum with a local maximum around 278 nm.[3] In contrast, its precursor, indole-3-acetaldehyde, shows maxima at 244, 260, and 300 nm, highlighting the sensitivity of the technique to the electronic structure of the side chain.[3]

Comparative UV-Vis Data
Isomerλₘₐₓ (nm)SolventReference
Indole-3-Carboxylic Acid~278 nmAqueous Buffer[3]
General Carboxylic Acids200-215 nm (n→π*)Varies[4]
Conjugated Carboxylic Acids>215 nmVaries[4]

Note: The n→π* transition of the carboxyl group itself is typically weak and occurs at a lower wavelength (200–215 nm).[4] The more intense, characteristic absorptions for these isomers arise from the π→π* transitions of the indole ring, which are modulated by the carboxyl substituent.

Fluorescence Spectroscopy

Fluorescence provides information on the excited state dynamics of a molecule. The photophysics of indoles are notoriously complex and highly sensitive to the molecular structure and environment.[5] The emission properties depend on the relative energies of the ¹Lₐ and ¹Lₑ states, which can be inverted based on substituent position and solvent polarity.[6]

Causality of Fluorescence Differences

The position of the carboxylic acid group has a profound impact on the excited state ordering and potential quenching pathways.

  • ¹Lₐ/¹Lₑ State Ordering: In many substituted indoles, the ¹Lₑ state is the lowest energy excited state. However, studies on indole-4-carboxylic acid have shown that its S₁ state is the ¹Lₐ state, a reversal of the typical order.[6] This state reversal directly impacts the fluorescence lifetime and emission wavelength.

  • Intramolecular Charge Transfer (ICT): The presence of both an electron-donating indole nitrogen and an electron-withdrawing carboxyl group can facilitate intramolecular charge transfer upon photoexcitation. This ICT process can act as a fluorescence quenching pathway, reducing the quantum yield.[7] The efficiency of ICT is highly dependent on the geometric proximity and electronic coupling between the donor and acceptor, making it unique for each isomer.

  • Conformational Effects: The fluorescence decay of some isomers, like indole-2-carboxylic acid, can be complex, indicating the presence of multiple conformers in solution, each with a distinct fluorescence lifetime.[7]

Comparative Fluorescence Data
IsomerKey FeatureObservationReference
Indole-4-Carboxylic AcidExcited StateS₁ state is the ¹Lₐ state, unlike most indoles.[6]
Indole-2-Carboxylic AcidFluorescence DecayBiexponential decay, indicating two conformations in solution.[7]
Indole CarboxylatesQuenchingElectron transfer from the excited indole to the carboxylate is a major quenching process.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups and probing molecular structure, particularly in the solid state where intermolecular interactions like hydrogen bonding become critical.

Causality of IR Differences

While all isomers share the characteristic absorptions of a carboxylic acid, the subtle differences in their spectra, particularly in the fingerprint region (below 1500 cm⁻¹), allow for their differentiation.

  • O-H and N-H Stretching: Carboxylic acids typically show a very broad O-H stretching band from 2500-3300 cm⁻¹.[9] The indole N-H stretch appears around 3350-3450 cm⁻¹. The precise position and shape of these bands are sensitive to the hydrogen-bonding patterns in the crystal lattice, which are unique for each isomer.[2][10]

  • C=O Stretching: The carbonyl (C=O) stretch is a strong, intense band typically found between 1690-1760 cm⁻¹.[11] Its frequency is lowered by conjugation and hydrogen bonding.[4] Since the degree of conjugation with the indole ring differs for each isomer, the C=O frequency is a key diagnostic marker.

  • Fingerprint Region: The C-O stretching (1210-1320 cm⁻¹) and O-H bending (910-1440 cm⁻¹) vibrations, along with various C-H bending modes of the indole ring, create a unique fingerprint for each molecule.[11]

Comparative IR Data
Functional GroupTypical Wavenumber (cm⁻¹)CommentsReference
O-H Stretch (Carboxylic Acid)2500 - 3300 (very broad)Position and shape are highly sensitive to hydrogen-bonding (dimerization).[9][11]
N-H Stretch (Indole)~3350 - 3450Can be involved in intermolecular hydrogen bonds, shifting its position.[10]
C=O Stretch (Dimerized)~1710Lowered frequency due to hydrogen bonding.[9]
C=O Stretch (Conjugated)~1690Further lowered by electronic resonance with the indole ring.[4]
C-O Stretch1210 - 1320Part of the unique fingerprint for each isomer.[11]

For example, studies on polymorphs of 5-methoxy-1H-indole-2-carboxylic acid revealed that different hydrogen bonding schemes (e.g., O-H···O vs. N-H···O) lead to distinct and identifiable IR spectra.[2] Similarly, the crystal structure of indole-3-carboxylic acid features centrosymmetric cyclic dimers connected by O-H···O hydrogen bonds, which are further extended into sheets via N-H···O interactions, giving rise to its characteristic IR spectrum.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most definitive technique for isomer identification, providing detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

Causality of NMR Differences

The electronic environment of each nucleus is determined by the position of the electron-withdrawing carboxylic acid group. This creates a unique set of chemical shifts (δ) and spin-spin coupling patterns for each isomer.

  • ¹H NMR: The protons on the indole ring exhibit characteristic chemical shifts and splitting patterns. Protons closer to the carboxyl group are generally deshielded and appear further downfield. The coupling constants (J-values) between adjacent protons provide connectivity information. The acidic -COOH proton is typically a broad singlet far downfield (~12 δ), while the N-H proton also appears as a singlet.[9]

  • ¹³C NMR: The carboxyl carbon has a characteristic chemical shift in the 165-185 δ range.[9] The positions of the other carbon signals, particularly the carbons directly attached to or adjacent to the carboxyl group, are highly diagnostic.

Comparative ¹H NMR Data (Representative Shifts in DMSO-d₆)
IsomerH2H3H4H7-COOHReference
Indole-2-COOH -~7.26 ppm~7.67 ppm~7.48 ppm~13.0 ppm[12]
Indole-3-COOH ~8.06 ppm-~7.94 ppm~7.42 ppm~12.0 ppm[13][14]
Indole-5-COOH ~7.4 ppm~6.5 ppm~7.4 ppm~8.2 ppm~12.5 ppm[15]

(Note: Chemical shifts are approximate and can vary with solvent and concentration. The table highlights key differentiating protons.)

The most striking difference is the chemical shift of the C2-H proton. In indole-3-carboxylic acid, this proton is adjacent to the electron-rich nitrogen and appears significantly downfield (~8.06 ppm).[13] In indole-5-carboxylic acid, the C2-H and C3-H protons are much further upfield. This single resonance can often be used for initial isomer identification.

Experimental Protocols & Workflow

Achieving reliable and reproducible spectroscopic data requires standardized experimental procedures.

G cluster_workflow General Spectroscopic Workflow prep 1. Sample Preparation - Weigh Isomer (1-10 mg) - Select Appropriate Solvent - Dissolve to Final Concentration uv_vis 2a. UV-Vis Analysis - Use Quartz Cuvette - Scan 200-400 nm - Obtain λmax prep->uv_vis Analyze Sample fluor 2b. Fluorescence Analysis - Excite at λmax - Scan Emission Spectrum - Determine λem prep->fluor Analyze Sample ir 2c. IR Analysis - Prepare KBr Pellet or ATR - Scan 4000-400 cm⁻¹ - Identify Key Bands prep->ir Analyze Sample nmr 2d. NMR Analysis - Use Deuterated Solvent - Acquire ¹H and ¹³C Spectra - Analyze Shifts & Coupling prep->nmr Analyze Sample interp 3. Data Interpretation - Compare Spectra to References - Correlate Data Across Techniques - Confirm Isomer Identity uv_vis->interp Compile Data fluor->interp Compile Data ir->interp Compile Data nmr->interp Compile Data

Figure 2: A generalized workflow for the spectroscopic analysis of ICA isomers.

UV-Vis Spectroscopy Protocol
  • Solvent Selection: Use a UV-transparent solvent (e.g., Methanol, Ethanol, or an appropriate buffer).

  • Sample Preparation: Prepare a stock solution of the ICA isomer (~1 mg/mL). Dilute this stock to a final concentration of approximately 10-20 µg/mL to achieve an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Use a matched pair of quartz cuvettes. Use the solvent as a blank to record the baseline.

  • Data Acquisition: Scan the sample from 400 nm down to 200 nm. Record the wavelength(s) of maximum absorbance (λₘₐₓ).

Fluorescence Spectroscopy Protocol
  • Solvent Selection: Use a spectroscopy-grade solvent. Be aware that solvent polarity can significantly affect fluorescence properties.[6]

  • Sample Preparation: Prepare a dilute solution (absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement: Set the excitation wavelength to the λₘₐₓ determined from the UV-Vis spectrum.

  • Data Acquisition: Scan the emission spectrum over a range appropriate for indole fluorescence (e.g., 300-500 nm). Record the emission maximum (λₑₘ).

FT-IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure to ensure good contact.

  • Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Measurement: Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.

  • Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. Identify the wavenumbers for the O-H, N-H, and C=O stretching vibrations and analyze the fingerprint region.

NMR Spectroscopy Protocol
  • Solvent Selection: Use an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). DMSO-d₆ is often ideal as it solubilizes the acids well and allows for observation of the -COOH and -NH protons.

  • Sample Preparation: Dissolve 5-10 mg of the ICA isomer in ~0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a ¹H spectrum, followed by a ¹³C spectrum. If necessary, 2D NMR experiments (e.g., COSY, HSQC) can be run to confirm assignments.

  • Data Analysis: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). Integrate the proton signals and analyze the chemical shifts and coupling patterns to confirm the substitution pattern.

Conclusion

The unambiguous identification of indole carboxylic acid isomers is a critical step in chemical synthesis and drug development. While each spectroscopic technique provides valuable clues, a combinatorial approach yields the most definitive structural confirmation. UV-Vis and fluorescence spectroscopy offer insights into the electronic structure and excited-state behavior, which are highly sensitive to the substituent's position. IR spectroscopy provides a robust method for analyzing functional groups and intermolecular interactions in the solid state. Finally, ¹H and ¹³C NMR spectroscopy deliver the most detailed and decisive evidence, mapping the precise chemical environment of nearly every atom in the molecule. By leveraging the strengths of each of these techniques, researchers can confidently differentiate between isomers and ensure the quality and purity of their compounds.

References

A Comparative Guide to the Synthesis of 5-Methoxyindole: From Classic Reactions to Modern Methods

Author: BenchChem Technical Support Team. Date: January 2026

The 5-methoxyindole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds, including the neurotransmitter melatonin and various pharmaceuticals. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of the most common synthetic routes to 5-methoxyindole, evaluating them on key performance metrics such as yield, reaction conditions, and substrate scope. We will delve into the mechanistic underpinnings of each method, offering field-proven insights to aid in the selection of the most appropriate route for your specific research needs.

Introduction to Synthetic Strategies

The synthesis of the indole nucleus has been a subject of intense investigation for over a century, leading to a rich and diverse toolbox of chemical transformations. For 5-methoxyindole, these can be broadly categorized into classical condensation/cyclization reactions and modern transition-metal-catalyzed approaches. This guide will focus on a comparative study of the following key methods:

  • Fischer Indole Synthesis: A venerable and widely used method involving the acid-catalyzed cyclization of a phenylhydrazone.

  • Bischler-Möhlau Indole Synthesis: A classic route that forms 2-substituted indoles from α-halo- or α-hydroxy-ketones and an excess of aniline.

  • Hemetsberger Indole Synthesis: A thermal decomposition reaction of a 3-aryl-2-azido-propenoic ester.

  • Ullmann Condensation: A copper-catalyzed cross-coupling reaction to introduce the methoxy group onto a pre-formed indole ring.

  • Palladium-Catalyzed Syntheses: Modern methods that offer alternative pathways, often with milder conditions and broader substrate scope.

Comparative Analysis of Synthesis Routes

The choice of a synthetic route is often a trade-off between factors such as starting material availability, desired scale, and tolerance to harsh conditions. The following sections provide a detailed comparison of the aforementioned methods, supported by experimental data.

Classical Approaches: Fischer, Bischler-Möhlau, and Hemetsberger Syntheses

These methods, while foundational, often require harsh reaction conditions which can be a limitation for complex substrates with sensitive functional groups.

The Fischer indole synthesis is arguably the most well-known and versatile method for indole synthesis.[1] It involves the reaction of 4-methoxyphenylhydrazine with a suitable carbonyl compound, followed by cyclization under acidic conditions.[1][2] The choice of acid catalyst is critical; while strong Brønsted acids like HCl and H₂SO₄ are common, they can lead to undesired side reactions.[3] Notably, the use of HCl with methoxy-substituted phenylhydrazones can result in the formation of chlorinated byproducts.[3] Polyphosphoric acid (PPA) is often a preferred alternative, minimizing such side reactions.[3]

The Bischler-Möhlau indole synthesis proceeds by heating an α-bromoacetophenone with an excess of aniline to form a 2-aryl-indole.[4][5][6] This method has historically been hampered by harsh conditions, low yields, and a lack of predictable regioselectivity.[3][5] However, recent advancements, including the use of microwave irradiation, have led to milder and more efficient protocols.[5][7]

The Hemetsberger indole synthesis , also known as the Hemetsberger-Knittel synthesis, involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to afford an indole-2-carboxylic ester.[8][9] This reaction typically provides good yields (often above 70%), but its application is limited by the stability and synthetic accessibility of the azido-ester starting material.[8]

Modern Approaches: Ullmann Condensation and Palladium-Catalyzed Reactions

Modern synthetic methods often offer milder reaction conditions, greater functional group tolerance, and improved yields compared to their classical counterparts.

The Ullmann condensation provides a direct and often high-yielding route to 5-methoxyindole from 5-bromoindole and a methoxide source.[2] This copper-catalyzed reaction typically employs cuprous bromide or chloride as the catalyst in the presence of a ligand such as phenanthroline.[2][10] The reaction is generally run at elevated temperatures (80-120 °C).[2][11] A key advantage of this method is the late-stage introduction of the methoxy group, which can be beneficial when working with complex indole precursors.

Palladium-catalyzed syntheses have emerged as powerful tools for indole formation. One notable example is the Buchwald modification of the Fischer indole synthesis, which involves the palladium-catalyzed cross-coupling of aryl bromides and hydrazones.[12] Other palladium-catalyzed methods can construct the indole framework through different cyclization strategies, often under mild conditions.[13]

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthesis routes to 5-methoxyindole, providing a basis for objective comparison.

Synthesis RouteStarting MaterialsKey Reagents/CatalystsTypical Yield (%)Reaction Temperature (°C)Key AdvantagesKey Disadvantages
Fischer Indole Synthesis 4-Methoxyphenylhydrazine, Carbonyl compoundAcid catalyst (e.g., PPA, ZnCl₂)72-80[7]80-170[3][7]Versatile, well-establishedHarsh acidic conditions, potential for side reactions (e.g., chlorination)[3]
Bischler-Möhlau Synthesis α-Bromoacetophenone, 4-MethoxyanilineNone (thermal or microwave)Historically low, 71 (microwave)[7]Reflux or MicrowaveCan provide 2-substituted indolesHarsh conditions, low yields, poor regioselectivity[3][5]
Hemetsberger Synthesis 3-(4-methoxyphenyl)-2-azido-propenoic esterHeat>70[8]Thermal decompositionGood yieldsUnstable and difficult to synthesize starting material[8]
Ullmann Condensation 5-Bromoindole, Sodium methoxideCu(I) salt, Phenanthroline>90 (selectivity)[10][11]80-120[10][11]High-yielding, late-stage functionalizationUse of copper catalyst which may require removal[11]
Palladium-Catalyzed Synthesis Varies (e.g., Aryl bromide, Hydrazone)Palladium catalyst, LigandGood to excellentVaries (often mild)Mild conditions, broad scopeCatalyst cost and removal

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 5-Methoxyindole using Polyphosphoric Acid (PPA)

This protocol describes a robust and commonly used procedure for the synthesis of 5-methoxyindole via the Fischer route, employing PPA to minimize side reactions.

Step 1: Formation of the Phenylhydrazone

  • In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in water.

  • Add sodium acetate to neutralize the hydrochloride salt.[3]

  • To this mixture, add the desired carbonyl compound (e.g., pyruvic acid or an acetone equivalent).[2]

  • Stir the reaction at room temperature for 1-2 hours, monitoring the consumption of the hydrazine by TLC.[3]

  • Extract the formed hydrazone with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

Step 2: Indolization

  • To the crude or purified hydrazone, add polyphosphoric acid (PPA).[3]

  • Heat the mixture to 80-100 °C with stirring.[3]

  • Monitor the reaction by TLC until the hydrazone is consumed (typically 1-3 hours).[3]

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.[3]

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).[3]

  • Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel or crystallization.[3]

Protocol 2: Ullmann Condensation for the Synthesis of 5-Methoxyindole

This protocol details a high-yielding synthesis of 5-methoxyindole from 5-bromoindole.

Reaction Setup:

  • To a 200 mL reaction vessel, add 5-bromoindole (0.1 mol), a 30% solution of sodium methoxide in methanol (0.133-0.2 mol), phenanthroline (e.g., 0.4 g), and cuprous bromide (e.g., 0.2 g) at room temperature.[2][10]

  • Begin magnetic stirring and raise the temperature to 80-120 °C.[10][11]

  • Maintain the reaction at this temperature for 5-10 hours, monitoring for the consumption of 5-bromoindole by TLC or GC.[10][11]

Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.[2]

  • Filter the reaction mixture to remove insoluble copper species.[2]

  • The filtrate is subjected to reduced pressure distillation to recover the methanol.[2]

  • The residue is then purified by extraction with a suitable organic solvent and recrystallization to obtain 5-methoxyindole.[2]

Mechanistic Insights and Workflow Visualization

To better understand the underlying chemical transformations, the following diagrams illustrate the reaction mechanisms and experimental workflows.

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_hydrazone Hydrazone Formation cluster_cyclization Acid-Catalyzed Cyclization A 4-Methoxyphenyl- hydrazine C Phenylhydrazone A->C + Carbonyl B Carbonyl Compound B->C D Enamine Tautomer C->D Tautomerization E [3,3]-Sigmatropic Rearrangement D->E H+ F Di-imine Intermediate E->F G Cyclization & Aromatization F->G -NH3 H 5-Methoxyindole G->H Ullmann_Condensation_Workflow start Start reactants Combine 5-Bromoindole, NaOMe, Cu(I) Catalyst, and Ligand in Methanol start->reactants reaction Heat Reaction Mixture (80-120 °C, 5-10 h) reactants->reaction workup Cool, Filter, and Concentrate reaction->workup purification Extraction and Recrystallization workup->purification product 5-Methoxyindole purification->product

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Methoxy-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Methoxy-1H-indole-3-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined here are designed to be self-validating, grounded in established safety standards and regulatory requirements.

Hazard Profile and Immediate Safety Precautions

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound is not classified as an acutely toxic substance, but it presents significant irritant hazards. All handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated laboratory fume hood.

Table 1: GHS Hazard Classification for this compound

Hazard Class & CategoryHazard StatementGHS PictogramSource
Skin Irritation (Category 2)H315: Causes skin irritation
alt text
[1]
Eye Irritation (Category 2)H319: Causes serious eye irritation
alt text
[1]
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation
alt text
[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, use a face shield in addition to goggles.[2]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use. Contaminated gloves should be disposed of as hazardous waste.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

Core Disposal Principles: The Regulatory Framework

All laboratory-generated chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] The fundamental principle is that chemical waste must be managed as hazardous from the moment of generation until its final, safe disposal.[3][5]

For this compound, this means:

  • NEVER dispose of this chemical, in solid or solution form, down the sanitary sewer (drain) or in the regular trash.[6][7]

  • All waste containing this compound must be collected, labeled, and stored as hazardous chemical waste.

  • The final disposal must be handled by a licensed hazardous waste disposal company, coordinated through your institution's Environmental Health and Safety (EHS) department.[4]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to managing waste containing this compound.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[8][9]

  • Waste Stream: this compound waste is classified as non-halogenated organic acid waste .

  • Solid Waste: Collect all contaminated disposable materials, such as gloves, weigh paper, and paper towels, in a designated solid hazardous waste container.[10] Do not mix solid and liquid waste.[8][9]

  • Liquid Waste: Collect unused or spent solutions containing the compound in a designated liquid hazardous waste container.

  • Incompatibilities: Ensure the waste container for this compound is kept separate from:

    • Bases (to prevent potentially violent acid-base reactions).

    • Strong oxidizing agents.[2]

    • Cyanides, azides, and hypochlorite solutions (to prevent the generation of toxic gases).[8]

Step 2: Container Selection and Labeling

The integrity and labeling of the waste container are legally mandated and essential for safe handling.[3][5]

  • Container Choice: Use a container that is in good condition, leak-proof, and chemically compatible.[10][11] Borosilicate glass or high-density polyethylene (HDPE) carboys are appropriate choices. The container must have a secure, screw-top cap.[10]

  • Labeling: Before adding any waste, affix a "HAZARDOUS WASTE" label to the container.[10][11] The label must include the following information:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "this compound" .[10] List all other constituents and their approximate percentages.

    • The accumulation start date , which is the date the first drop of waste is added to the container.[10]

    • The name and contact information of the principal investigator or responsible personnel.

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[3][10]

  • Container Management: Keep the waste container tightly capped at all times, except when actively adding waste.[5][11] This prevents the release of vapors and reduces the risk of spills.

  • Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray to contain any potential leaks or spills.[9]

  • Volume Limits: Do not exceed the regulatory limit of 55 gallons of hazardous waste per SAA.[3][4] Once this limit is reached, the waste must be removed by EHS within three days.

Step 4: Arranging for Final Disposal
  • Request Pickup: When the waste container is full or you are discontinuing the project, submit a hazardous waste pickup request to your institution's EHS department.[5]

  • Do Not Move Waste: Do not transport hazardous waste containers between laboratories or buildings. Waste must be collected by trained EHS personnel from its designated SAA.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Characterization & Segregation cluster_1 Container Management cluster_2 Final Disposal start Waste Generation (Contains this compound) is_solid Is the waste solid? (e.g., contaminated PPE, paper) start->is_solid collect_solid Collect in a designated SOLID hazardous waste container. is_solid->collect_solid Yes collect_liquid Collect in a designated LIQUID hazardous waste container. is_solid->collect_liquid No label_container Label container with: - 'Hazardous Waste' - Full Chemical Names & % - Accumulation Start Date collect_solid->label_container collect_liquid->label_container store_saa Store capped container in a designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_saa is_full Container full or project complete? store_saa->is_full is_full->store_saa No contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. is_full->contact_ehs Yes

Caption: Decision workflow for proper waste management.

Emergency Procedures: Spills and Exposures

In the event of an accidental release, immediate and correct action is crucial.

  • Minor Spill (Contained within Fume Hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical spill absorbent pad or inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material and any broken glass into a designated hazardous waste container.[4]

    • Wipe the area with soap and water.

  • Major Spill (Outside Fume Hood) or Personnel Exposure:

    • Exposure: If there is skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2] Remove contaminated clothing.

    • Spill: Evacuate the immediate area. Alert others and contact your institution's EHS emergency line.[4] Do not attempt to clean up a large spill yourself.

Proactive Waste Minimization

A core principle of modern laboratory management is the reduction of hazardous waste at its source.[5]

  • Prudent Purchasing: Order only the quantity of chemical required for your experiments to avoid generating waste from expired or unused stock.[5][9]

  • Inventory Management: Maintain an accurate and up-to-date chemical inventory to prevent duplicate orders and identify surplus chemicals that can be shared with other labs.[5][9]

  • Scale Reduction: Where feasible, reduce the scale of experiments to minimize the volume of waste produced.[5]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research does not come at the cost of compliance or safety.

References

A Senior Application Scientist's Guide to Safely Handling 5-Methoxy-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 5-Methoxy-1H-indole-3-carboxylic acid, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. The protocols herein are designed to be self-validating, ensuring that every step mitigates a specific, identified risk.

Hazard Identification: Understanding the "Why"

Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not benign; its hazard profile, as defined by the Globally Harmonized System (GHS), dictates our safety protocols. According to aggregated data from multiple suppliers and databases, the compound presents three primary, non-negotiable hazards.[1][2][3]

These classifications are the scientific basis for the PPE and handling procedures that follow. Skin and eye irritation are direct contact hazards, while respiratory irritation arises from the inhalation of the compound as a dust or aerosol.

Hazard ClassGHS Hazard CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2][4]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1][2][3]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is a direct response to the hazards identified above. The goal is to create an impermeable barrier between the researcher and the chemical.

Eye and Face Protection

Requirement: Chemical safety goggles. Standard safety glasses with side shields are considered insufficient.

Causality: The H319 classification, "Causes serious eye irritation," necessitates a full seal around the eyes.[1][2] Fine powders can easily become airborne and bypass the limited protection of standard glasses. Chemical goggles provide this essential seal, protecting against both direct splashes and airborne particulates. In situations with a significant splash risk, a face shield should be worn in addition to goggles.[5]

Skin Protection

Requirement:

  • Gloves: Chemically resistant gloves (e.g., Nitrile) are mandatory. Always check the manufacturer's compatibility data for breakthrough time.

  • Lab Coat: A clean, buttoned lab coat must be worn to protect against accidental skin contact on the arms and torso.

Causality: The H315 classification, "Causes skin irritation," means that direct contact can lead to dermatitis or other inflammatory responses.[1][3] Contaminated clothing must be removed immediately, and the affected skin washed thoroughly with soap and water.[3]

Respiratory Protection

Requirement:

  • Primary Control: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood.[2][6]

  • Secondary Control: If a fume hood is not available or if aerosolization is still a risk, a NIOSH-approved particulate respirator may be required. Consult your institution's Environmental Health & Safety (EHS) department for proper respirator selection and fit-testing.

Causality: The H335 classification, "May cause respiratory irritation," indicates a significant risk from inhaling the powder.[1][2] Engineering controls, such as a fume hood, are always the first and most effective line of defense as they contain the hazard at the source.[6]

Operational Workflow: From Receipt to Disposal

A disciplined, step-by-step workflow ensures that safety protocols are integrated into the entire experimental process.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase prep_area Designate & Clear Work Area get_sds Review SDS & Protocol prep_area->get_sds gather_ppe Gather All Required PPE (Goggles, Gloves, Coat) get_sds->gather_ppe prep_spill Prepare Spill Kit gather_ppe->prep_spill don_ppe Don PPE (Coat, Goggles, Gloves) prep_spill->don_ppe Proceed to Handling to_hood Transfer Chemical to Fume Hood don_ppe->to_hood weigh Weigh Compound to_hood->weigh dissolve Prepare Solution weigh->dissolve decon Decontaminate Glassware & Work Surfaces dissolve->decon Experiment Complete dispose Package Waste for Disposal decon->dispose doff_ppe Doff PPE (Gloves, Goggles, Coat) dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Safe handling workflow for this compound.

Step-by-Step Methodology
  • Preparation:

    • Designate a specific area for the work, preferably within a fume hood.

    • Review this safety guide and the manufacturer's Safety Data Sheet (SDS).[4]

    • Assemble all necessary PPE and ensure a spill kit is accessible.

  • Donning PPE:

    • Put on your lab coat and fasten it completely.

    • Put on your chemical safety goggles.

    • Put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

  • Handling (Inside Chemical Fume Hood):

    • Carefully transport the sealed container of this compound to the fume hood.

    • Perform all manipulations, including weighing and preparing solutions, within the fume hood to contain any dust.[6]

    • Use a spatula for transfers and avoid any actions that could create dust clouds.

    • Once the solid is dissolved, the risk of respiratory exposure is significantly reduced, but all other PPE remains mandatory.

  • Decontamination and Doffing PPE:

    • Clean all work surfaces and equipment thoroughly.

    • Segregate and package all waste as described in the disposal plan below.

    • Remove PPE in the correct order to avoid self-contamination: first gloves, then goggles, then lab coat.

    • Immediately wash hands with soap and water.[2]

Emergency & Disposal Plans

Spill Management
  • Action: In case of a small spill, avoid breathing dust.[2] Gently cover the spill with an inert absorbent material. Do not dry sweep. Carefully scoop the material into a sealable container for disposal.[4][6] Decontaminate the area afterward. For large spills, evacuate the area and contact your institution's EHS department immediately.

Exposure Response
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3][5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2]

Waste Disposal Plan

Chemical waste disposal is governed by strict local, state, and federal regulations.

  • Segregation: All waste contaminated with this compound (e.g., unused compound, contaminated gloves, absorbent materials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7]

  • Disposal: Do not dispose of this chemical down the drain or in regular trash.[6][8] Arrange for pickup by your institution's certified hazardous waste disposal service.[3]

By adhering to this comprehensive guide, you build a system of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.